Product packaging for 4,9-Dimethylnaphtho[2,3-b]thiophene(Cat. No.:CAS No. 16587-34-1)

4,9-Dimethylnaphtho[2,3-b]thiophene

Cat. No.: B098931
CAS No.: 16587-34-1
M. Wt: 212.31 g/mol
InChI Key: VFABQOLTPSBUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,9-Dimethylnaphtho[2,3-b]thiophene (CAS Registry Number: 16587-34-1) is an organic compound with the molecular formula C14H12S and a molecular weight of 212.31 g/mol . This tricyclic heteroaromatic compound features a naphthothiophene core, a structure recognized as a privileged scaffold in medicinal chemistry for the development of novel pharmaceuticals . Its primary research value lies in its role as a key synthetic intermediate and core template for the design and synthesis of potent biologically active molecules. Recent peer-reviewed research has highlighted the significant potential of naphtho[2,3-b]thiophene-4,9-dione derivatives, for which this compound serves as a precursor, as promising anticancer agents . Studies have demonstrated that such derivatives exhibit potent and selective cytotoxic effects, particularly against aggressive triple-negative breast cancer cell lines (e.g., MDA-MB-231), by inducing apoptosis through caspase-3 activation, causing G2/M cell cycle arrest, and disrupting mitochondrial membrane potential . The mechanism of action for these bioactive derivatives is often associated with their ability to undergo redox cycling, generating reactive oxygen species (ROS) that interact with biological targets, and to effectively inhibit critical signaling pathways such as PI3K/Akt, a pathway frequently dysregulated in cancers . This compound is provided For Research Use Only (RUO) and is intended for use in laboratory research, specifically in drug discovery and development programs, chemical synthesis, and biochemical profiling. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12S B098931 4,9-Dimethylnaphtho[2,3-b]thiophene CAS No. 16587-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16587-34-1

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

4,9-dimethylbenzo[f][1]benzothiole

InChI

InChI=1S/C14H12S/c1-9-11-5-3-4-6-12(11)10(2)14-13(9)7-8-15-14/h3-8H,1-2H3

InChI Key

VFABQOLTPSBUSZ-UHFFFAOYSA-N

SMILES

CC1=C2C=CSC2=C(C3=CC=CC=C13)C

Canonical SMILES

CC1=C2C=CSC2=C(C3=CC=CC=C13)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4,9-Dimethylnaphtho[2,3-b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Naphtho[2,3-b]thiophene and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The rigid, planar structure of the naphthothiophene core makes it a valuable scaffold for the development of organic semiconductors and pharmaceuticals. The strategic placement of methyl groups at the 4 and 9 positions of the naphtho[2,3-b]thiophene skeleton is anticipated to influence the molecule's electronic properties and biological activity. This guide provides a comprehensive overview of a proposed synthetic route to 4,9-dimethylnaphtho[2,3-b]thiophene, offering detailed methodologies to aid researchers in its preparation and further investigation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 1,4-dimethylnaphthalene. The initial step involves a bis-chloromethylation of the naphthalene core to yield 1,4-dimethyl-2,3-bis(chloromethyl)naphthalene. The subsequent step is a cyclization reaction with a sulfur transfer reagent, such as sodium sulfide, to form the desired thiophene ring.

Synthetic Pathway Proposed Synthesis of this compound 1,4-Dimethylnaphthalene 1,4-Dimethylnaphthalene 1,4-Dimethyl-2,3-bis(chloromethyl)naphthalene 1,4-Dimethyl-2,3-bis(chloromethyl)naphthalene 1,4-Dimethylnaphthalene->1,4-Dimethyl-2,3-bis(chloromethyl)naphthalene Paraformaldehyde, HCl, Acetic Acid This compound This compound 1,4-Dimethyl-2,3-bis(chloromethyl)naphthalene->this compound Sodium Sulfide (Na2S)

Figure 1: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for the target compound, this compound, is limited in the public domain. The following tables summarize the available information.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₂S[1][2]
Molecular Weight 212.31 g/mol [1][2]
CAS Number 16587-34-1[1][2]

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Data Reference
Mass Spectrometry (MS) Available in NIST WebBook.[1]
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.

Experimental Protocols

The following experimental protocols are adapted from established procedures for similar chemical transformations and should be considered as a starting point for the synthesis of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of 1,4-Dimethyl-2,3-bis(chloromethyl)naphthalene

This procedure is adapted from the chloromethylation of naphthalene. The reaction conditions may require optimization for the 1,4-dimethylated substrate.

Reaction:

1,4-Dimethylnaphthalene + 2 (CH₂O)n + 2 HCl → 1,4-Dimethyl-2,3-bis(chloromethyl)naphthalene + 2 H₂O

Materials and Reagents:

  • 1,4-Dimethylnaphthalene

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Phosphoric Acid (85%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dimethylnaphthalene (1 equivalent), paraformaldehyde (2.2 equivalents), glacial acetic acid (appropriate volume), and 85% phosphoric acid (appropriate volume).

  • To this mixture, add concentrated hydrochloric acid (appropriate volume).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure is a general method for the synthesis of thiophenes from 1,2-bis(halomethyl)arenes.

Reaction:

1,4-Dimethyl-2,3-bis(chloromethyl)naphthalene + Na₂S → this compound + 2 NaCl

Materials and Reagents:

  • 1,4-Dimethyl-2,3-bis(chloromethyl)naphthalene

  • Sodium Sulfide (anhydrous or nonahydrate)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Dichloromethane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1,4-dimethyl-2,3-bis(chloromethyl)naphthalene (1 equivalent) in a suitable solvent such as DMF or ethanol.

  • Add sodium sulfide (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis and Characterization Workflow Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_characterization Characterization Start Start Chloromethylation Chloromethylation Start->Chloromethylation 1,4-Dimethylnaphthalene Cyclization Cyclization Chloromethylation->Cyclization Bis(chloromethyl) intermediate Purification Purification Cyclization->Purification Crude Product NMR NMR Purification->NMR Purified Product MS MS Purification->MS MP MP Purification->MP

Figure 2: Logical workflow from synthesis to characterization.

Conclusion

This technical guide presents a viable and scientifically supported synthetic route for the preparation of this compound. While a dedicated, peer-reviewed synthesis for this specific compound is not currently documented, the proposed pathway, utilizing a chloromethylation reaction followed by a thiophene ring formation, is based on well-established and reliable organic chemistry principles. The provided experimental protocols, adapted from analogous transformations, offer a solid foundation for researchers to successfully synthesize the target molecule. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The availability of this synthetic guide is intended to facilitate further research into the properties and potential applications of this compound in various scientific disciplines.

References

In-Depth Technical Guide: 4,9-Dimethylnaphtho[2,3-b]thiophene (CAS 16587-34-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for 4,9-Dimethylnaphtho[2,3-b]thiophene. It is important to note that while fundamental identifying information is readily available, detailed experimental data regarding its synthesis, comprehensive spectroscopic analysis (beyond mass spectrometry), and specific biological activities are not extensively reported in publicly accessible scientific literature. This guide compiles all available data and provides context based on the broader class of naphtho[2,3-b]thiophene derivatives.

Core Compound Identification and Properties

This compound is a polycyclic aromatic sulfur heterocycle. Its core structure consists of a naphthalene ring system fused with a thiophene ring, with two methyl group substitutions at the 4 and 9 positions.

Table 1: Compound Identification [1][2]

Identifier Value
Chemical Name This compound
CAS Number 16587-34-1
Molecular Formula C₁₄H₁₂S
Molecular Weight 212.31 g/mol
IUPAC Name 4,9-dimethylbenzo[f][1]benzothiole
InChI InChI=1S/C14H12S/c1-9-11-5-3-4-6-12(11)10(2)14-13(9)7-8-15-14/h3-8H,1-2H3
InChIKey VFABQOLTPSBUSZ-UHFFFAOYSA-N
SMILES CC1=C2C=CSC2=C(C3=CC=CC=C13)C

| Synonyms | Naphtho[2,3-b]thiophene, 4,9-dimethyl- |

Table 2: Computed Physicochemical Properties [1]

Property Value
XLogP3-AA 4.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Exact Mass 212.06597156 Da
Monoisotopic Mass 212.06597156 Da
Topological Polar Surface Area 28.2 Ų
Heavy Atom Count 15

| Complexity | 237 |

Spectroscopic and Analytical Data

Table 3: Mass Spectrometry and Gas Chromatography Data [2][3]

Parameter Value
Mass Spectrum (Electron Ionization) Major peaks at m/z 212, 211, 197, 193. The full spectrum is available in the NIST WebBook.

| Kovats Retention Index (Semi-standard non-polar) | 1991, 1896 |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for the naphtho[2,3-b]thiophene core often involve the construction of the thiophene ring onto a pre-existing naphthalene structure or the simultaneous formation of both ring systems.

One common conceptual approach for the synthesis of related polycyclic thiophenes involves the reaction of a suitably substituted naphthalene precursor with a sulfur-containing reagent. A hypothetical synthetic workflow is presented below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Naphthalene Precursor C Cyclization/ Thionation Reaction A->C B Sulfur Reagent (e.g., Lawesson's Reagent, P4S10) B->C D This compound C->D Purification

Caption: A generalized workflow for the synthesis of naphtho[2,3-b]thiophenes.

Biological and Pharmacological Context

There is no specific information available concerning the biological activity, pharmacological properties, or toxicological profile of this compound. However, the broader class of polycyclic aromatic sulfur heterocycles (PASHs), to which this compound belongs, is of interest in environmental science and toxicology. PASHs are often found alongside polycyclic aromatic hydrocarbons (PAHs) in environmental samples and are studied for their potential mutagenic and carcinogenic effects.[4]

Thiophene derivatives, in general, are a significant class of compounds in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] The biological effects of any specific derivative, such as this compound, would need to be determined through dedicated screening and in vitro/in vivo studies.

Given the interest in thiophene-containing compounds in drug discovery, a hypothetical workflow for investigating the biological activity of a novel compound like this compound is presented below.

G A Compound Synthesis and Purification B In Vitro Screening (e.g., Cell-based assays, Enzyme inhibition) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Improvement E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a well-identified chemical entity with basic analytical data available. However, a significant gap exists in the scientific literature regarding its synthesis, detailed spectroscopic characterization, and biological activity. For researchers and drug development professionals, this compound represents an under-explored region of chemical space. Future research should focus on:

  • Development of a robust synthetic protocol: A reproducible and scalable synthesis is the first step toward enabling further research.

  • Comprehensive spectroscopic characterization: Detailed NMR and IR data are needed to provide a complete analytical profile.

  • Biological screening: A broad-based screening approach against various biological targets could uncover potential therapeutic applications.

  • Toxicological evaluation: Understanding the safety profile of this compound is crucial for any potential applications.

This technical guide provides a summary of the currently available information on this compound and places it within the broader context of related chemical classes. It is hoped that this will serve as a valuable resource for stimulating further research into this and other understudied polycyclic aromatic sulfur heterocycles.

References

Unveiling the Structural Architecture of Naphtho[2,3-b]thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The naphtho[2,3-b]thiophene core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a range of biological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth look at the crystal structure of the naphtho[2,3-b]thiophene framework, with a specific focus on available crystallographic data for derivatives of this class. While the crystal structure of 4,9-Dimethylnaphtho[2,3-b]thiophene is not currently available in the public domain, this guide presents a detailed analysis of the closely related analog, 4-(4-Methoxyphenyl)naphtho[2,3-b]thiophene, to serve as a valuable reference for researchers in the field. The experimental protocols for the synthesis and crystallization of this analog are also detailed, alongside a representative synthetic workflow.

Introduction to Naphtho[2,3-b]thiophenes

Naphtho[2,3-b]thiophenes are a class of polycyclic aromatic hydrocarbons containing a thiophene ring fused to a naphthalene system. This structural motif is of considerable interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial properties. The planarity of the ring system allows for intercalation with biological macromolecules, while substitutions on the periphery can modulate pharmacological activity, selectivity, and pharmacokinetic properties. A thorough understanding of their solid-state structure is crucial for predicting molecular interactions and designing novel therapeutic agents.

Crystal Structure Analysis of a Naphtho[2,3-b]thiophene Analog

In the absence of published crystallographic data for this compound, we present a comprehensive analysis of the crystal structure of a closely related analog, 4-(4-Methoxyphenyl)naphtho[2,3-b]thiophene . This data provides critical insights into the bond lengths, bond angles, and overall conformation of the core naphtho[2,3-b]thiophene ring system.

Crystallographic Data

The single-crystal X-ray diffraction data for 4-(4-Methoxyphenyl)naphtho[2,3-b]thiophene is summarized in the table below.

Parameter Value
Empirical Formula C₁₉H₁₄OS
Formula Weight 290.36
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a9.2961(5) Å
b15.9931(7) Å
c10.0896(6) Å
α90°
β104.580(3)°
γ90°
Volume 1451.75(13) ų
Z 4
Density (calculated) 1.328 Mg/m³
Absorption Coefficient 0.222 mm⁻¹
F(000) 608
Crystal Size 0.30 x 0.20 x 0.20 mm
Theta range for data collection 2.72 to 25.99°
Reflections collected 8334
Independent reflections 2553 [R(int) = 0.0241]
Final R indices [I>2sigma(I)] R1 = 0.0541, wR2 = 0.1499
R indices (all data) R1 = 0.0617, wR2 = 0.1565
Molecular Geometry

The naphtho[2,3-b]thiophene moiety in 4-(4-Methoxyphenyl)naphtho[2,3-b]thiophene is nearly planar. The dihedral angle between the mean plane of the naphthothiophene unit and the appended methoxyphenyl ring is 67.6(2)°. The five-membered thiophene ring exhibits some disorder in the crystal structure, with the sulfur and C2 atoms partially exchanging positions.

Experimental Protocols

Synthesis of 4-(4-Methoxyphenyl)naphtho[2,3-b]thiophene

A solution of (2-(acetoxy(4-methoxyphenyl)methyl)phenyl)(thiophen-2-yl)methyl acetate (0.5 g, 1.12 mmol) in anhydrous dichloromethane (20 ml) is treated with BF₃·Et₂O (40 mg). The reaction mixture is stirred at room temperature for 4 hours under a nitrogen atmosphere. Following the removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (98:2) as the eluent to yield the desired product.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by recrystallization of the purified product from chloroform.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of naphtho[2,3-b]thiophene derivatives, highlighting the key steps of precursor synthesis and subsequent cyclization.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization and Final Product cluster_purification Purification and Analysis Start Starting Materials Intermediate Functionalized Intermediate Start->Intermediate Multi-step synthesis Cyclization Intramolecular Cyclization Intermediate->Cyclization Lewis Acid Catalyst (e.g., BF3.Et2O) Product Naphtho[2,3-b]thiophene Derivative Cyclization->Product Purification Column Chromatography Product->Purification Analysis Spectroscopic Characterization & X-ray Crystallography Purification->Analysis

A generalized workflow for the synthesis and characterization of naphtho[2,3-b]thiophenes.

Conclusion

This technical guide has provided a detailed overview of the structural aspects of the naphtho[2,3-b]thiophene core, with a focus on the available crystallographic data for 4-(4-Methoxyphenyl)naphtho[2,3-b]thiophene as a representative analog. The presented data on molecular geometry, along with the detailed experimental protocols, offer a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on this important heterocyclic scaffold. Future work should aim to elucidate the crystal structure of this compound to allow for direct structural comparisons and a more nuanced understanding of the structure-activity relationships within this chemical series.

Spectroscopic and Synthetic Profile of 4,9-Dimethylnaphtho[2,3-b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the polycyclic aromatic hydrocarbon, 4,9-Dimethylnaphtho[2,3-b]thiophene. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines known mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic values derived from structurally analogous compounds. The provided experimental protocol is a well-established method for the synthesis of related naphtho[2,3-b]thiophene derivatives.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. Mass spectrometry data is based on experimental findings, while NMR and UV-Vis data are predicted based on the analysis of similar molecular structures.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₄H₁₂SNIST WebBook[1][2]
Molecular Weight212.31 g/mol NIST WebBook[1][2]
CAS Number16587-34-1NIST WebBook[1][2]
Major MS Peaks (m/z)
212 (M⁺)PubChem[3]
211PubChem[3]
197PubChem[3]
193PubChem[3]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-37.30 - 7.50m
H-5, H-87.90 - 8.10m
H-6, H-77.40 - 7.60m
4-CH₃, 9-CH₃2.60 - 2.80s

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-3123.0 - 125.0
C-3a, C-9b130.0 - 132.0
C-4, C-9133.0 - 135.0
C-4a, C-8a128.0 - 130.0
C-5, C-8126.0 - 128.0
C-5a, C-9a138.0 - 140.0
C-6, C-7125.0 - 127.0
4-CH₃, 9-CH₃19.0 - 21.0

Table 4: Predicted UV-Vis Spectroscopic Data for this compound (in Cyclohexane)

λ_max (nm)Description
~ 260π → π* transition
~ 310π → π* transition
~ 350π → π* transition

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on established methodologies for the synthesis of analogous polycyclic thiophene compounds.

Synthesis of this compound

The synthesis can be envisioned in a two-step process starting from 1,4-dimethylnaphthalene.

Step 1: Succinoylation of 1,4-Dimethylnaphthalene

  • To a stirred solution of 1,4-dimethylnaphthalene (1 equivalent) in nitrobenzene, add anhydrous aluminum chloride (2.2 equivalents) in portions while maintaining the temperature below 10 °C.

  • Add succinic anhydride (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the mixture at room temperature for 48 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude β-(1,4-dimethyl-2-naphthoyl)propionic acid.

Step 2: Clemmensen Reduction and Cyclization

  • Reflux the crude β-(1,4-dimethyl-2-naphthoyl)propionic acid (1 equivalent) with amalgamated zinc (10 equivalents), concentrated hydrochloric acid, and toluene for 24 hours.

  • Separate the toluene layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain γ-(1,4-dimethyl-2-naphthyl)butyric acid.

  • Heat the resulting acid with phosphorus pentoxide in a suitable high-boiling solvent like xylene to effect cyclization to the corresponding ketone.

  • The ketone is then subjected to a reaction with Lawesson's reagent to introduce the sulfur atom and form the thiophene ring.

  • The intermediate product is then aromatized using a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield this compound.

  • Purify the final product by column chromatography on silica gel.

Visualized Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

G Start 1,4-Dimethylnaphthalene Step1 Succinoylation (Succinic anhydride, AlCl₃) Start->Step1 Intermediate1 β-(1,4-dimethyl-2-naphthoyl)propionic acid Step1->Intermediate1 Step2 Clemmensen Reduction & Cyclization Intermediate1->Step2 Intermediate2 Tetralone Intermediate Step2->Intermediate2 Step3 Thionation & Aromatization (Lawesson's Reagent, DDQ) Intermediate2->Step3 Product This compound Step3->Product Purification Column Chromatography Product->Purification Analysis Spectroscopic Analysis Purification->Analysis MS Mass Spectrometry Analysis->MS NMR ¹H & ¹³C NMR Analysis->NMR UVVis UV-Vis Spectroscopy Analysis->UVVis

Caption: Synthetic and analytical workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, polycyclic aromatic hydrocarbons containing thiophene rings are a class of compounds with diverse biological properties, and further research may elucidate the potential pharmacological relevance of this molecule.

References

An In-Depth Technical Guide to 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,9-Dimethylnaphtho[2,3-b]thiophene, a member of the polycyclic aromatic hydrocarbon family containing a thiophene ring, has garnered interest within the scientific community. Its structural similarity to other biologically active thiophene derivatives suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and the broader context of the biological activities associated with its structural class.

IUPAC Name: 4,9-dimethylbenzo[f][1]benzothiole[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₄H₁₂SPubChem[2]
Molecular Weight 212.31 g/mol PubChem[2]
CAS Registry Number 16587-34-1NIST[3][4]
Appearance Solid (predicted)
Kovats Retention Index 1896, 1991 (Semi-standard non-polar)PubChem[2], NIST[4]

Synthesis and Characterization

A general workflow for the synthesis of naphtho[2,3-b]thiophene derivatives, based on available literature for related compounds, is depicted below. This serves as a logical framework for a potential synthetic route.

G A Starting Materials (e.g., Substituted Naphthalene and Thiophene Precursors) B Multi-step Synthesis (e.g., Coupling Reactions, Cyclizations) A->B C Crude Product B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Characterization (NMR, Mass Spectrometry, IR) D->E F Final Product: This compound E->F

Caption: Generalized workflow for the synthesis and characterization of naphtho[2,3-b]thiophene derivatives.

Characterization of the final compound would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the positions of the methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectral data for this compound.[3][4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Activities and Drug Development Context

While specific biological data for this compound is limited in the public domain, the broader class of thiophene and naphtho[2,3-b]thiophene derivatives has been extensively studied for its pharmacological potential, particularly in oncology.

Derivatives of the closely related naphtho[2,3-b]thiophene-4,9-dione have demonstrated significant cytotoxic effects against various cancer cell lines.[5] For instance, certain acetylated derivatives have shown potent activity against leukemia cells.[5] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

The general signaling pathway through which many anticancer agents exert their effects is illustrated below. It is plausible that derivatives of this compound could interact with one or more of these cellular processes.

G cluster_0 Drug Action cluster_1 Cellular Response A Naphtho[2,3-b]thiophene Derivative B Target Interaction (e.g., Kinases, DNA) A->B Binding C Signal Transduction Pathway Modulation B->C D Cell Cycle Arrest C->D E Apoptosis Induction C->E F Inhibition of Cell Proliferation D->F E->F

Caption: A logical diagram of a potential mechanism of action for anticancer compounds.

Experimental Protocols for Related Compounds

To provide insight into the methodologies used for evaluating compounds in this class, a general experimental protocol for assessing cytotoxicity is outlined below, based on studies of related naphtho[2,3-b]thiophene derivatives.[5]

In Vitro Cytotoxicity Assay (General Protocol)

  • Cell Culture: Human cancer cell lines (e.g., leukemia, breast, lung) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The test compound, this compound, would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a compound of interest due to the established biological activities of the broader naphtho[2,3-b]thiophene class. While detailed experimental data for this specific molecule is not widely available, this guide provides a foundational understanding of its properties and the scientific context in which it is being investigated. Further research is needed to fully elucidate its synthetic pathways, characterize its biological activity, and explore its potential as a lead compound in drug discovery and development. The methodologies and conceptual frameworks presented here offer a starting point for such investigations.

References

A Technical Guide to the Thermogravimetric Analysis of Substituted Naphthothiophenes and Related Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for characterizing the thermal stability of substituted naphthothiophenes and related thiophene-based materials. Due to the limited availability of specific TGA data on a wide range of substituted naphthothiophenes in publicly accessible literature, this guide synthesizes information from studies on related thiophene-containing polymers and heterocyclic compounds to present a foundational understanding of their thermal decomposition behavior.

Introduction to Thermogravimetric Analysis of Thiophene-Based Compounds

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition profile of materials. In the context of drug development and material science, understanding the thermal properties of substituted naphthothiophenes is essential for predicting their shelf-life, processing stability, and degradation pathways. Thiophene-containing compounds, known for their diverse applications in pharmaceuticals and organic electronics, exhibit a range of thermal stabilities influenced by their substitution patterns and molecular weight.

Experimental Protocols for Thermogravimetric Analysis

A standardized experimental protocol is critical for obtaining reproducible and comparable TGA data. The following methodology is a generalized procedure based on common practices for the thermal analysis of organic materials.

Objective: To determine the thermal stability and decomposition characteristics of substituted naphthothiophene compounds.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the sample is dry and free of residual solvent.

  • Accurately weigh 2-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

TGA Instrument Parameters:

  • Purge Gas: An inert gas, typically nitrogen, is used to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.

  • Heating Rate: A linear heating rate is applied. Common rates for kinetic studies are 10, 20, and 30 °C/min.[1] Slower heating rates (e.g., 5 or 10 K/min) can minimize thermal lag, especially for larger samples.[2]

  • Temperature Range: The analysis typically runs from ambient temperature (e.g., 25 °C) to a temperature at which the sample has fully decomposed (e.g., 700-1000 °C).[3]

  • Data Acquisition: The instrument records the sample weight as a function of temperature and time.

Post-Analysis: The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Data Presentation: Thermal Properties of Thiophene-Based Materials

The following tables summarize quantitative data on the thermal decomposition of various thiophene-containing compounds as reported in the literature. It is important to note that these are not all substituted naphthothiophenes but provide a relevant reference for the expected thermal behavior.

Table 1: Decomposition Temperatures of Thiophene-Based Copolymers

CopolymerDecomposition Temperature (Td) at 5% Weight Loss (°C)Key Structural UnitsReference
PBDTI-OT> 380Benzodithiophene, Isoindigo[4]
PBDTI-DT> 380Benzodithiophene, Isoindigo[4]
PTI-DT> 380Thiophene, Isoindigo[4]

Table 2: Thermal Decomposition Stages of Pharmaceutical Compounds with Heterocyclic Moieties

CompoundDecomposition Range (°C)Key ObservationsReference
Ciprofloxacin (CIP)280 - 550Single-step decomposition[1]
Ibuprofen (IBU)152 - 350Two-stage decomposition[1]
CIP + IBU Mixture157 - 500Multi-step decomposition[1]

Visualization of Experimental and Analytical Workflows

Diagrams created using the DOT language provide a clear visualization of the processes involved in the thermogravimetric analysis of substituted naphthothiophenes.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample Substituted Naphthothiophene Sample Weigh Weigh 2-10 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan TGA Thermogravimetric Analyzer Pan->TGA Acquisition Record Weight vs. Temperature TGA->Acquisition Parameters Set Parameters: - Inert Atmosphere (N2) - Heating Rate (e.g., 10°C/min) - Temperature Range (25-1000°C) Parameters->TGA TGA_Curve Generate TGA Curve Acquisition->TGA_Curve DTG_Curve Generate DTG Curve TGA_Curve->DTG_Curve Analysis Kinetic & Thermodynamic Analysis TGA_Curve->Analysis DTG_Curve->Analysis

Figure 1: A generalized workflow for the thermogravimetric analysis of a substituted naphthothiophene sample.

Thermal_Decomposition_Analysis cluster_analysis Data Analysis TGA_Experiment TGA Experiment Raw_Data Weight vs. Temperature Data TGA_Experiment->Raw_Data TGA_Curve TGA Curve (% Weight Loss) Raw_Data->TGA_Curve Kinetic_Analysis Kinetic Analysis (e.g., Kissinger, KAS, FWO) Raw_Data->Kinetic_Analysis DTG_Curve DTG Curve (Rate of Weight Loss) TGA_Curve->DTG_Curve Decomposition_Temp Decomposition Temperatures (Td) TGA_Curve->Decomposition_Temp Residual_Mass Residual Mass (%) TGA_Curve->Residual_Mass Activation_Energy Activation Energy (Ea) Kinetic_Analysis->Activation_Energy

Figure 2: Logical flow from experimental data to the determination of key thermal properties.

Kinetic Analysis of Thermal Decomposition

The study of the kinetics of thermal degradation provides insights into the stability of the material and the mechanism of its decomposition. Both model-fitting and model-free (isoconversional) methods can be employed to determine kinetic parameters such as the activation energy (Ea).[1]

  • Model-Fitting Methods: These methods, such as the Coats-Redfern method, assume a particular reaction model to fit the experimental data.

  • Model-Free (Isoconversional) Methods: Methods like the Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), and Friedman (FR) are often preferred as they do not assume a reaction mechanism and can provide a more accurate determination of the activation energy across the extent of conversion.[1] These methods typically involve performing TGA experiments at multiple heating rates.[3]

Conclusion

While specific thermogravimetric data for a broad range of substituted naphthothiophenes remains an area for further research, the principles and methodologies outlined in this guide provide a solid foundation for their thermal characterization. By employing standardized TGA protocols and robust kinetic analysis, researchers and drug development professionals can effectively evaluate the thermal stability of these important heterocyclic compounds. The data from related thiophene-based materials suggest that naphthothiophenes are likely to exhibit good thermal stability, with decomposition temperatures influenced by the nature and position of their substituents.

References

Quantum Chemical Calculations for 4,9-Dimethylnaphtho[2,3-b]thiophene: A Methodological and Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,9-Dimethylnaphtho[2,3-b]thiophene is a polycyclic aromatic hydrocarbon containing a thiophene ring fused to a naphthalene core with two methyl substitutions.[4][5] Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them significant scaffolds in drug discovery.[1][2][3] Quantum chemical calculations provide a powerful, non-experimental method to investigate the geometric, electronic, and spectroscopic properties of such molecules. These calculations can elucidate structure-activity relationships, predict reactivity, and guide the synthesis of novel therapeutic agents.

This guide will detail a standard workflow for performing quantum chemical calculations on this compound, from initial structure preparation to the analysis of its molecular orbitals and electronic properties.

Theoretical Background and Computational Methods

The primary theoretical framework for the quantum chemical calculations described herein is Density Functional Theory (DFT). DFT is a widely used computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules. The choice of functional and basis set is critical for obtaining reliable results. Based on studies of similar aromatic thiophene derivatives, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and effective choice. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution.

Experimental Protocols: A Generalized Workflow

The following section outlines a generalized protocol for performing quantum chemical calculations on this compound using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

3.1. Molecular Structure Preparation

  • Initial Structure Generation: The 3D structure of this compound is first constructed using a molecular building program. The initial geometry can be based on known crystallographic data of similar molecules or generated using standard bond lengths and angles.

  • Pre-optimization: A preliminary geometry optimization is often performed using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more accurate quantum mechanical calculations.

3.2. Geometry Optimization and Vibrational Frequency Analysis

  • Optimization: The molecular geometry is optimized using the selected DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the atomic coordinates to find the minimum energy conformation of the molecule on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

3.3. Electronic Property Calculations

  • Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These frontier orbitals are crucial for understanding the molecule's electronic transitions and reactivity.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and chemical hardness.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Data Presentation: Predicted Molecular Properties

The following tables present the types of quantitative data that would be generated from the quantum chemical calculations described above. As no specific literature data for this compound is available, these tables are presented as templates for reporting the results of such a study.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-SData to be populated
C-C (thiophene)Data to be populated
C-C (naphthalene)Data to be populated
C-C (methyl)Data to be populated
C-HData to be populated
**Bond Angles (°) **C-S-CData to be populated
C-C-SData to be populated
C-C-CData to be populated
Dihedral Angles (°) Relevant TorsionsData to be populated

Table 2: Predicted Electronic Properties of this compound

PropertySymbolPredicted Value (eV)
Highest Occupied Molecular Orbital Energy EHOMOData to be populated
Lowest Unoccupied Molecular Orbital Energy ELUMOData to be populated
HOMO-LUMO Energy Gap ΔEData to be populated
Ionization Potential IP ≈ -EHOMOData to be populated
Electron Affinity EA ≈ -ELUMOData to be populated
Global Hardness η = (IP - EA) / 2Data to be populated
Electronegativity χ = (IP + EA) / 2Data to be populated

Visualizations

The following diagrams illustrate the logical workflow of the proposed quantum chemical calculations and the theoretical concepts underlying the analysis of the electronic structure.

G cluster_input Input Preparation cluster_qm Quantum Mechanical Calculations (DFT) cluster_output Data Analysis and Interpretation mol_build Molecular Structure Generation pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt Initial Geometry geom_opt Geometry Optimization pre_opt->geom_opt Refined Geometry freq_calc Frequency Analysis geom_opt->freq_calc Optimized Structure elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry freq_calc->opt_geom thermo Thermodynamic Properties freq_calc->thermo spectra IR/UV-Vis Spectra freq_calc->spectra orbitals HOMO/LUMO Analysis elec_prop->orbitals reactivity Reactivity Descriptors orbitals->reactivity

Caption: A generalized workflow for quantum chemical calculations.

G cluster_orbitals Frontier Molecular Orbitals cluster_properties Derived Electronic Properties lumo LUMO (Lowest Unoccupied Molecular Orbital) energy_gap HOMO-LUMO Gap (ΔE) Relates to Electronic Transitions lumo->energy_gap ea Electron Affinity (EA) Energy released when adding an electron lumo->ea -ELUMO ≈ EA homo HOMO (Highest Occupied Molecular Orbital) homo->energy_gap ip Ionization Potential (IP) Energy to remove an electron homo->ip -EHOMO ≈ IP reactivity Chemical Reactivity (Hardness, Electronegativity) ip->reactivity ea->reactivity

Caption: Relationship between frontier orbitals and electronic properties.

Conclusion

While experimental and computational data for this compound remain to be published, this guide provides a robust and detailed framework for its theoretical investigation using quantum chemical methods. The outlined protocols, based on established practices for similar molecular systems, can be employed to generate valuable data on the molecule's geometric and electronic properties. Such data is instrumental for understanding its fundamental chemistry and for guiding future research in areas such as medicinal chemistry and materials science. The provided templates and visualizations serve as a practical starting point for researchers to structure and report their computational findings.

References

Methodological & Application

Experimental protocol for synthesizing 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Naphtho[2,3-b]thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The fusion of a thiophene ring to a naphthalene core creates a rigid, planar structure that can intercalate with DNA and interact with various enzymes, making these compounds attractive scaffolds for the development of novel therapeutic agents. The methyl substituents at the 4 and 9 positions are expected to influence the molecule's solubility, lipophilicity, and interaction with biological targets. This protocol provides a comprehensive guide for the synthesis of 4,9-Dimethylnaphtho[2,3-b]thiophene to facilitate further research into its properties and potential applications.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with 1,4-dimethylnaphthalene. The overall workflow is depicted in the following diagram.

Synthesis_Workflow Proposed Synthesis Workflow for this compound A 1,4-Dimethylnaphthalene B 2-Bromo-1,4-dimethylnaphthalene A->B NBS, CCl4 C Methyl 2-((1,4-dimethylnaphthalen-2-yl)thio)acetate B->C Methyl thioglycolate, NaH, THF D 2-((1,4-Dimethylnaphthalen-2-yl)thio)acetic acid C->D NaOH, H2O/MeOH E This compound-2-carboxylic acid D->E PPA, heat F This compound E->F Quinoline, Cu, heat

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
1,4-DimethylnaphthaleneReagentCommercially Available
N-Bromosuccinimide (NBS)ReagentCommercially Available
Carbon tetrachloride (CCl4)AnhydrousCommercially Available
Methyl thioglycolateReagentCommercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagentCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Sodium hydroxide (NaOH)ACSCommercially Available
Methanol (MeOH)ACSCommercially Available
Polyphosphoric acid (PPA)LaboratoryCommercially Available
QuinolineReagentCommercially Available
Copper powderFineCommercially Available
Dichloromethane (DCM)ACSCommercially Available
HexaneACSCommercially Available
Ethyl acetate (EtOAc)ACSCommercially Available
Anhydrous magnesium sulfate (MgSO4)ACSCommercially Available

Step 1: Synthesis of 2-Bromo-1,4-dimethylnaphthalene

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dimethylnaphthalene (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) to the solution.

  • Initiate the reaction by adding a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or by exposing the mixture to a UV lamp.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 2-Bromo-1,4-dimethylnaphthalene.

Step 2: Synthesis of Methyl 2-((1,4-dimethylnaphthalen-2-yl)thio)acetate

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add methyl thioglycolate (1.1 eq.) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-Bromo-1,4-dimethylnaphthalene (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Step 3: Synthesis of 2-((1,4-Dimethylnaphthalen-2-yl)thio)acetic acid

  • Dissolve the crude Methyl 2-((1,4-dimethylnaphthalen-2-yl)thio)acetate in a mixture of methanol and water (2:1).

  • Add sodium hydroxide (3.0 eq.) and reflux the mixture for 4 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2, which should precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-((1,4-Dimethylnaphthalen-2-yl)thio)acetic acid.

Step 4 & 5: Cyclization and Decarboxylation to this compound

This two-step sequence is proposed to be carried out in a one-pot fashion.

  • In a flask, heat polyphosphoric acid (PPA) to 100 °C.

  • Slowly add 2-((1,4-Dimethylnaphthalen-2-yl)thio)acetic acid (1.0 eq.) to the hot PPA with vigorous stirring.

  • Heat the mixture to 130-140 °C for 2-3 hours to effect cyclization.

  • Cool the mixture slightly and add quinoline and a catalytic amount of copper powder.

  • Heat the mixture to 200-220 °C to induce decarboxylation, monitoring the evolution of CO2.

  • After the gas evolution ceases, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C14H12S[1][2]
Molecular Weight 212.31 g/mol [1][2][3]
CAS Number 16587-34-1[1][2]
Appearance Expected to be a solid
Melting Point Not reported in the searched literature
1H NMR Expected chemical shifts for aromatic and methyl protons
13C NMR Expected chemical shifts for aromatic and methyl carbons
Mass Spectrum (EI) Major peaks at m/z 212 (M+), 197, 184[1]

Note: As a specific experimental protocol was not found, the yield and melting point are not provided. These should be determined experimentally.

Logical Relationship of the Synthetic Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each stage.

logical_flow Start 1,4-Dimethylnaphthalene Step1 Bromination (Electrophilic Aromatic Substitution) Start->Step1 Intermediate1 2-Bromo-1,4-dimethylnaphthalene Step1->Intermediate1 Step2 Thioetherification (Nucleophilic Substitution) Intermediate1->Step2 Intermediate2 Thioacetate Ester Step2->Intermediate2 Step3 Saponification (Ester Hydrolysis) Intermediate2->Step3 Intermediate3 Thioacetic Acid Step3->Intermediate3 Step4 Cyclization (Intramolecular Acylation) Intermediate3->Step4 Intermediate4 Carboxylic Acid Intermediate Step4->Intermediate4 Step5 Decarboxylation Intermediate4->Step5 End This compound Step5->End

Caption: Logical flow of the synthetic transformations.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Carbon tetrachloride is a hazardous substance and should be handled with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water.

  • Polyphosphoric acid is corrosive and can cause severe burns.

  • Quinoline is toxic and should be handled with care.

This proposed protocol provides a rational and feasible route to this compound based on established organic synthesis principles. Researchers should optimize the reaction conditions and purification procedures to achieve the best results.

References

Application Note: NMR Characterization of 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4,9-Dimethylnaphtho[2,3-b]thiophene. Due to the limited availability of experimental spectral data in public databases, this note presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this compound. The provided methodologies and data are intended to support the identification and structural elucidation of this compound in various research and development settings.

Introduction

This compound is a polycyclic aromatic hydrocarbon containing a thiophene ring fused to a naphthalene core, with methyl substitutions at the 4 and 9 positions.[1][2][3] Compounds of the naphtho[2,3-b]thiophene class are of interest in materials science and pharmaceutical research due to their electronic properties and potential biological activities. Accurate structural characterization is crucial for the advancement of studies involving these molecules. NMR spectroscopy is a primary tool for the unambiguous determination of molecular structure. This application note outlines the predicted NMR spectral data and a comprehensive protocol for the NMR analysis of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms and can be used as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-37.30 - 7.40m
H-5, H-87.90 - 8.00m
H-6, H-77.50 - 7.60m
4-CH₃, 9-CH₃2.70 - 2.80s

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (δ, ppm)
C-2, C-3123.0 - 124.0
C-3a, C-9b138.0 - 139.0
C-4, C-9131.0 - 132.0
C-4a, C-8a130.0 - 131.0
C-5, C-8126.0 - 127.0
C-6, C-7125.0 - 126.0
C-9a135.0 - 136.0
4-CH₃, 9-CH₃20.0 - 21.0

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Experimental Protocol

This protocol is adapted from established methods for the NMR analysis of polycyclic aromatic compounds.[4]

1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters

  • Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.0 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.2 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks in both ¹H and ¹³C NMR spectra.

Visualization of Workflow and Structure

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration to TMS phase->calibrate analyze Peak Picking & Integration calibrate->analyze Structural Elucidation Structural Elucidation analyze->Structural Elucidation

Caption: Experimental workflow for NMR characterization.

Caption: Structure of this compound with atom numbering.

References

Application Notes & Protocols for Mass Spectrometry Analysis of 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the mass spectrometry analysis of 4,9-Dimethylnaphtho[2,3-b]thiophene. This document includes information on the compound's mass spectral data, a proposed fragmentation pathway, and a comprehensive experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a polycyclic aromatic sulfur heterocycle. The characterization of such compounds is crucial in various fields, including environmental analysis, materials science, and pharmaceutical development. Mass spectrometry is a powerful analytical technique for the identification and quantification of these molecules. This document outlines the key mass spectral characteristics of this compound and provides a standardized protocol for its analysis.

Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The analysis is typically performed using a hard ionization technique like Electron Ionization (EI) to induce fragmentation, providing structural information.

Table 1: Key Mass Spectral Data for this compound (EI-MS)

m/zProposed IonRelative AbundanceNotes
212[M]•+HighMolecular Ion
211[M-H]•+HighLoss of a hydrogen atom from the molecular ion.
197[M-CH₃]•+ModerateLoss of a methyl group.
196[M-H-CH₃]•+ModerateSubsequent loss of a hydrogen atom after methyl group loss.
178[M-H₂S]•+LowLoss of hydrogen sulfide.

Relative abundance is estimated based on typical fragmentation patterns and may vary with instrumentation and analytical conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound under Electron Ionization (EI) is proposed to follow the pathway illustrated below. The initial event is the formation of the molecular ion ([M]•+), which then undergoes a series of fragmentation steps to yield characteristic product ions.

G M This compound (m/z = 212) M_ion [M]•+ (m/z = 212) M->M_ion -e⁻ frag1 [M-H]•+ (m/z = 211) M_ion->frag1 -H• frag2 [M-CH₃]•+ (m/z = 197) M_ion->frag2 -CH₃• frag4 [M-H₂S]•+ (m/z = 178) M_ion->frag4 -H₂S frag3 [M-H-CH₃]•+ (m/z = 196) frag2->frag3 -H•

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

4.1. Objective

To identify and characterize this compound in a given sample using GC-MS with electron ionization.

4.2. Materials and Reagents

  • Sample: this compound standard or sample extract.

  • Solvent: Dichloromethane or other suitable volatile solvent (HPLC or GC grade).

  • Internal Standard (Optional): A deuterated polycyclic aromatic hydrocarbon (e.g., Acenaphthene-d10) for quantitative analysis.

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inert Gas: Helium (99.999% purity).

4.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction (if applicable): For solid or liquid matrices, perform a suitable extraction method (e.g., soxhlet, solid-phase extraction) to isolate the analyte. The final extract should be dissolved in dichloromethane.

  • Internal Standard: If using an internal standard, spike all standards and samples with a consistent concentration.

4.4. GC-MS Instrumental Parameters

Table 2: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program- Initial Temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 300 °C- Final Hold: 10 min at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Range50-550 m/z
Solvent Delay5 min

4.5. Data Acquisition and Analysis

  • Sequence Setup: Set up an acquisition sequence in the instrument software including blanks, calibration standards, and samples.

  • Data Acquisition: Run the sequence to acquire the data.

  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or the data in Table 1.

  • Quantitative Analysis (Optional): If performing quantification, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Standard/Sample Weighing prep2 Dissolution in Solvent prep1->prep2 prep3 Serial Dilution prep2->prep3 gcms GC-MS Injection prep3->gcms separation Chromatographic Separation gcms->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 50-550) ionization->detection tic Total Ion Chromatogram detection->tic spectra Mass Spectra Extraction tic->spectra quant Quantification spectra->quant

Application Notes and Protocols for the Gas Chromatographic Analysis of 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,9-Dimethylnaphtho[2,3-b]thiophene is a polycyclic aromatic sulfur heterocycle (PASH), a class of compounds found in crude oil and other fossil fuels.[1] These compounds, along with their alkylated derivatives, are of significant interest to researchers in the fields of geochemistry, environmental science, and drug development due to their potential toxicity and use as markers for various properties of petroleum.[1][2] Gas chromatography (GC) is a primary analytical technique for the separation and quantification of PASH isomers in complex matrices.[3] However, the analysis of PASHs by GC, particularly when coupled with mass spectrometry (GC-MS), can be challenging due to potential co-elution with and interference from polycyclic aromatic hydrocarbons (PAHs).[4][5] This document provides detailed application notes and protocols for the successful gas chromatographic analysis of this compound.

Challenges in Analysis

The primary challenge in the GC analysis of PASHs like this compound is the potential for interference from non-sulfur containing compounds, which can lead to misidentification when using mass-selective detectors.[4] To ensure reliable determination, a liquid chromatographic separation of PASHs from PAHs is often recommended prior to GC-MS analysis.[1][4] Furthermore, the large number of possible PASH isomers necessitates the use of highly selective GC stationary phases to achieve adequate separation.[3]

Experimental Protocols

This section details the recommended methodologies for the analysis of this compound, from sample preparation to GC-MS analysis.

Sample Preparation: Pre-separation of PASHs from PAHs

To mitigate interference from PAHs, a preliminary liquid chromatography step is advisable.[4]

  • Method: Ligand exchange chromatography (LEC) on a stationary phase containing a Pd(II) complex can be employed for effective class separation.

  • Procedure:

    • Prepare a packed column with a Pd(II)-containing stationary phase.

    • Dissolve the sample in a suitable non-polar solvent such as n-heptane.

    • Load the sample onto the column.

    • Elute the saturate fraction with n-heptane.

    • Elute the aromatic fraction, containing both PAHs and PASHs, with a mixture of n-heptane and toluene.[4]

    • The PASH fraction can then be collected separately for subsequent GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or triple quadrupole) is the preferred instrument for this analysis.[2]

  • Injector:

    • Mode: Splitless injection is recommended for trace analysis.[6][7]

    • Temperature: 270 °C - 300 °C.[6][7]

    • Injection Volume: 1 µL.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6][7]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 1 minute.[6][7]

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.[6][7]

    • Ramp 2: Increase to 320 °C at a rate of 5 °C/min.[6][7]

    • Final Hold: Hold at 320 °C for 5 minutes.[6][7]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 280 °C.[6][7]

    • Transfer Line Temperature: 300 °C.[6][7]

    • Mass Range: Scan a mass range appropriate for the target analyte (molecular weight of this compound is 212.31 g/mol ).[9][10]

Data Presentation

The following table summarizes the recommended GC-MS parameters for the analysis of this compound.

ParameterRecommended Value
GC Column Fused-silica HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[6][7]
Injector Mode Splitless[6][7]
Injector Temperature 300 °C[7]
Carrier Gas Helium[6][7]
Flow Rate 1 mL/min[6][7]
Oven Program 50°C (1 min), then 10°C/min to 150°C, then 5°C/min to 320°C (5 min)[6][7]
MS Ionization Mode Electron Ionization (EI) at 70 eV[8]
MS Ion Source Temp. 280 °C[6][7]
MS Transfer Line Temp. 300 °C[6][7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Crude Sample LEC Liquid Chromatography (PAH/PASH Separation) Sample->LEC PASH_Fraction PASH Fraction LEC->PASH_Fraction Injection GC Injection PASH_Fraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

Caption: Workflow for the analysis of this compound.

The following diagram illustrates the logical relationship for selecting an appropriate GC method.

Method_Selection cluster_decision Methodological Decision cluster_technique Analytical Technique Analyte This compound (PASH) Matrix Complex Matrix (e.g., Crude Oil) Analyte->Matrix Interference Potential Interference from PAHs Matrix->Interference Pre_Separation Pre-separation Needed? Interference->Pre_Separation GC_Column High-Resolution GC Column (e.g., 50% Phenyl-substituted) Pre_Separation->GC_Column Yes MS_Detector Selective Detection (Mass Spectrometry) GC_Column->MS_Detector

Caption: Decision pathway for GC method development for PASH analysis.

References

Application Notes and Protocols: 4,9-Dimethylnaphtho[2,3-b]thiophene in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed a significant scarcity of published experimental data specifically detailing the application of 4,9-Dimethylnaphtho[2,3-b]thiophene as an active material in organic semiconductors. While its chemical properties are documented, its performance in electronic devices such as organic field-effect transistors (OFETs) has not been extensively reported.

Therefore, this document provides a comprehensive guide based on:

  • Theoretical predictions for naphtho[2,3-b]thiophene derivatives.

  • A proposed synthesis protocol for this compound based on established methodologies for related compounds.

  • Generalized experimental protocols for the fabrication and characterization of organic semiconductor devices, derived from high-performing analogues like dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives.

  • Performance data from related compounds to serve as a benchmark and guide for potential applications.

Theoretical Insights into Naphtho[2,3-b]thiophene Derivatives

Theoretical studies on π-conjugated molecules containing the naphtho[2,3-b]thiophene core suggest that these materials are promising candidates for organic semiconductors.[1] Density functional theory (DFT) calculations indicate that these molecules typically exhibit planar structures, which is advantageous for efficient charge transport through favorable π-π stacking in the solid state.[1]

Key theoretical electronic properties for this class of materials include:

  • Low Reorganization Energies: This property is crucial for efficient charge hopping between molecules.

  • High Transfer Integrals: Indicating strong electronic coupling between adjacent molecules, which is essential for high charge carrier mobility.

  • Tunable Frontier Molecular Orbital (FMO) Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be modified through chemical functionalization, allowing for the tuning of the material's charge injection and transport properties. Parent compounds of this family are suggested to be p-type semiconducting materials.[1]

For this compound, the methyl groups are expected to be electron-donating, which would likely raise the HOMO level compared to the unsubstituted naphtho[2,3-b]thiophene. This could influence its charge injection properties from common electrodes like gold and its stability in air.

Proposed Synthesis of this compound

Below is a conceptual workflow for the synthesis.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 2-Methylnaphthalene 2-Methylnaphthalene Coupling Cross-Coupling Reaction (e.g., Suzuki or Stille coupling) 2-Methylnaphthalene->Coupling Thiophene_derivative Suitable Thiophene Precursor (e.g., 2-lithiothiophene) Thiophene_derivative->Coupling Intermediate Aryl-Aryl Ketone Intermediate Coupling->Intermediate Forms ketone Cyclization Bradsher Cyclization (Acid-catalyzed) Intermediate->Cyclization Intramolecular Aromatization Dehydration/Aromatization Cyclization->Aromatization Forms thiophene ring Final_Product This compound Aromatization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Conceptual)
  • Synthesis of the Ketone Intermediate: A suitable activated 2-methylnaphthalene derivative (e.g., a boronic acid or ester) would be reacted with a functionalized thiophene (e.g., a halothiophene derivative with a carboxyl group) via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to form an aryl-aryl ketone intermediate.

  • Bradsher Cyclization: The resulting ketone is then subjected to an acid-catalyzed intramolecular cyclization. A strong acid such as polyphosphoric acid (PPA) is typically used at elevated temperatures.

  • Aromatization: The cyclized intermediate undergoes dehydration to yield the final aromatic product, this compound.

  • Purification: The crude product would require purification, likely through column chromatography followed by recrystallization or sublimation to achieve the high purity required for semiconductor applications.

Application in Organic Field-Effect Transistors (OFETs)

Given the lack of specific data for this compound, a generalized protocol for the fabrication and characterization of a bottom-gate, top-contact OFET is provided below. This protocol is based on well-established procedures for high-performance small molecule organic semiconductors like DNTT and its derivatives.[2][3][4][5]

OFET Fabrication Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Substrate Si/SiO2 Wafer (Gate/Dielectric) Cleaning Solvent Cleaning (Acetone, IPA) Substrate->Cleaning Surface_Treatment Self-Assembled Monolayer (e.g., OTS, HMDS) Cleaning->Surface_Treatment Semiconductor_Deposition Vacuum Thermal Evaporation of this compound Surface_Treatment->Semiconductor_Deposition Electrode_Deposition Deposition of Source/Drain Electrodes (e.g., Au) through a shadow mask Semiconductor_Deposition->Electrode_Deposition Electrical_Measurement Electrical Characterization (Transfer and Output Curves) in a probe station Electrode_Deposition->Electrical_Measurement Performance_Extraction Extraction of Mobility, On/Off Ratio, Threshold Voltage Electrical_Measurement->Performance_Extraction

Caption: Generalized workflow for OFET fabrication and characterization.

Detailed Experimental Protocol

Materials and Equipment:

  • Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm).

  • This compound (purified by sublimation).

  • Solvents: Acetone, Isopropanol (IPA) (semiconductor grade).

  • Surface treatment agent: Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS).

  • High vacuum thermal evaporator (<10⁻⁶ Torr).

  • Shadow masks for defining the semiconductor and electrode areas.

  • Gold (Au) pellets for thermal evaporation.

  • Semiconductor parameter analyzer and probe station.

Procedure:

  • Substrate Preparation:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Clean the substrates by sequential ultrasonication in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the semiconductor film growth and device performance.

      • For OTS treatment: Immerse the substrates in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 20 minutes.

      • For HMDS treatment: Place the substrates in a vacuum desiccator with a few drops of HMDS and heat at 120 °C for 2 hours.

  • Organic Semiconductor Deposition:

    • Place the surface-treated substrates into a high vacuum thermal evaporator.

    • Load the purified this compound into a crucible in the evaporator.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Heat the crucible to sublimate the organic material, depositing a thin film (e.g., 30-50 nm) onto the substrates at a controlled rate (e.g., 0.1-0.2 Å/s). The substrate temperature should be optimized (typically between room temperature and 100 °C) to achieve good film crystallinity.

  • Source/Drain Electrode Deposition:

    • Without breaking the vacuum, place a shadow mask with the desired channel length and width over the substrates.

    • Deposit the source and drain electrodes by thermal evaporation of gold (e.g., 50 nm thick) at a rate of ~1 Å/s.

  • Device Characterization:

    • Transfer the fabricated devices to a probe station for electrical measurements, which can be performed in ambient air or in an inert atmosphere.

    • Measure the transfer characteristics by sweeping the gate voltage (V_G) at a constant source-drain voltage (V_SD) to determine the on/off ratio and threshold voltage (V_th).

    • Measure the output characteristics by sweeping the source-drain voltage (V_SD) at different constant gate voltages (V_G).

    • Calculate the field-effect mobility (µ) from the transfer characteristics in the saturation regime using the following equation: I_SD = (W / 2L) * µ * C_i * (V_G - V_th)² where I_SD is the source-drain current, W is the channel width, L is the channel length, and C_i is the capacitance per unit area of the gate dielectric.

Performance Data of Related Naphtho[2,3-b]thiophene and DNTT Derivatives

As a reference, the following tables summarize the performance of several high-performing organic semiconductors that are structurally related to this compound. This data can provide an expectation of the potential performance that could be achieved with the target molecule after optimization.

Table 1: Performance of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives in OFETs

CompoundDeposition MethodMobility (cm²/Vs)On/Off RatioReference
DNTTVacuum Evaporation~2.0> 10⁸[2][6]
2,9-Diphenyl-DNTT (2,9-DPh-DNTT)Vacuum Evaporationup to 3.5> 10⁶[3][7]
3,10-Diphenyl-DNTT (3,10-DPh-DNTT)Vacuum Evaporationup to 3.5> 10⁶[3][7]
Mono-alkylated DNTTSolution Shearing> 0.1~10⁷[4][5]
C₁₀-DNTTVacuum Evaporationup to 8.3> 10⁸[2]

Table 2: Performance of other Thiophene-based Small Molecules in OFETs

CompoundDeposition MethodMobility (cm²/Vs)On/Off RatioReference
Naphtho[2,3-b]thiophene diimide (NTI) based triadSolution Processed0.13 (n-type)> 10⁵
Benzo[b]thieno[2,3-d]thiophene derivativeSolution Shearing0.005> 10⁶
Ph-BTBT-10Vacuum Evaporation~10.4> 10⁶

Conclusion

While this compound is not a widely studied organic semiconductor, theoretical considerations and the performance of structurally similar molecules suggest it has the potential to be a p-type semiconductor. The provided synthesis and device fabrication protocols, based on well-established methods for related high-performance materials, offer a solid starting point for researchers interested in exploring the properties of this specific compound. The performance data from DNTT and other derivatives serve as a valuable benchmark for such investigations. Further experimental work is necessary to determine the actual performance of this compound in organic electronic devices and to optimize its processing conditions.

References

Application Notes and Protocols: Cytotoxicity of Naphtho[2,3-b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Naphtho[2,3-b]thiophene-4,9-dione Derivatives

The cytotoxic activity of various acetyl- and amino-substituted naphtho[2,3-b]thiophene-4,9-dione derivatives has been evaluated against multiple human cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (IC50) or causes 50% growth inhibition (GI50).

Table 1: Cytotoxicity of Acetyl-4H,9H-naphtho[2,3-b]thiophene-4,9-diones [1]

CompoundCancer Cell LineLog GI50
2,7-Diacetyl-naphtho[2,3-b]thiophene-4,9-dioneLeukemia (SR)-7.61
2,7-Diacetyl-naphtho[2,3-b]thiophene-4,9-dioneLeukemia (MOLT-4)-7.18
3-Acetyl-naphtho[2,3-b]thiophene-4,9-dioneLeukemia (MOLT-4)< -8.00

Table 2: Cytotoxicity of 2-Amino-naphtho[2,3-b]thiophene-4,9-dione Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
Compound 4aTriple-Negative Breast Cancer (MDA-MB-231)Potent Activity (Specific IC50 not detailed in abstract)

Experimental Protocols

The following are detailed protocols for common cytotoxicity assays used in the evaluation of naphtho[2,3-b]thiophene derivatives.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[3][4][5]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Naphtho[2,3-b]thiophene derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphtho[2,3-b]thiophene derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Assay[6]

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Naphtho[2,3-b]thiophene derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of the SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm or 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution (Test Derivatives) treatment 3. Cell Treatment (Add compounds to wells) compound_prep->treatment incubation 4. Incubation (e.g., 48-72 hours) treatment->incubation reagent_addition 5. Add Assay Reagent (e.g., MTT or SRB) incubation->reagent_addition reaction 6. Reaction/Staining reagent_addition->reaction solubilization 7. Solubilization reaction->solubilization readout 8. Absorbance Reading (Microplate Reader) solubilization->readout calculation 9. IC50/GI50 Calculation readout->calculation

Caption: Workflow for MTT/SRB Cytotoxicity Assays.

Signaling Pathway

Some 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.

PI3K_Akt_Pathway_Inhibition Inhibition of PI3K/Akt Pathway by Naphtho[2,3-b]thiophene Derivatives cluster_pathway Pro-Survival Signaling cluster_apoptosis Apoptosis PI3K PI3K Akt Akt PI3K->Akt Activates Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) Akt->Pro_Survival Activates Caspases Caspase Activation Pro_Survival->Caspases Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Derivative Naphtho[2,3-b]thiophene Derivative Derivative->Akt Inhibits Phosphorylation (at Ser473)

Caption: PI3K/Akt Pathway Inhibition.

References

Application Notes & Protocols: Fabrication of Organic Thin-Film Transistors with Thiophene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organic thin-film transistors (OTFTs) are fundamental components in the field of organic electronics, offering advantages such as low-temperature fabrication, flexibility, and low cost.[1] Thiophene-based organic semiconductors are a prominent class of materials used in OTFTs due to their excellent charge transport properties and environmental stability.[2][3] Compounds like poly(3-hexylthiophene) (P3HT), dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), and various oligofluorene-thiophene derivatives have demonstrated high performance in OTFT devices.[4][5] The performance of these devices, characterized by metrics such as charge carrier mobility, on/off current ratio, and threshold voltage, is highly dependent on the molecular structure of the semiconductor, the fabrication process, and the device architecture.[6][7]

This document provides detailed protocols for the fabrication of OTFTs using thiophene-based compounds, focusing on solution-based processing techniques. It is intended for researchers and scientists in materials science and electronics.

Key Performance Parameters

The efficacy of an OTFT is primarily evaluated by three key parameters:

  • Field-Effect Mobility (μ): Represents how quickly charge carriers (holes in p-type semiconductors) move through the semiconductor film under an applied electric field. Higher mobility leads to faster device operation.

  • On/Off Current Ratio (Ion/Ioff): The ratio of the drain current when the transistor is in the "on" state to the current when it is in the "off" state. A high ratio is crucial for digital logic applications to distinguish between states.[8]

  • Threshold Voltage (Vth): The minimum gate voltage required to turn the transistor "on" and allow current to flow. A low threshold voltage is desirable for low-power applications.

Experimental Protocols

Protocol 1: Substrate Cleaning

A pristine substrate surface is critical for the fabrication of high-performance devices.[9] The following is a standard cleaning procedure for silicon wafers with a silicon dioxide (SiO₂) dielectric layer.

Materials:

  • Silicon wafers with a thermally grown SiO₂ layer

  • Deionized (DI) water

  • Acetone (semiconductor grade)

  • Isopropyl alcohol (IPA, semiconductor grade)

  • Nitrogen (N₂) gas source

  • Ultrasonic bath

  • Substrate rack

Procedure:

  • Place the Si/SiO₂ substrates in a substrate rack.

  • Perform sequential ultrasonic treatments by immersing the rack in beakers containing the following solvents, in order:

    • Acetone for 15 minutes.

    • Isopropyl alcohol for 15 minutes.[10]

    • Deionized water for 15 minutes.

  • After the final sonication, thoroughly rinse the substrates with DI water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Heat the substrates on a hotplate at 100-120 °C for 10 minutes to remove any residual moisture.[10]

Protocol 2: Surface Treatment with Self-Assembled Monolayers (SAMs)

Treating the dielectric surface can improve the ordering of the organic semiconductor film and enhance device performance. Octadecyltrichlorosilane (OTS) is commonly used to create a hydrophobic surface, which promotes better molecular packing of many thiophene compounds.[10]

Materials:

  • Cleaned Si/SiO₂ substrates

  • Toluene (anhydrous)

  • Octadecyltrichlorosilane (OTS) solution (e.g., 10 mM in anhydrous toluene)

  • Vacuum oven or glovebox

Procedure:

  • Transfer the cleaned and dried substrates into a nitrogen-filled glovebox.

  • Immerse the substrates in the OTS solution for 30 minutes.

  • Rinse the substrates sequentially with fresh toluene to remove excess OTS.

  • Dry the substrates with a stream of nitrogen gas.

  • Anneal the substrates in a vacuum oven at 120 °C for 1 hour to complete the self-assembly process.

Protocol 3: Thin-Film Deposition via Spin-Coating

Spin-coating is a widely used solution-based technique for depositing uniform thin films of organic semiconductors.[11][12] Poly(3-hexylthiophene) (P3HT) is a common choice for this method.[13]

Materials:

  • Surface-treated Si/SiO₂ substrates

  • High-regioregularity P3HT (e.g., >99%)[13]

  • Solvent (e.g., chloroform, chlorobenzene, or a mixture)[13]

  • Spin-coater

  • Hotplate

Procedure:

  • Prepare a solution of P3HT in the chosen solvent. A typical concentration is 5-10 mg/mL.[13] Stir the solution gently for several hours in the dark to ensure complete dissolution.

  • Place a surface-treated substrate onto the chuck of the spin-coater.

  • Dispense the P3HT solution onto the center of the substrate.

  • Spin-coat the solution. A typical two-step program might be:

    • 500 RPM for 5 seconds (for spreading).

    • 1500-2500 RPM for 30-60 seconds (for thinning).[10][13]

  • Transfer the coated substrate to a hotplate and anneal it to remove residual solvent and improve film crystallinity. A typical annealing temperature for P3HT is 100-150 °C for 10-30 minutes, performed in a nitrogen atmosphere.[13]

Protocol 4: Electrode Deposition and Device Finalization

This protocol describes a top-contact, bottom-gate device architecture, where the source and drain electrodes are deposited on top of the semiconductor layer.[14]

Materials:

  • Substrate with deposited semiconductor film

  • Shadow mask with desired channel length (L) and width (W)

  • High-vacuum thermal evaporator

  • Gold (Au) or other suitable metal for electrodes

Procedure:

  • Carefully place the shadow mask over the semiconductor film on the substrate. The openings in the mask will define the source and drain electrodes.

  • Load the substrate and mask assembly into a high-vacuum thermal evaporator.

  • Evacuate the chamber to a pressure of 10⁻⁶ mbar or lower.

  • Deposit a 40-50 nm thick layer of gold (Au) through the mask onto the substrate.[13] Gold is often used for p-type semiconductors due to its high work function, which facilitates efficient hole injection.[8]

  • Remove the substrate from the evaporator. The OTFT is now ready for characterization.

Data Presentation: Performance of Thiophene-Based OTFTs

The performance of OTFTs is highly dependent on the specific thiophene derivative, its purity, and the fabrication parameters. The regioregularity of polymers like P3HT is a critical factor; higher regioregularity leads to better molecular packing and improved charge mobility.[13][15][16]

Thiophene CompoundDeposition MethodMobility (cm²/Vs)On/Off RatioSubstrate/DielectricReference
Poly(3-hexylthiophene) (P3HT) Spin-Coating0.01 - 0.1> 10⁵OTS-treated Si/SiO₂[1][13]
DHFTTF Vacuum Evaporationup to 0.12~ 10⁵Si/SiO₂[17]
Thiophene-Anthracene Derivative Vacuum Evaporationup to 0.50> 10⁷Si/SiO₂[18]
N-decylated triindole-thiophene Spin-Coating5 x 10⁻⁴-OTS-treated Si/SiO₂[10]
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Vacuum Evaporation~1.0> 10⁶Cytop[5][7]

Note: Performance metrics can vary significantly based on specific processing conditions such as solvent choice, annealing temperature, and electrode material.

Visualizations

Device Architecture

The most common OTFT architecture is the Bottom-Gate, Top-Contact configuration, where the gate is at the bottom, and the source/drain electrodes are deposited on top of the semiconductor.

cluster_device Bottom-Gate, Top-Contact OTFT gate Gate Electrode (e.g., Doped Si) dielectric Gate Dielectric (e.g., SiO₂) semiconductor Organic Semiconductor (Thiophene Compound) source Source drain Drain

Caption: Diagram of a bottom-gate, top-contact OTFT structure.

Experimental Workflow

The fabrication of a solution-processed OTFT follows a sequential workflow, from substrate preparation to final device characterization.

sub_prep 1. Substrate Preparation sub_clean Ultrasonic Cleaning (Acetone, IPA, DI Water) sub_prep->sub_clean sub_dry Drying (N₂ Gas & Heat) sub_clean->sub_dry surf_treat 2. Surface Treatment (Optional) sub_dry->surf_treat ots_coat OTS Self-Assembled Monolayer Deposition surf_treat->ots_coat film_dep 3. Semiconductor Deposition ots_coat->film_dep spin_coat Spin-Coating of Thiophene Solution film_dep->spin_coat anneal Thermal Annealing spin_coat->anneal elec_dep 4. Electrode Deposition anneal->elec_dep shadow Shadow Mask Alignment elec_dep->shadow evap Thermal Evaporation (Au) shadow->evap char 5. Device Characterization evap->char measure Electrical Measurement (Mobility, On/Off Ratio) char->measure

Caption: Workflow for solution-processed thiophene OTFT fabrication.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Naphthoquinones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the methodologies used to evaluate the anticancer properties of naphthoquinones, a class of organic compounds with significant potential in cancer therapy. The protocols detailed below cover essential in vitro and in vivo assays, molecular docking techniques, and the analysis of key signaling pathways.

I. In Vitro Evaluation of Anticancer Activity

A step-wise approach, beginning with in vitro experiments, is crucial for the initial screening of a large number of potential anticancer agents in a cost-effective and time-efficient manner.[1][2] These assays provide valuable data on the direct cytotoxic and mechanistic effects of naphthoquinones on cancer cells.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of naphthoquinones is to determine their cytotoxic effects on various cancer cell lines.

a. MTT Assay: This colorimetric assay is a robust method for estimating the total number of surviving cells after exposure to a test compound.[1]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the naphthoquinone derivatives for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density of the solution at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the control and determine the IC50 value (the concentration required for 50% inhibition of cell viability).[4]

b. Trypan Blue Dye Exclusion Method: This is a simple and rapid method to assess cell viability.[5]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of naphthoquinones for a specified time.

  • Cell Staining: Harvest the cells and resuspend them in phosphate-buffered saline (PBS). Add an equal volume of 0.4% Trypan Blue solution and incubate for 3 minutes at room temperature.

  • Cell Counting: Load the cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells.

Apoptosis Assays

Naphthoquinones often induce apoptosis, or programmed cell death, in cancer cells.[6][7] Various assays can be employed to detect and quantify apoptosis.

a. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the naphthoquinone compound for the desired time.

  • Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

b. AO/EB Double Staining: Acridine orange (AO) and ethidium bromide (EB) double staining allows for the morphological visualization of apoptotic cells.[8]

Experimental Protocol:

  • Cell Treatment and Staining: After treatment, stain the cells with a mixture of AO and EB.

  • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Viable cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed chromatin, late apoptotic cells will display orange-red nuclei, and necrotic cells will have uniformly orange-red nuclei.

c. Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, -7, -9).[6][7][9]

Experimental Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Many anticancer drugs, including naphthoquinones, can induce cell cycle arrest, preventing cancer cells from proliferating.[6][7]

Experimental Protocol:

  • Cell Treatment and Fixation: Treat cells with the naphthoquinone, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

II. In Vivo Evaluation of Anticancer Activity

While in vitro studies are essential for initial screening, in vivo models are necessary to evaluate the pharmacological activity and efficacy of a potential new drug in a whole organism.[1][2][10]

Human Tumor Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the most commonly used models for in vivo anticancer drug screening.[10][11][12]

Experimental Protocol:

  • Animal Model: Use immunodeficient mice, such as nude mice (Foxn1nu) or SCID mice.[12]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Drug Administration: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the naphthoquinone compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

Hollow Fiber Assay (HFA)

The hollow fiber assay is a rapid in vivo method to assess the cytotoxicity of drugs on human tumor cells grown in hollow fibers implanted in mice.[2][10]

Experimental Protocol:

  • Cell Encapsulation: Fill semipermeable hollow fibers (polyvinylidene fluoride) with a suspension of tumor cells.

  • Fiber Implantation: Implant the fibers intraperitoneally or subcutaneously into mice.

  • Drug Treatment: Administer the test compound to the mice.

  • Assay Readout: After a few days of treatment, retrieve the fibers and determine the number of viable cells within the fibers using a cytotoxicity assay (e.g., MTT).

III. Molecular Docking

Molecular docking is a computational technique used to predict the binding affinity and interaction patterns of a ligand (naphthoquinone) with a target protein.[13][14][15] This can provide insights into the potential mechanism of action.

Protocol using AutoDock Vina:

  • Ligand Preparation: Draw the 2D structure of the naphthoquinone derivative using software like ChemDraw and convert it to a 3D structure. Prepare the ligand file in the required format (e.g., PDBQT) using AutoDock Tools.

  • Protein Preparation: Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: Run the docking simulation using AutoDock Vina, specifying the prepared ligand, protein, and the search space (grid box) around the active site.

  • Analysis of Results: Analyze the docking results to identify the binding poses with the lowest binding energy (highest affinity). Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions.

IV. Signaling Pathway Analysis

Naphthoquinones are known to exert their anticancer effects by modulating various intracellular signaling pathways.[16][17]

Key Signaling Pathways Implicated in Naphthoquinone Anticancer Activity:

  • MAPK Pathway (JNK, p38, ERK): Naphthoquinones can induce apoptosis through the activation of JNK and p38 signaling pathways.[16][18]

  • PI3K/Akt Pathway: Some naphthoquinones have been shown to regulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[19]

  • STAT3 Pathway: The STAT3 signaling pathway is another target that can be modulated by naphthoquinones to induce apoptosis and cell cycle arrest.[6]

  • Reactive Oxygen Species (ROS) Generation: Many naphthoquinones induce oxidative stress by generating ROS, which can trigger apoptosis through various signaling cascades.[6][16]

Western Blotting Protocol for Pathway Analysis: The protocol for western blotting described in section 1.2.c can be adapted to analyze the activation state (e.g., phosphorylation) of key proteins in these signaling pathways, such as phospho-JNK, phospho-p38, phospho-Akt, and phospho-STAT3.

V. Data Presentation

Quantitative data from the various assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Naphthoquinone Derivatives (IC50 Values in µM)

CompoundA549 (Lung Cancer)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
Naphthoquinone A5.2 ± 0.47.8 ± 0.63.1 ± 0.3
Naphthoquinone B2.1 ± 0.23.5 ± 0.31.8 ± 0.2
Doxorubicin0.8 ± 0.11.2 ± 0.10.5 ± 0.05

Table 2: In Vivo Antitumor Efficacy of Naphthoquinone B in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Naphthoquinone B (10 mg/kg)450 ± 8064
Doxorubicin (5 mg/kg)300 ± 6076

VI. Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Evaluation Cell Viability Assays (MTT, Trypan Blue) Cell Viability Assays (MTT, Trypan Blue) Apoptosis Assays (Annexin V, Western Blot) Apoptosis Assays (Annexin V, Western Blot) Cell Viability Assays (MTT, Trypan Blue)->Apoptosis Assays (Annexin V, Western Blot) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (Annexin V, Western Blot)->Cell Cycle Analysis (Flow Cytometry) Molecular Docking Molecular Docking Apoptosis Assays (Annexin V, Western Blot)->Molecular Docking Xenograft Model Xenograft Model Cell Cycle Analysis (Flow Cytometry)->Xenograft Model Hollow Fiber Assay Hollow Fiber Assay Xenograft Model->Hollow Fiber Assay Naphthoquinone Library Naphthoquinone Library Naphthoquinone Library->Cell Viability Assays (MTT, Trypan Blue)

Caption: General workflow for evaluating the anticancer activity of naphthoquinones.

signaling_pathway Naphthoquinone Naphthoquinone ROS Generation ROS Generation Naphthoquinone->ROS Generation PI3K/Akt PI3K/Akt Naphthoquinone->PI3K/Akt STAT3 STAT3 Naphthoquinone->STAT3 MAPK (JNK, p38) MAPK (JNK, p38) ROS Generation->MAPK (JNK, p38) Apoptosis Apoptosis MAPK (JNK, p38)->Apoptosis PI3K/Akt->Apoptosis Cell Cycle Arrest Cell Cycle Arrest STAT3->Cell Cycle Arrest Anticancer Effect Anticancer Effect Apoptosis->Anticancer Effect Cell Cycle Arrest->Anticancer Effect

Caption: Key signaling pathways modulated by anticancer naphthoquinones.

References

High-Performance Liquid Chromatography for the Purification of Thiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Thiophenes and their derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, materials science, and drug development due to their diverse biological activities and electronic properties. High-performance liquid chromatography (HPLC) is an indispensable technique for the purification and analysis of these compounds, ensuring high purity and enabling the separation of complex mixtures and enantiomers. These application notes provide detailed protocols for the purification of thiophenes using various HPLC techniques.

Application Note 1: Reversed-Phase HPLC for the Analysis of Thiophenic Compounds

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used method for the separation and quantification of moderately polar to nonpolar thiophene derivatives. This method is particularly useful for monitoring reaction progress, assessing purity, and isolating compounds from complex mixtures.

Experimental Protocol

A simple and rapid isocratic RP-HPLC method has been developed for the simultaneous determination of dibenzothiophene (DBT), 4,6-dimethyl-dibenzothiophene (4,6-DMDBT), and dibenzothiophene sulfone.[1]

1. HPLC System and Conditions:

  • Column: Newcrom R1, a special reverse-phase column with low silanol activity, is a suitable option.[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (90:10 v/v) provides good peak resolution and a fast analysis time.[1] Acetonitrile generally leads to better peak shapes.[1] For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid should be used instead of non-volatile acids like phosphoric acid.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 231 nm is suitable for monitoring thiophenic compounds.[1]

  • Injection Volume: 20 µL.[1]

2. Sample Preparation:

  • Dissolve the thiophene sample in acetonitrile.[1]

  • Filter the sample through a 0.22 µm nylon syringe filter prior to injection to remove any particulate matter.[1]

3. Data Analysis:

  • Quantification can be performed based on the peak area from the chromatogram.[1]

  • Method validation should assess linearity, accuracy, precision (repeatability and inter-day precision), limit of detection (LOD), and limit of quantification (LOQ).[1]

Workflow for RP-HPLC Analysis of Thiophenes

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Acetonitrile filter Filter (0.22 µm Nylon) dissolve->filter inject Inject 20 µL onto RP-HPLC filter->inject separate Isocratic Elution (Acetonitrile:Water 90:10) inject->separate detect UV Detection at 231 nm separate->detect quantify Quantify by Peak Area detect->quantify validate Method Validation quantify->validate

RP-HPLC workflow for thiophene analysis.

Quantitative Data Summary

The following table summarizes the performance of the described RP-HPLC method for the analysis of dibenzothiophene sulfone, dibenzothiophene, and 4,6-dimethyldibenzothiophene.[1]

CompoundRetention Time (min)Linearity (ng/µL)LOD (ng/µL)LOQ (ng/µL)
Dibenzothiophene sulfone3.890.1 - 300.99930.160.5
Dibenzothiophene (DBT)9.590.1 - 300.99250.160.5
4,6-Dimethyl-dibenzothiophene18.260.1 - 300.99870.160.5

Conditions: Acetonitrile/Water (90:10 v/v) as mobile phase.

Application Note 2: Normal-Phase HPLC for Chiral Separation of Thiophene Enantiomers

Normal-phase HPLC is highly effective for the separation of enantiomers of chiral thiophene derivatives, particularly when using a chiral stationary phase (CSP). This technique is crucial in drug development, where the stereochemistry of a molecule can significantly impact its pharmacological activity.

Experimental Protocol

This protocol describes the semi-preparative resolution of a C2-symmetric atropisomeric thiophene-based monomer.[3]

1. HPLC System and Conditions:

  • Column: Chiralpak IB (250 mm x 10 mm, 5 µm), a cellulose-based CSP.[3]

  • Mobile Phase: A mixture of n-hexane, methanol, and dichloromethane (90:5:5 v/v/v).[3]

  • Flow Rate: 5.5 mL/min.[3]

  • Column Temperature: 15 °C.[3]

  • Detection: UV detection at 360 nm.[3]

2. Sample Preparation:

  • Proper sample dissolution is critical to avoid peak distortion.

  • Dissolve the sample (e.g., 5.2 mg) in a minimal amount of a good solvent like dichloromethane (0.75 mL).[3]

  • Dilute this solution with a large volume of a "bad solvent" that is a major component of the mobile phase, such as n-hexane (4.0 mL).[3] This ensures compatibility with the mobile phase and prevents peak splitting.[3]

3. Fraction Collection and Analysis:

  • Collect the separated enantiomeric peaks.

  • The collected fractions can be analyzed for enantiomeric excess (ee), which was found to be greater than 99% with a yield of 95% in the cited study.[3]

Workflow for Chiral HPLC Purification of Thiophenes

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_analysis Post-Purification dissolve_good Dissolve in Dichloromethane dilute_bad Dilute with n-Hexane dissolve_good->dilute_bad inject Inject onto Chiralpak IB dilute_bad->inject separate Elution with n-Hexane:Methanol:DCM inject->separate detect UV Detection at 360 nm separate->detect collect Collect Enantiomer Fractions detect->collect analyze_ee Analyze Enantiomeric Excess collect->analyze_ee

Chiral HPLC workflow for thiophene enantiomer separation.

Quantitative Data for Chiral Separation

The following table presents the results from the semi-preparative chiral separation of the BT2–T6 monomer.[3]

ParameterValue
Sample Load5.2 mg
Yield95%
Enantiomeric Excess (ee)> 99%

Application Note 3: Aqueous Normal-Phase Chromatography for Thiopurine Analysis

Aqueous normal-phase (ANP) chromatography is a valuable technique for the separation of hydrophilic compounds, including certain thiophene derivatives like thiopurines. This method utilizes a silica hydride-based stationary phase.[4]

Experimental Protocol

This protocol is for the analysis of thiopurines using ANP-HPLC.[4]

1. HPLC System and Conditions:

  • Column: A silica hydride-based column.

  • Mobile Phase: Both isocratic and gradient elution modes can be employed using aqueous-organic mobile phases.

  • Detection: UV detection for higher concentration samples and mass spectrometry (MS) for lower concentrations are suitable.[4]

2. Key Considerations:

  • For gradient methods, sufficient equilibration time for the stationary phase between runs is crucial for reproducibility.[4]

  • This technique is particularly useful for analyzing metabolites and in pharmaceutical analysis.[4]

Logical Relationship for Method Selection

cluster_properties Analyte Properties cluster_methods HPLC Method start Thiophene Purification Goal polarity Polarity start->polarity chirality Chirality start->chirality rp_hplc Reversed-Phase HPLC polarity->rp_hplc Nonpolar to Moderately Polar anp_hplc Aqueous Normal-Phase polarity->anp_hplc Hydrophilic chiral_hplc Chiral HPLC chirality->chiral_hplc Enantiomers Present np_hplc Normal-Phase HPLC chiral_hplc->np_hplc Often on NP Mode

Decision guide for selecting an HPLC method for thiophene purification.

These application notes and protocols provide a foundation for researchers, scientists, and drug development professionals to effectively purify and analyze thiophene-containing compounds using HPLC. The choice of method will depend on the specific properties of the analyte, such as polarity and chirality, and the goals of the purification.

References

Application of 4,9-Dimethylnaphtho[2,3-b]thiophene in Materials Science: A Case Study of a Structurally Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research for specific applications of 4,9-Dimethylnaphtho[2,3-b]thiophene in materials science did not yield detailed application notes, quantitative performance data, or established experimental protocols. The available information is primarily limited to its basic physicochemical properties.

However, to provide relevant insights for researchers and scientists, this document presents detailed application notes and protocols for a structurally similar and extensively studied compound: Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) . DNTT is a high-performance organic semiconductor widely used in organic field-effect transistors (OFETs). The principles and methodologies described here for DNTT can serve as a valuable reference for investigating the potential of this compound and other related naphthothiophene derivatives in electronic applications.

Physicochemical Properties of this compound

While application data is scarce, the fundamental properties of this compound have been documented.

PropertyValueReference
Molecular Formula C₁₄H₁₂S[1][2]
Molecular Weight 212.31 g/mol [1][2]
CAS Number 16587-34-1[1]
IUPAC Name 4,9-dimethylbenzo[f][3]benzothiole[2]

Application Notes: Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) as an Organic Semiconductor

Introduction

Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) is a leading p-type organic semiconductor known for its high charge carrier mobility and excellent air stability, making it a promising candidate for next-generation flexible and transparent electronics.[3][4] Its rigid, planar molecular structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. These application notes focus on the use of DNTT in vacuum-deposited organic thin-film transistors (OTFTs).

Key Performance Parameters

DNTT-based OFETs have demonstrated exceptional performance. The table below summarizes typical electrical characteristics.

ParameterTypical ValueConditions
Field-Effect Mobility (µ) > 2.0 cm²/VsVacuum-deposited thin film (25 nm)[3]
On/Off Current Ratio > 10⁸Bottom-gate, top-contact configuration[3]
Threshold Voltage (Vth) Near 0 VAlOx/SAM gate dielectric[3]
Air Stability Mobility decreased from 2.1 to 1.5 cm²/Vs after 8 months in airUnencapsulated device[3]

Device Architecture and Operation

A common device architecture for DNTT-based OFETs is the bottom-gate, top-contact configuration. In this setup, a doped silicon wafer often serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer or a high-k dielectric like aluminum oxide (AlOx) with a self-assembled monolayer (SAM) acting as the gate dielectric. The DNTT active layer is then deposited via thermal evaporation, followed by the deposition of source and drain electrodes (typically gold).

The operation of a p-type OFET involves the application of a negative gate voltage, which induces an accumulation of positive charge carriers (holes) at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes.

Experimental Protocols

1. Synthesis of Naphtho[2,3-b]thiophene Derivatives

A more general procedure for synthesizing substituted naphtho[2,3-b]thiophene-4,9-diones involves a DABCO-catalyzed three-component reaction of 1,4-naphthoquinone derivatives, α,β-unsaturated ketones, and hydrated sodium sulfide.

2. Fabrication of DNTT-based Organic Thin-Film Transistors (OTFTs)

This protocol outlines the fabrication of a bottom-gate, top-contact DNTT OFET using vacuum deposition.

Materials:

  • Highly doped silicon wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)

  • Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) powder (high purity)

  • Gold (Au) evaporation pellets (99.99%)

  • Solvents for cleaning (acetone, isopropanol)

  • Deionized water

Equipment:

  • Thermal evaporator system with multiple sources and a substrate holder with temperature control

  • Shadow masks for semiconductor and electrode deposition

  • Ultrasonic bath

  • Nitrogen gun

Protocol:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size.

    • Sonciate the substrates sequentially in acetone and isopropanol for 15 minutes each.

    • Rinse thoroughly with deionized water and dry with a stream of nitrogen.

    • Optional: Treat the substrate with an oxygen plasma or a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the surface properties.

  • Semiconductor Deposition:

    • Place the cleaned substrates and a shadow mask for the semiconductor layer into the thermal evaporator.

    • Load high-purity DNTT into a crucible.

    • Evacuate the chamber to a pressure of < 10⁻⁶ Torr.

    • Heat the substrate to 60°C.[3]

    • Deposit a 25 nm thick film of DNTT at a rate of 0.1-0.2 Å/s.[3]

  • Source/Drain Electrode Deposition:

    • Without breaking the vacuum, switch to the shadow mask for the source and drain electrodes.

    • Deposit a 30-50 nm thick layer of gold at a rate of 0.5-1 Å/s.[3]

  • Device Characterization:

    • Remove the fabricated devices from the evaporator.

    • Characterize the electrical properties using a semiconductor parameter analyzer in a probe station under ambient or controlled atmosphere.

Visualizations

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum) cluster_characterization Device Finalization start Start: Si/SiO₂ Wafer cleaning Substrate Cleaning (Acetone, Isopropanol) start->cleaning surface_treatment Optional: Surface Treatment (O₂ Plasma / SAM) cleaning->surface_treatment dntt_deposition DNTT Semiconductor Deposition (25 nm, 60°C) surface_treatment->dntt_deposition electrode_deposition Au Source/Drain Deposition (30-50 nm) dntt_deposition->electrode_deposition characterization Electrical Characterization (Semiconductor Analyzer) electrode_deposition->characterization end End: OFET Device characterization->end

Caption: Workflow for the fabrication of a DNTT-based OFET.

Device_Architecture cluster_device Bottom-Gate, Top-Contact OFET Structure gate Gate (Doped Si) dielectric Gate Dielectric (SiO₂/SAM) semiconductor Organic Semiconductor (DNTT) source Source (Au) drain Drain (Au)

Caption: Schematic of a DNTT-based OFET device architecture.

References

Application Notes and Protocols for Novel Thiophene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of novel thiophene derivatives as potential therapeutic agents. The following sections outline synthetic methodologies, protocols for key biological assays, and quantitative data on the anticancer activity of selected compounds.

I. Synthesis of Bioactive Thiophene Derivatives

Thiophene-containing scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Two prominent classes of bioactive thiophene derivatives are 2-aminothiophenes and thiophene-carboxamides.

Protocol for Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction used to synthesize highly substituted 2-aminothiophenes.[2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the ketone (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or water.[4][5]

  • Catalyst Addition: Add a basic catalyst. Morpholine or triethylamine (0.2-0.5 eq) is commonly used. For a greener approach, a catalytic amount of piperidinium borate can be employed, or the reaction can be triggered by sodium polysulfides in water under ultrasound irradiation.[5][6]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 70°C. Reaction time can vary from 20 minutes to several hours, depending on the substrates and catalyst used.[4][6]

  • Work-up and Purification: Upon completion (monitored by TLC), cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, pour the mixture into crushed ice and water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4][7]

Logical Workflow for Gewald Synthesis:

cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Ketone Reaction_Mixture Combine Reactants, Solvent, and Catalyst Ketone->Reaction_Mixture Nitrile Active Methylene Nitrile Nitrile->Reaction_Mixture Sulfur Elemental Sulfur Sulfur->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Reaction_Mixture Temperature Temperature (RT to 70°C) Stirring Stirring and Heating Temperature->Stirring Reaction_Mixture->Stirring Workup Work-up (Cooling, Precipitation) Stirring->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Final_Product 2-Aminothiophene Derivative Purification->Final_Product A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Thiophene Derivatives B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I Thiophene Thiophene Derivative (e.g., Compound 2b) Tubulin α/β-Tubulin Dimers Thiophene->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Thiophene->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Phosphorylation Autophosphorylation VEGFR2->Phosphorylation Thiophene Thiophene-based Kinase Inhibitor Thiophene->VEGFR2 Inhibits PI3K_Akt PI3K/Akt Pathway Phosphorylation->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Phosphorylation->MAPK_ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PI3K_Akt->Angiogenesis MAPK_ERK->Angiogenesis

References

In Vitro Anticancer Potential of Naphtho[2,3-b]thiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro evaluation of naphtho[2,3-b]thiophene derivatives as potential anticancer agents. While specific data on 4,9-Dimethylnaphtho[2,3-b]thiophene is not extensively available in current literature, this guide is based on the reported activities of structurally related naphtho[2,3-b]thiophene-4,9-diones. These compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The provided protocols for cytotoxicity assays, cell cycle analysis, and apoptosis induction can be adapted for the screening and mechanistic investigation of this compound and other novel analogs.

Introduction

Naphthoquinones and their derivatives are a class of compounds known for their diverse biological activities, including anticancer properties. The fusion of a thiophene ring to the naphthoquinone scaffold to form naphtho[2,3-b]thiophene structures has been a strategy to generate novel compounds with potential therapeutic value. Several derivatives of naphtho[2,3-b]thiophene-4,9-dione have been synthesized and evaluated for their in vitro cytotoxicity against a range of human cancer cell lines, showing promising results.[1][2][3] These compounds have been reported to induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and cell cycle arrest.[2][3] This document outlines the key findings on related compounds and provides standardized protocols to facilitate the investigation of this compound.

Data Presentation: In Vitro Cytotoxicity of Naphtho[2,3-b]thiophene Derivatives

The following tables summarize the reported in vitro anticancer activity of various naphtho[2,3-b]thiophene-4,9-dione derivatives against different cancer cell lines. This data provides a benchmark for the expected potency of this class of compounds.

Table 1: Cytotoxicity of Acetyl-4H,9H-naphtho[2,3-b]thiophene-4,9-diones [1]

CompoundCancer Cell LineAssay TypeParameterValue
2,7-Diacetyl-naphtho[2,3-b]thiophene-4,9-dioneLeukemia (SR)Cytotoxicitylog GI50-7.61
2,7-Diacetyl-naphtho[2,3-b]thiophene-4,9-dioneLeukemia (MOLT-4)Cytotoxicitylog GI50-7.18
3-Acetyl-naphtho[2,3-b]thiophene-4,9-dioneLeukemia (MOLT-4)Cytotoxicitylog GI50< -8

Table 2: Antiproliferative Activity of Naphtho[2,3-b]thiophen-4,9-quinone on Bladder Cancer Cells [3][4]

CompoundCancer Cell LineAssay TypeParameterConcentration (µg/mL)Effect
Naphtho[2,3-b]thiophen-4,9-quinoneRT4 (low grade)Cytotoxicity-0.7, 0.9, 1.25, 2.50Selective cytotoxicity
Naphtho[2,3-b]thiophen-4,9-quinoneT24 (high grade)Cytotoxicity-0.7, 0.9, 1.25, 2.50Selective cytotoxicity
Naphtho[2,3-b]thiophen-4,9-quinoneRT4 & T24Clonogenic Survival-Not specifiedReduction in colonies
Naphtho[2,3-b]thiophen-4,9-quinoneRT4 & T24Wound Healing-Not specifiedInhibition of cell migration
Naphtho[2,3-b]thiophen-4,9-quinoneRT4 & T24ROS Production-Not specifiedInduction of ROS
Naphtho[2,3-b]thiophen-4,9-quinoneRT4 & T24Cell Cycle Analysis-Not specifiedCell cycle arrest

Table 3: Activity of 2-Amino-naphtho[2,3-b]thiophene-4,9-dione Derivatives in Triple-Negative Breast Cancer [2]

CompoundCancer Cell LineAssay TypeEffect
Compound 4aMDA-MB-231Cell ViabilityDose-dependent inhibition
Compound 4aMDA-MB-231Cell Cycle AnalysisCell cycle arrest
Compound 4aMDA-MB-231Apoptosis AssayRobust apoptotic responses
Compound 4aMDA-MB-231Caspase AssayEnhanced caspase-3/7 activation
Compound 4aMDA-MB-231ROS AssayIncreased ROS generation
Compound 4aMDA-MB-231ImmunocytochemistrySuppressed phosphorylation of Akt (Ser473)

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A549, HepG2)[2][5][6]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol is used to quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time period.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: Proposed Mechanism of Action for Naphtho[2,3-b]thiophene-4,9-dione Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Naphtho_thiophene Naphtho[2,3-b]thiophene -4,9-dione Derivative ROS Increased ROS Generation Naphtho_thiophene->ROS Induces pAkt p-Akt (Ser473) Naphtho_thiophene->pAkt Inhibits Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Naphtho_thiophene->Cell_Cycle_Arrest Induces Caspase_3_7 Caspase-3/7 ROS->Caspase_3_7 Activates PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Caspase_3_7->Apoptosis Induces

Caption: Proposed signaling pathway for naphtho[2,3-b]thiophene-4,9-dione derivatives.

G Figure 2: Experimental Workflow for In Vitro Cytotoxicity Screening Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with 4,9-Dimethylnaphtho [2,3-b]thiophene Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Analysis Data Analysis: IC50 Determination Absorbance->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

G Figure 3: Logical Relationship for Further Mechanistic Studies Initial_Screening Initial Cytotoxicity Screening (IC50) Potent_Activity Potent Activity Observed? Initial_Screening->Potent_Activity Cell_Cycle Cell Cycle Analysis Potent_Activity->Cell_Cycle Yes Apoptosis_Assay Apoptosis Assay (Annexin V) Potent_Activity->Apoptosis_Assay Yes ROS_Measurement ROS Measurement Potent_Activity->ROS_Measurement Yes Stop Stop or Re-evaluate Potent_Activity->Stop No Pathway_Analysis Signaling Pathway Analysis (e.g., PI3K/Akt) Cell_Cycle->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis ROS_Measurement->Pathway_Analysis

Caption: Decision-making workflow for mechanistic studies of the test compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4,9-Dimethylnaphtho[2,3-b]thiophene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing multi-step synthetic routes that may involve Friedel-Crafts reactions and subsequent cyclization.

Issue IDQuestionPossible CausesSuggested Solutions
TN-01 Low yield of the initial Friedel-Crafts acylation product. 1. Decomposition of the thiophene ring: Friedel-Crafts catalysts like aluminum chloride can be harsh and lead to undesirable side reactions with the sensitive thiophene ring.[1] 2. Catalyst deactivation: The catalyst can form stable complexes with the carbonyl group of the product, reducing its activity.[1] 3. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side products at higher temperatures.1. Use a milder Lewis acid: Consider using zinc chloride, stannic chloride, or a zeolite-based catalyst which can be less aggressive towards the thiophene moiety.[1][2] 2. Use a stoichiometric amount of catalyst: For catalysts that form complexes, using at least a 1:1 molar ratio with the acylating agent is often necessary.[1] 3. Optimize reaction temperature: Start with a low temperature (e.g., 0 °C) and gradually warm to room temperature. Monitor the reaction progress by TLC to find the optimal temperature.
TN-02 Formation of multiple isomers during Friedel-Crafts acylation. 1. Lack of regioselectivity: Friedel-Crafts acylation of thiophenes typically favors the 2-position, but substitution at the 3-position can also occur, leading to a mixture of isomers.[3][4]1. Control reaction conditions: Lower temperatures generally favor the formation of the thermodynamically more stable 2-acylthiophene. 2. Choice of solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents like dichloromethane, carbon disulfide, or nitrobenzene.
TN-03 Incomplete cyclization to form the naphthothiophene core. 1. Insufficient activation for electrophilic substitution: The cyclization step, often a Bradsher-type reaction, requires sufficient activation for the intramolecular electrophilic attack. 2. Steric hindrance: The methyl groups on the precursor may sterically hinder the cyclization process.1. Use a stronger acid catalyst for cyclization: Polyphosphoric acid (PPA) or a strong Lewis acid like BF₃·OEt₂ can be effective for promoting Bradsher cyclizations.[5] 2. Increase reaction temperature and time: Carefully increase the temperature and monitor the reaction for an extended period to drive the cyclization to completion.
TN-04 Difficulty in purifying the final product. 1. Presence of unreacted starting materials and intermediates. 2. Formation of polymeric or tar-like byproducts. 3. Low solubility of the product. [6]1. Column chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities. 2. Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective purification method. 3. Use of activated carbon: Treatment with activated carbon can help remove colored, high-molecular-weight impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and common strategy involves a multi-step synthesis. This could start with a suitable thiophene derivative which undergoes a Friedel-Crafts acylation with a substituted benzoyl chloride. The resulting ketone can then be reduced, and the naphthothiophene core is subsequently formed via an intramolecular cyclization, such as a Bradsher reaction.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. Use a suitable eluent system to separate the starting materials, intermediates, and the final product. Visualization can be done under UV light.

Q3: What are some key considerations for the reagents and solvents used in this synthesis?

A3: All reagents and solvents should be anhydrous, especially for the Friedel-Crafts acylation and cyclization steps, as moisture can deactivate the Lewis acid catalysts. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons on the thiophene and naphthalene rings, as well as singlets for the two methyl groups. The ¹³C NMR spectrum will show corresponding signals for the aromatic and methyl carbons. Mass spectrometry should confirm the molecular weight of the final product.

Q5: Are there any safety precautions I should take?

A5: Yes. Friedel-Crafts reagents like aluminum chloride are corrosive and react violently with water. Acylating agents and solvents like dichloromethane can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

A generalized experimental protocol for a potential synthesis of this compound is provided below. This is a hypothetical protocol and should be adapted and optimized based on laboratory experience and literature precedents for similar compounds.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 2,5-dimethylbenzoyl chloride dropwise.

  • After stirring for 15 minutes, add a solution of 2-methylthiophene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Ketone

  • Dissolve the ketone from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as sodium borohydride in portions or perform a Clemmensen or Wolff-Kishner reduction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture according to the chosen reduction method to isolate the reduced intermediate.

Step 3: Intramolecular Cyclization (Bradsher Reaction)

  • Add the product from Step 2 to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-150 °C).

  • Stir the mixture vigorously for several hours, monitoring by TLC.

  • After completion, carefully pour the hot mixture onto ice.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following table can be used to log and compare experimental data to optimize the yield of the synthesis.

Experiment IDFriedel-Crafts CatalystAcylation Temp. (°C)Cyclization AgentCyclization Temp. (°C)Reaction Time (h)Yield (%)
Exp-01AlCl₃0 to RTPPA12024
Exp-02ZnCl₂RTPPA12024
Exp-03AlCl₃0 to RTBF₃·OEt₂8018
Exp-04AlCl₃0PPA14036

Visualizations

experimental_workflow reagents 2-Methylthiophene + 2,5-Dimethylbenzoyl Chloride acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) reagents->acylation ketone Intermediate Ketone acylation->ketone reduction Ketone Reduction ketone->reduction reduced_intermediate Reduced Intermediate reduction->reduced_intermediate cyclization Intramolecular Cyclization (e.g., Bradsher Reaction) reduced_intermediate->cyclization product This compound cyclization->product purification Purification (Chromatography/ Recrystallization) product->purification

Caption: Synthetic workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic low_yield Low Yield side_reactions Side Reactions low_yield->side_reactions caused by incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction caused by purification_loss Purification Loss low_yield->purification_loss caused by optimize_catalyst Optimize Catalyst side_reactions->optimize_catalyst address with optimize_conditions Optimize Conditions (Temp, Time) incomplete_reaction->optimize_conditions address with improve_purification Improve Purification Technique purification_loss->improve_purification address with

Caption: Logical flow for troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4,9-Dimethylnaphtho[2,3-b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common synthesis methodologies, such as the Bradsher cyclization or palladium-catalyzed cross-coupling reactions, can lead to several types of impurities. These may include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be derivatives of naphthalene or thiophene.

  • Incompletely Cyclized Intermediates: The precursor to the final ring-closing step may persist in the crude product.

  • Isomeric Byproducts: Synthesis of substituted naphtho[2,3-b]thiophenes can sometimes yield constitutional isomers which can be challenging to separate.

  • Polymeric Materials: Under certain reaction conditions, polymerization of starting materials or the product can occur.

  • Catalyst Residues: If a metal catalyst such as palladium is used, trace amounts may remain in the crude product.

Q2: My crude product is a dark, oily residue. How can I best approach its purification?

A2: A dark, oily crude product often indicates the presence of polymeric impurities and other colored byproducts. A multi-step purification approach is recommended:

  • Initial Wash: Begin by washing the crude material with a non-polar solvent like hexane to remove highly non-polar impurities.

  • Activated Carbon Treatment: Dissolve the washed crude product in a suitable solvent (e.g., dichloromethane or toluene) and treat with activated carbon to remove colored impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.

  • Recrystallization: The final step to obtain a highly pure, crystalline product.

Q3: I am having difficulty separating my product from a closely related isomer using column chromatography. What can I do?

A3: Separating isomers can be challenging due to their similar polarities. Here are several strategies to improve separation:

  • Optimize the Solvent System: A less polar solvent system will generally provide better resolution for non-polar compounds. A fine-tuning of the solvent ratio is critical. For instance, using a hexane/dichloromethane or hexane/toluene gradient can be effective.

  • Use a High-Performance Stationary Phase: Employing silica gel with a smaller particle size can enhance resolution.

  • Try a Different Stationary Phase: If silica gel is ineffective, consider using alumina or a bonded-phase silica gel (e.g., cyano or diol).

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Product and Impurities The solvent system is too polar, causing all compounds to elute too quickly.Decrease the polarity of the eluent. Use a gradient elution starting with a very non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity.
The column is overloaded with crude material.Reduce the amount of crude product loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight.
Product is Tailing on the Column The compound is interacting too strongly with the stationary phase.Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic impurities) to the eluent to reduce strong interactions with the silica gel.
The sample was loaded in a solvent that is too polar.Dissolve the sample in the minimum amount of the initial, non-polar eluent for loading. If solubility is an issue, use the dry loading technique.
Product is Not Eluting from the Column The eluent is not polar enough to move the product.Gradually increase the polarity of the solvent system. Ensure that the chosen solvent system is appropriate for the polarity of your compound.
Cracks or Channels in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.
Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
The chosen solvent is not appropriate.Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective.
Low Recovery of Crystalline Product The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product.
Premature crystallization occurred during hot filtration.Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Add a small excess of hot solvent before filtration.
Colored Impurities in the Final Crystals Impurities were not fully removed in prior steps.Treat the solution with activated carbon before recrystallization. Ensure the crude material is sufficiently pure before attempting the final recrystallization.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or toluene) in a stepwise or continuous gradient. A typical gradient might be from 100% hexane to 95:5 hexane:dichloromethane.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., toluene/hexane) can also be effective.

  • Dissolution:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Illustrative Purification Data for Crude this compound

Purification StepStarting Mass (g)Final Mass (g)Purity (by HPLC, illustrative)Appearance
Crude Product5.00-75%Dark brown oil
After Activated Carbon Treatment4.804.5080%Light brown solid
After Column Chromatography4.503.5098%Off-white solid
After Recrystallization3.503.15>99.5%White crystalline solid

Visualizations

PurificationWorkflow Crude Crude Product (Dark Oil) Wash Hexane Wash Crude->Wash Remove non-polar impurities Carbon Activated Carbon Treatment Wash->Carbon Remove colored impurities Chroma Column Chromatography (Silica Gel) Carbon->Chroma Separate product from isomers and intermediates Recryst Recrystallization Chroma->Recryst Final polishing Pure Pure Product (>99.5%) Recryst->Pure

Caption: A typical multi-step workflow for the purification of crude this compound.

TroubleshootingChromatography Start Poor Separation in Column Chromatography Cause1 Solvent too polar? Start->Cause1 Solution1 Decrease eluent polarity. Use a gradient. Cause1->Solution1 Yes Cause2 Column overloaded? Cause1->Cause2 No Solution2 Reduce sample load. Cause2->Solution2 Yes Cause3 Isomers co-eluting? Cause2->Cause3 No Solution3 Optimize solvent system. Try a different stationary phase. Consider preparative HPLC. Cause3->Solution3 Yes

Caption: A troubleshooting decision tree for common column chromatography separation issues.

Technical Support Center: Synthesis of Naphtho[2,3-b]thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of naphtho[2,3-b]thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to naphtho[2,3-b]thiophenes?

A1: The most prevalent method for synthesizing the naphtho[2,3-b]thiophene core structure is the Bradsher cyclization. This intramolecular electrophilic aromatic substitution typically involves the acid-catalyzed cyclodehydration of a diarylmethane precursor. A common precursor is 2-(2-thenyl)benzoic acid, which upon cyclization, reduction, and dehydrogenation yields the target molecule. Another key reaction often employed in the synthesis of precursors is the Friedel-Crafts acylation of thiophene derivatives.

Q2: What are the primary side reactions to be aware of during the synthesis of naphtho[2,3-b]thiophenes?

A2: The main side reactions include the formation of regioisomers during Friedel-Crafts acylation, rearrangement of intermediates during lithiation of bromothiophenes, and dimerization of the naphthothiophene product or its precursors. These side reactions can significantly lower the yield and complicate the purification of the desired product.

Q3: How does the regioselectivity of Friedel-Crafts acylation on a thiophene ring affect the synthesis?

A3: Friedel-Crafts acylation of unsubstituted thiophene shows a high regioselectivity for the 2-position over the 3-position.[1][2] This is due to the greater stabilization of the cationic intermediate formed during attack at the 2-position through resonance.[1][2] If the desired product requires substitution at the 3-position, the formation of the 2-substituted isomer will be a major side reaction, leading to a mixture of products that can be difficult to separate.

Q4: What causes rearrangement reactions during the functionalization of the naphtho[2,3-b]thiophene core?

A4: Rearrangement reactions are a known issue, particularly during the lithiation of bromo-substituted thiophenes and their derivatives, which are common intermediates.[3][4] The position of lithiation can be influenced by the choice of organolithium reagent and the reaction temperature, potentially leading to a mixture of lithiated species and subsequent rearranged products upon quenching with an electrophile.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired regioisomer in Friedel-Crafts acylation. The inherent electronic properties of the thiophene ring favor acylation at the 2-position.Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) or a solid acid catalyst (e.g., zeolites) to potentially improve selectivity and reduce resinification. If 3-substitution is required, a different synthetic strategy that avoids direct Friedel-Crafts acylation on an unsubstituted thiophene might be necessary. Protecting groups can also be employed to direct the acylation to the desired position.
Formation of multiple products upon lithiation and subsequent reaction. Rearrangement of the lithiated intermediate. Competing deprotonation at other sites.Use a bulkier organolithium reagent like tert-butyllithium (t-BuLi) which can offer higher regioselectivity due to steric hindrance. Maintain a very low reaction temperature (e.g., -78 °C) to minimize the rate of rearrangement and other side reactions. The order of addition of reagents can also be critical.
Presence of a high molecular weight impurity, especially in coupling or functionalization steps. Dimerization of the naphthothiophene species. This has been observed as the formation of 3,3'-bi-naphthothiophene.Reduce the concentration of the reactive intermediate by using high dilution conditions. Control the reaction temperature carefully. The choice of catalyst and solvent can also influence the rate of dimerization.
Incomplete Bradsher cyclization. Insufficiently acidic conditions or steric hindrance in the precursor molecule.Increase the strength of the acid catalyst (e.g., from polyphosphoric acid to Eaton's reagent) or increase the reaction temperature. Ensure the precursor is of high purity as impurities can interfere with the cyclization.
Formation of byproducts during the synthesis of 2-(2-thenyl)benzoic acid precursor. If using a Grignard reagent (2-thienylmagnesium bromide) and phthalic anhydride, side reactions typical of Grignard reagents can occur, such as Wurtz-type coupling of the Grignard reagent with any unreacted starting halide.Ensure all glassware is meticulously dried and the reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent by moisture. Use of freshly prepared Grignard reagent is recommended.

Quantitative Data on Side Reactions

Quantitative data on the yields of side products in the synthesis of naphtho[2,3-b]thiophenes is not extensively reported in the literature. However, the following table summarizes the general observations on regioselectivity.

Reaction Desired Product Major Side Product Typical Ratio (Desired:Side) Conditions Favoring Side Product
Friedel-Crafts Acylation of Thiophene2-Acetylthiophene3-AcetylthiopheneHigh (often >99:1 for the 2-isomer)Not typically observed as a major product.
Lithiation of 3-Bromothiophene3-Lithiothiophene2-Lithiothiophene (via rearrangement)Varies significantly with conditionsHigher temperatures, less sterically hindered lithiating agents (e.g., n-BuLi).

Experimental Protocols

1. Minimized Side-Product Friedel-Crafts Acylation of Thiophene (Synthesis of 2-Acetylthiophene)

This protocol is adapted from procedures that utilize milder catalysts to reduce side reactions.

  • Materials: Thiophene, Acetic Anhydride, Zinc Chloride (anhydrous), Dichloromethane (anhydrous).

  • Procedure:

    • To a stirred solution of thiophene (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere, add acetic anhydride (1.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a catalytic amount of anhydrous zinc chloride (0.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by slowly adding cold water.

    • Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain 2-acetylthiophene.

2. Regioselective Lithiation of 3-Bromothiophene

This protocol emphasizes conditions to minimize rearrangement.

  • Materials: 3-Bromothiophene, tert-Butyllithium (t-BuLi) in pentane, Anhydrous Tetrahydrofuran (THF), Electrophile (e.g., N,N-Dimethylformamide for formylation).

  • Procedure:

    • To a flame-dried, three-necked flask under a high-purity argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add 3-bromothiophene (1 equivalent) to the cooled THF.

    • Slowly add t-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30-60 minutes.

    • Slowly add the chosen electrophile (1.2 equivalents) at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Naphthothiophene Formation Thiophene Thiophene Thenoylbenzoic_Acid 2-(2-Thenoyl)benzoic acid Thiophene->Thenoylbenzoic_Acid Friedel-Crafts Acylation Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Thenoylbenzoic_Acid Thenylbenzoic_Acid 2-(2-Thenyl)benzoic acid Thenoylbenzoic_Acid->Thenylbenzoic_Acid Reduction Naphthothiophene_Ketone Naphtho[2,3-b]thiophen-4(9H)-one Thenylbenzoic_Acid->Naphthothiophene_Ketone Bradsher Cyclization Naphthothiophene_Reduced 4,9-Dihydronaphtho[2,3-b]thiophene Naphthothiophene_Ketone->Naphthothiophene_Reduced Reduction Naphthothiophene Naphtho[2,3-b]thiophene Naphthothiophene_Reduced->Naphthothiophene Dehydrogenation

Caption: General synthetic workflow for naphtho[2,3-b]thiophene.

Friedel_Crafts_Regioselectivity Thiophene Thiophene Intermediate_2 Intermediate for 2-substitution (more stable) Thiophene->Intermediate_2 Attack at C2 Intermediate_3 Intermediate for 3-substitution (less stable) Thiophene->Intermediate_3 Attack at C3 Acyl_Halide RCOCl + AlCl₃ Product_2 2-Acylthiophene (Major Product) Intermediate_2->Product_2 Deprotonation Product_3 3-Acylthiophene (Minor Side-Product) Intermediate_3->Product_3 Deprotonation

Caption: Regioselectivity in Friedel-Crafts acylation of thiophene.

Lithiation_Side_Reactions Start 3-Bromonaphtho[2,3-b]thiophene Lithiation Lithiation (e.g., n-BuLi) Start->Lithiation Desired 3-Lithionaphtho[2,3-b]thiophene (Desired Intermediate) Lithiation->Desired Controlled Conditions (-78°C, t-BuLi) Rearranged Rearranged Lithiated Species (Side-Product) Lithiation->Rearranged Higher Temp. or non-bulky base Dimer 3,3'-Bi-naphthothiophene (Dimerization Side-Product) Desired->Dimer Coupling

Caption: Potential side reactions during lithiation of 3-bromonaphtho[2,3-b]thiophene.

References

Technical Support Center: Optimization of Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiophene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for the synthesis of thiophenes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Gewald aminothiophene synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Gewald reaction can stem from several factors. The key steps to scrutinize are the initial Knoevenagel condensation and the subsequent cyclization with elemental sulfur.[1] Potential causes include inefficient condensation, side reactions, or incomplete cyclization. To improve the yield, consider optimizing the catalyst, solvent, and temperature. For instance, using a conjugate acid-base pair catalyst like piperidinium borate can significantly enhance the reaction rate and yield.[2] Additionally, exploring alternative energy sources like microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[3]

Q2: I am observing significant impurity formation in my Paal-Knorr thiophene synthesis. What are the likely side products and how can I minimize them?

A2: A common side product in the Paal-Knorr thiophene synthesis is the corresponding furan, which can form due to the dehydrating effect of the sulfurizing agent, such as phosphorus pentasulfide (P₂S₅).[1][4][5] The reaction mechanism is complex and still under investigation, but it is believed to proceed through the sulfurization of the 1,4-dicarbonyl compound rather than the sulfurization of a furan intermediate.[4][5] To minimize furan formation, ensure anhydrous reaction conditions. The choice of sulfurizing agent is also critical; Lawesson's reagent is another common option.[5][6] Careful control of the reaction temperature and time can also help to favor the formation of the thiophene product.

Q3: What are the best practices for purifying thiophene derivatives?

A3: The purification of thiophenes can be challenging due to the presence of structurally similar impurities and their sensitivity to certain conditions. Impure commercial thiophene often contains foul-smelling sulfur compounds like mercaptans and sulfides.[7] Traditional methods like distillation may not be effective if the boiling points of the impurities are close to that of the product.[8][9] Column chromatography on silica gel is a common laboratory-scale purification method.[10] For industrial-scale purification, methods involving treatment with dilute nitric acid to oxidize impurities have been developed, but require careful control of concentration, temperature, and time to avoid degradation of the thiophene product.[7] Other techniques include solvent extraction and the use of molecular sieves or resins for adsorption of impurities.[8]

Q4: Can I use microwave-assisted synthesis for preparing thiophenes?

A4: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to thiophene synthesis, particularly for the Gewald reaction.[3] This technique can offer significant advantages over conventional heating, including shorter reaction times, improved yields, and potentially cleaner reaction profiles.[3] For example, a microwave-assisted Gewald reaction has been used to synthesize 2-amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo(b)thiophenes with confirmed identical end products to conventional synthesis but with a significant reduction in process time.[3]

Troubleshooting Guides

Guide 1: Low Yield in Gewald Aminothiophene Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Gewald synthesis of 2-aminothiophenes.

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) start->check_reagents check_catalyst Evaluate Catalyst (Base, Acid-Base Pair) check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Impure Reagents Identified optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_catalyst->optimize_conditions Catalyst OK check_catalyst->success Catalyst Optimized alternative_methods Consider Alternative Methods (Microwave, Ultrasound) optimize_conditions->alternative_methods Optimization Ineffective optimize_conditions->success Conditions Optimized alternative_methods->success Method Improved Side_Product_Minimization cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes Sulfurizing_Agent Choice of Sulfurizing Agent (P₄S₁₀ vs. Lawesson's Reagent) Thiophene_Formation Favored Thiophene Formation Sulfurizing_Agent->Thiophene_Formation Furan_Formation Minimized Furan Formation Sulfurizing_Agent->Furan_Formation Reaction_Conditions Anhydrous Conditions & Temperature Control Reaction_Conditions->Thiophene_Formation Reaction_Conditions->Furan_Formation

References

Technical Support Center: Overcoming Solubility Issues with 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 4,9-Dimethylnaphtho[2,3-b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polycyclic aromatic hydrocarbon (PAH). Due to their rigid, nonpolar structure, PAHs like this one often exhibit poor solubility in common solvents, which can significantly hinder their application in various fields, including materials science and drug development.[1][2][3]

Q2: What are the initial steps to take when encountering solubility issues with this compound?

The initial approach should involve screening a range of common organic solvents with varying polarities. It is also beneficial to consider gentle heating and agitation to facilitate dissolution.

Q3: Are there any general classes of solvents that are more likely to dissolve this compound?

Given its aromatic and nonpolar nature, solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylene), and some polar aprotic solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide) are often effective for dissolving PAHs.

Q4: What advanced techniques can be employed if standard solvents fail to provide adequate solubility?

Several advanced techniques can enhance the solubility of poorly soluble compounds. These include the use of co-solvent systems, surfactants to form micelles, and the preparation of solid dispersions.[4][5][6][7][8] Chemical modification, such as sulfoniumization, can also dramatically increase solubility.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound does not dissolve in a single solvent. The solvent may not have the appropriate polarity to overcome the crystal lattice energy of the compound.- Attempt dissolution in a different class of solvent (see Solvent Selection Table below).- Employ a co-solvent system to fine-tune the polarity of the solvent mixture.- Gently heat the mixture while stirring.
Compound precipitates out of solution upon cooling. The solution was saturated at a higher temperature, and the compound's solubility decreases significantly at lower temperatures.- Maintain the solution at an elevated temperature if the experimental protocol allows.- Prepare a supersaturated solution and use it immediately.- Consider using a co-solvent system that enhances solubility at room temperature.
Compound "oils out" instead of dissolving. The compound is melting but not dissolving in the solvent, or it is forming a liquid phase that is immiscible with the solvent.- Select a solvent with a higher boiling point.- Use a larger volume of solvent.- Consider a different solubilization technique, such as creating a solid dispersion.
Aqueous insolubility is limiting biological assays. The hydrophobic nature of the compound prevents dissolution in aqueous buffers.- Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and dilute it into the aqueous medium, ensuring the final organic solvent concentration is compatible with the assay.- Utilize surfactant-based formulations to create micellar solutions.[9][10][11][12][13]- Investigate the use of cyclodextrins to form inclusion complexes.

Solvent Selection for Polycyclic Aromatic Hydrocarbons

The following table provides a list of common organic solvents that can be considered for dissolving this compound, along with their relevant properties.

Solvent Polarity Index Boiling Point (°C) Key Considerations
Toluene2.4111Good for nonpolar aromatic compounds.
Dichloromethane (DCM)3.140Volatile, effective for many organic compounds.
Chloroform4.161Similar to DCM but less volatile.
Tetrahydrofuran (THF)4.066Can dissolve a range of polar and nonpolar compounds.
Dimethyl Sulfoxide (DMSO)7.2189Highly polar aprotic solvent, can dissolve many poorly soluble compounds. Water-miscible.
N,N-Dimethylformamide (DMF)6.4153Polar aprotic solvent, similar to DMSO. Water-miscible.

Experimental Protocols

Protocol 1: Development of a Co-solvent System

This protocol outlines a systematic approach to identifying an effective co-solvent mixture.

  • Initial Solvent Screening:

    • Attempt to dissolve a small, known amount of this compound in a measured volume of several individual solvents from the table above (e.g., Toluene, DCM, THF, DMSO).

    • Observe the solubility at room temperature and with gentle heating.

  • Co-solvent Titration:

    • Select a solvent in which the compound shows some, even if limited, solubility (the "primary solvent").

    • Select a second, miscible solvent in which the compound is poorly soluble (the "anti-solvent").

    • Prepare a saturated or near-saturated solution of the compound in the primary solvent.

    • Slowly add the anti-solvent to this solution while stirring and observe for any precipitation. The point at which precipitation occurs helps define the boundary of the soluble region.

    • Alternatively, disperse the compound in a poor solvent and titrate with a good solvent until dissolution is achieved.

  • Optimization:

    • Based on the titration results, prepare various ratios of the co-solvent mixture.

    • Determine the solubility of the compound in each mixture to identify the optimal ratio for your application.

Protocol 2: Surfactant-Mediated Solubilization for Aqueous Applications

This protocol is suitable for preparing aqueous formulations for biological assays.

  • Surfactant Selection:

    • Choose a non-ionic surfactant such as Tween 80 or Triton X-100, as these are generally less disruptive to biological systems.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the chosen surfactant in the desired aqueous buffer (e.g., 10% w/v).

  • Solubilization:

    • Prepare a series of dilutions of the surfactant stock solution in the aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2%).

    • Add an excess of this compound to each surfactant solution.

    • Agitate the mixtures (e.g., using a shaker or vortex mixer) for an extended period (e.g., 24 hours) to allow for equilibration.

    • Centrifuge or filter the samples to remove the undissolved compound.

    • The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to disperse the compound in a solid, hydrophilic carrier to enhance its dissolution rate in aqueous media.[4][6][7][8]

  • Carrier Selection:

    • Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolution:

    • Select a volatile organic solvent in which both this compound and the carrier are soluble (e.g., dichloromethane or a mixture of solvents).

    • Dissolve the compound and the carrier in the chosen solvent. A typical drug-to-carrier ratio to start with is 1:9 by weight.

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

    • Further dry the solid dispersion under a high vacuum to remove any residual solvent.

  • Characterization and Use:

    • Scrape the solid dispersion from the flask. The resulting solid can be ground into a fine powder.

    • The dissolution rate of this powder in an aqueous medium should be significantly faster than that of the crystalline compound.

Visualizations

experimental_workflow Workflow for Solubility Enhancement start Start: Insoluble Compound (this compound) single_solvent Screen Single Solvents (e.g., Toluene, DCM, DMSO) start->single_solvent is_soluble_single Is it soluble? single_solvent->is_soluble_single co_solvent Develop Co-solvent System is_soluble_single->co_solvent No success Success: Soluble Formulation is_soluble_single->success Yes is_soluble_co Is it soluble? co_solvent->is_soluble_co surfactant Attempt Surfactant Solubilization is_soluble_co->surfactant No is_soluble_co->success Yes is_soluble_surfactant Is it soluble? surfactant->is_soluble_surfactant solid_dispersion Prepare Solid Dispersion is_soluble_surfactant->solid_dispersion No is_soluble_surfactant->success Yes is_soluble_solid Is it soluble? solid_dispersion->is_soluble_solid is_soluble_solid->success Yes failure Re-evaluate Approach/ Consider Chemical Modification is_soluble_solid->failure No

Caption: A logical workflow for systematically addressing solubility issues.

surfactant_mechanism Conceptual Mechanism of Surfactant Solubilization cluster_micelle Surfactant Micelle in Aqueous Solution core Hydrophobic Core s1 core->s1 s2 core->s2 s3 core->s3 s4 core->s4 s5 core->s5 s6 core->s6 s7 core->s7 s8 core->s8 solubilized_compound Solubilized Compound compound 4,9-Dimethylnaphtho [2,3-b]thiophene (Insoluble) compound->core Incorporation into hydrophobic core cluster_micelle cluster_micelle

Caption: How surfactant micelles encapsulate hydrophobic molecules.

References

Technical Support Center: Degradation of 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,9-Dimethylnaphtho[2,3-b]thiophene, with a focus on its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on studies of similar polycyclic aromatic sulfur heterocycles (PASHs), two primary routes are anticipated: microbial degradation and photodegradation.

  • Microbial Degradation: Certain bacteria, such as those from the Pseudomonas and Sphingomonas genera, are known to degrade related naphthothiophenes. The degradation is often initiated by a dioxygenase enzyme that attacks the aromatic rings. This is frequently a cometabolic process, requiring a primary growth substrate. For instance, some Pseudomonas strains metabolize naphtho[2,3-b]thiophene in the presence of 1-methylnaphthalene.[1] The degradation of the related compound dibenzothiophene by Sphingomonas sp. proceeds through both ring cleavage and sulfoxidation pathways.[2]

  • Photodegradation: Thiophene derivatives can undergo photocatalytic degradation, often in the presence of a semiconductor photocatalyst like TiO2 and UV irradiation. This process typically involves the generation of reactive oxygen species that attack the thiophene ring, leading to its cleavage and eventual mineralization.

Q2: What are the likely initial metabolites in the microbial degradation of this compound?

A2: Drawing parallels from the microbial degradation of other naphthothiophenes, the initial metabolites of this compound are likely to be hydroxylated and carboxylated derivatives. For example, the degradation of naphtho[2,1-b]thiophene by Pseudomonas sp. strain W1 yields 4-hydroxybenzothiophene-5-carboxylic acid and 5-hydroxybenzothiophene-4-carboxylic acid.[1] Therefore, one might expect the formation of analogous hydroxy-methyl-benzothiophene carboxylic acids from the degradation of this compound.

Q3: Are there any known microorganisms capable of degrading this compound?

A3: While specific strains capable of degrading this compound have not been explicitly reported in the available literature, Pseudomonas species have been shown to degrade the parent compound, naphtho[2,3-b]thiophene, through cometabolism.[1] It is plausible that microbial strains known to degrade other alkylated PASHs could also be effective. Researchers should consider screening organisms isolated from environments contaminated with petroleum or creosote.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the inlet liner or front of the column.Use a deactivated glass liner. Perform regular inlet maintenance, including replacing the liner and septum. Clip a small portion (0.5-1 m) from the front of the column.
Low Sensitivity / No Peaks Inlet temperature too high, leading to analyte degradation. Insufficient sample concentration.Optimize the inlet temperature; a lower temperature may prevent degradation. Concentrate the sample extract.
Interference from Co-eluting Compounds Complex sample matrix (e.g., crude oil extracts) containing interfering polycyclic aromatic hydrocarbons (PAHs).Perform a sample cleanup step prior to GC-MS analysis. A liquid chromatographic separation to isolate the PASH fraction from the PAH fraction is recommended.[3][4]
Ghost Peaks Carryover from a previous injection. Contamination in the syringe, inlet, or column.Run a solvent blank after a concentrated sample. Clean the autosampler syringe. Bake out the inlet and column according to the manufacturer's instructions.
HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Baseline Drift or Noise Contaminated mobile phase. Temperature fluctuations. Detector lamp instability.Use freshly prepared, high-purity HPLC-grade solvents and degas them thoroughly.[5][6] Ensure a stable laboratory temperature or use a column oven.[6] Allow the detector lamp to warm up sufficiently.
Fluctuating System Pressure Air bubbles in the pump or mobile phase. Leaks in the system (fittings, pump seals). Blockage in the inline filter or guard column.Purge the pump to remove air bubbles. Systematically check fittings for leaks, starting from the pump and moving towards the detector.[6] Replace the inline filter and guard column.
Peak Splitting or Broadening Sample solvent incompatible with the mobile phase. Column overload. Column degradation.Dissolve the sample in the mobile phase or a weaker solvent.[7] Reduce the injection volume or sample concentration.[7] Replace the analytical column.
Shifting Retention Times Inconsistent mobile phase composition. Fluctuating flow rate. Column not properly equilibrated.Prepare the mobile phase carefully and consistently. Check the pump for proper functioning and ensure there are no leaks.[6] Equilibrate the column with the mobile phase for a sufficient time before analysis.[7]

Experimental Protocols

Protocol 1: Screening of Microorganisms for Degradation of this compound
  • Prepare a basal salt medium: A suitable medium, such as M9 minimal salts, should be prepared and autoclaved.

  • Prepare a stock solution of this compound: Dissolve the compound in a minimal amount of a suitable water-miscible solvent (e.g., acetone or dimethylformamide) to create a concentrated stock solution.

  • Set up enrichment cultures: Inoculate the basal salt medium with a sample from a contaminated environment (e.g., soil or water from a petroleum-contaminated site). Add this compound from the stock solution to a final concentration of 10-50 mg/L. Also, add a primary carbon source (e.g., succinate or 1-methylnaphthalene) to facilitate cometabolism.

  • Incubation: Incubate the cultures at an appropriate temperature (e.g., 25-30°C) with shaking to ensure aeration.

  • Monitoring Degradation: Periodically, withdraw an aliquot of the culture. Extract the residual this compound and its potential metabolites using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Analyze the extract by GC-MS or HPLC to determine the decrease in the parent compound concentration.

  • Isolation of Degrading Strains: If degradation is observed, plate serial dilutions of the enrichment culture onto agar plates containing the basal salt medium, the primary carbon source, and an overlay of this compound to isolate individual colonies.

Protocol 2: Analysis of Degradation Metabolites by GC-MS
  • Sample Preparation: Acidify the culture medium to pH ~2 with HCl and extract three times with an equal volume of ethyl acetate. Pool the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to a small volume under a gentle stream of nitrogen.

  • Derivatization (for polar metabolites): To analyze potentially polar metabolites (e.g., carboxylic acids, phenols), derivatize the dried extract to increase volatility. A common derivatizing agent is BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). React the extract with the derivatizing agent at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms) is suitable.

    • Inlet: Use a splitless injection mode to maximize sensitivity.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-15°C/min.

    • Mass Spectrometer: Operate in full scan mode to identify unknown metabolites. Once metabolites are tentatively identified, a selected ion monitoring (SIM) mode can be used for quantification.

  • Data Analysis: Compare the mass spectra of the peaks in the chromatogram with mass spectral libraries (e.g., NIST, Wiley) to tentatively identify the metabolites.

Visualizations

Putative_Microbial_Degradation_Pathway cluster_initial Initial Attack cluster_ring_cleavage Ring Cleavage Pathway cluster_sulfoxidation Sulfoxidation Pathway start This compound dioxygenation Dioxygenase Attack start->dioxygenation dihydrodiol cis-Dihydrodiol Intermediate dioxygenation->dihydrodiol sulfoxide This compound -S-oxide dioxygenation->sulfoxide Alternative dehydrogenation Dehydrogenation dihydrodiol->dehydrogenation catechol Methylated Dihydroxynaphthalene dehydrogenation->catechol ring_cleavage Ring Cleavage catechol->ring_cleavage acid_metabolites Hydroxy-Methyl- Benzothiophene Carboxylic Acids ring_cleavage->acid_metabolites sulfone This compound -S,S-dioxide sulfoxide->sulfone

Caption: Putative microbial degradation pathways for this compound.

Experimental_Workflow setup Microbial Culture Setup (Basal Medium + Substrate) incubation Incubation with Shaking setup->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction (e.g., Ethyl Acetate) sampling->extraction analysis GC-MS / HPLC Analysis extraction->analysis data Data Interpretation (Degradation Rate, Metabolite ID) analysis->data troubleshooting Troubleshooting analysis->troubleshooting

Caption: General experimental workflow for studying microbial degradation.

References

Technical Support Center: Thiophene Derivatives NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with NMR peak assignments of thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for protons on a thiophene ring?

A1: The proton chemical shifts of a thiophene ring are influenced by the electronic effects of its substituents. Generally, the protons at the α-positions (H2/H5) are more deshielded and appear downfield compared to the protons at the β-positions (H3/H4). The presence of electron-withdrawing or electron-donating groups can cause significant shifts.[1][2]

Q2: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve these?

A2: Overlapping signals in the aromatic region are a common issue. To resolve these, you can:

  • Use a higher field NMR spectrometer: This will increase the chemical shift dispersion.

  • Employ 2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) can help identify coupled protons, even if their signals overlap in the 1D spectrum.[3][4][5]

Q3: I'm having trouble distinguishing between isomers of a disubstituted thiophene. What should I do?

A3: Distinguishing between isomers requires careful analysis of coupling constants and through-space correlations.

  • J-coupling: The magnitude of the coupling constant (J-value) between adjacent protons can help. For example, J(H2,H3) is typically different from J(H3,H4). Long-range couplings (⁴J and ⁵J) can also be diagnostic.[6][7][8]

  • NOESY/ROESY: These 2D NMR experiments detect spatial proximity between protons. A cross-peak between a substituent's proton and a specific thiophene proton can confirm the substitution pattern.[3][4][9][10]

Q4: I see unexpected peaks in my NMR spectrum. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Residual Solvents: Traces of solvents used in synthesis or purification are common.[11][12][13][14] Refer to the data tables for chemical shifts of common laboratory solvents.

  • Impurities: Starting materials, byproducts, or degradation products can be present.

  • Water: A broad singlet from water is often observed. Its chemical shift is dependent on the solvent and temperature.

Q5: How can I definitively assign the carbon signals of my thiophene derivative?

A5: Unambiguous carbon assignment is best achieved using 2D heteronuclear correlation experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon.[3][4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[3][4][5]

Troubleshooting Guides

Problem 1: Ambiguous assignment of α- and β-protons.

Symptoms: You have two signals in the aromatic region corresponding to the thiophene ring, but you are unsure which corresponds to the α-protons and which to the β-protons.

Troubleshooting Workflow:

Caption: Workflow for α- and β-proton assignment.

Detailed Steps:

  • Chemical Shift Analysis: Generally, α-protons of thiophene are more deshielded and appear at a higher ppm value than β-protons due to the electron-withdrawing effect of the sulfur atom.[1][2][15][16]

  • COSY Experiment: A COSY spectrum will show a cross-peak between adjacent protons on the thiophene ring. This confirms their connectivity.[4][5]

  • J-Coupling Analysis: Measure the coupling constants. The values can be characteristic of the proton positions. For example, ³J(H2,H3) is typically in the range of 4.9-5.8 Hz, while ³J(H3,H4) is around 3.5-4.5 Hz.[6][8]

Problem 2: Difficulty in assigning quaternary carbons.

Symptoms: You have unassigned signals in your ¹³C NMR spectrum that do not show up in the HSQC spectrum, indicating they are quaternary carbons.

Troubleshooting Workflow:

Caption: Workflow for quaternary carbon assignment.

Detailed Steps:

  • HMBC Experiment: The HMBC experiment is the most powerful tool for assigning quaternary carbons. It reveals correlations between protons and carbons over two to three bonds.[3][4][5][17]

  • Analyze Correlations: Look for cross-peaks between well-assigned protons (e.g., thiophene ring protons or protons on substituents) and the unassigned quaternary carbon signals.

  • Deduce Connectivity: By piecing together the observed correlations, you can deduce the connectivity of your molecule and assign the quaternary carbons. For example, the proton at position 3 of the thiophene ring should show a correlation to the carbon at position 5.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) and J-Coupling Constants (Hz) for Unsubstituted Thiophene.

ProtonChemical Shift (ppm)CouplingJ-Value (Hz)
H2/H5~7.33³J(H2,H3)~4.9 - 5.1
H3/H4~7.12³J(H3,H4)~3.5
⁴J(H2,H4)~1.0
⁴J(H2,H5)~2.8

Note: Chemical shifts are typically recorded in CDCl₃ and referenced to TMS. Values can vary with substitution.[15]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted Thiophene.

CarbonChemical Shift (ppm)
C2/C5~125.6
C3/C4~127.3

Note: Chemical shifts are typically recorded in CDCl₃ and referenced to TMS. Values can vary with substitution.[18][19]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the thiophene derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is commonly used as a reference for ¹H and ¹³C NMR (0 ppm).

  • Transfer to NMR Tube: Filter the solution if necessary to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquiring a 2D COSY Spectrum

  • Tune and Shim: Tune the NMR probe to the correct frequency and shim the magnetic field to obtain good resolution and lineshape on the ¹H spectrum.

  • Set Up the Experiment: Load a standard COSY pulse sequence.

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • Choose an appropriate number of scans (e.g., 2-8) and dummy scans (e.g., 4) to achieve adequate signal-to-noise.

    • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (e.g., 256-512).

  • Processing: After acquisition, the data is Fourier transformed in both dimensions. Phase correction and baseline correction may be necessary.

Protocol 3: Acquiring HSQC and HMBC Spectra

  • Tune and Shim: As with the COSY experiment, ensure the probe is tuned for both ¹H and ¹³C frequencies and the field is well-shimmed.

  • Set Up the Experiment: Load the appropriate HSQC or HMBC pulse sequence.

  • Acquisition Parameters:

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to include all expected carbon signals.

    • For HMBC, set the long-range coupling constant for optimization (typically 8-10 Hz).

    • Choose an appropriate number of scans and increments to achieve good signal-to-noise and resolution.

  • Processing: Similar to COSY, the data requires 2D Fourier transformation and subsequent corrections.

References

Technical Support Center: Stabilizing Thiophene-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene-based compounds. Our goal is to help you navigate the potential stability challenges associated with these compounds to ensure the reliability and reproducibility of your biological assay results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My thiophene-based compound shows variable activity or loses potency upon repeated testing. What could be the cause?

Answer: This issue often points to compound instability under your specific assay conditions. Thiophene rings can be susceptible to metabolic, chemical, and photolytic degradation.

  • Metabolic Instability: If you are using cell-based assays or including microsomal fractions, the thiophene ring may be undergoing metabolism by enzymes like cytochrome P450s.[1] This can lead to the formation of reactive metabolites (S-oxides and epoxides) that may be less active or even toxic to your cells.[1]

  • Chemical Instability: The stability of your compound can be influenced by the pH, temperature, and composition of your assay buffer. Thiophene rings can be susceptible to oxidation.

  • Photostability: Exposure to light, especially UV light, can cause degradation of photosensitive thiophene compounds.[2][3] This is a particular concern in photodynamic therapy research but can also affect compounds in standard laboratory lighting over time.

Question: I suspect my compound is degrading during the assay. How can I confirm this?

Answer: You can perform a stability assessment under your specific assay conditions.

  • Incubate your compound in the assay buffer (without cells or other biological components) for the duration of your experiment.

  • Take samples at different time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Analyze the samples using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining. A significant decrease in the parent compound's concentration over time indicates instability.

Question: How can I improve the stability of my thiophene-based compound in a biological assay?

Answer: Several strategies can be employed to enhance the stability of your compound:

  • Optimize Assay Conditions:

    • pH: Determine the optimal pH for your compound's stability and adjust your buffer accordingly, if the assay allows.

    • Temperature: Perform assays at the lowest feasible temperature to slow down degradation.

    • Light Exposure: Protect your compound from light by using amber-colored tubes and plates and minimizing exposure to ambient light.

  • Add Stabilizers:

    • Antioxidants: The inclusion of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation of the thiophene ring.[4][5]

    • Detergents: For compounds prone to aggregation, adding a low concentration of a non-ionic detergent like Triton X-100 can improve stability and reduce non-specific activity.[4]

  • Modify Compound Handling:

    • DMSO Stock Solutions: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Minimize freeze-thaw cycles of your stock solutions. While DMSO is a common solvent, be aware that it can also act as a free radical scavenger at low concentrations, which might influence assays involving oxidative stress.[6][7]

    • Working Solutions: Prepare working solutions in your assay buffer immediately before use.

Question: My compound is showing high background fluorescence in my assay. Could this be related to instability?

Answer: Yes, degradation products of your thiophene compound could be fluorescent, leading to assay interference. It is also possible that the parent compound itself is fluorescent. To troubleshoot this:

  • Run a control experiment with your compound in the assay medium without the biological target to measure its intrinsic fluorescence.

  • Analyze your compound by HPLC with a fluorescence detector to see if any degradation products are fluorescent.

Frequently Asked Questions (FAQs)

Metabolic Stability

What is metabolic instability of thiophene compounds? Metabolic instability refers to the degradation of thiophene compounds by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes found in the liver and other tissues.[1] This process can alter the compound's structure, leading to a loss of activity or the formation of reactive metabolites.

How can I assess the metabolic stability of my compound? A common in vitro method is the liver microsomal stability assay. This involves incubating the compound with liver microsomes, which are rich in CYP enzymes, and measuring the disappearance of the parent compound over time.[2][8][9]

What factors influence the metabolic stability of thiophene compounds? The substituents on the thiophene ring and the overall molecular structure play a crucial role. The presence of other, more easily metabolizable groups can sometimes "spare" the thiophene ring from metabolism.[1]

Photostability

What is photostability and why is it important for thiophene compounds? Photostability is the ability of a compound to resist degradation upon exposure to light.[10] Many thiophene-containing compounds, especially those designed as photosensitizers, can be degraded by singlet oxygen, which they are designed to produce.[2][3] This can affect their efficacy and shelf-life.

How can I test the photostability of my compound? Photostability testing involves exposing the compound to a standardized light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps) and then analyzing for degradation, typically by HPLC.[10][11][12]

How can I improve the photostability of my thiophene compound? Structural modifications, such as adding electron-withdrawing groups to the thiophene ring, can decrease its reactivity towards singlet oxygen.[3] For handling and storage, protecting the compound from light is the most effective strategy.

Chemical Stability

What are the common causes of chemical instability for thiophene compounds in biological assays? The primary causes are hydrolysis and oxidation. The pH of the buffer, the presence of oxidizing agents, and elevated temperatures can all contribute to the degradation of the compound.

How do I determine the chemical stability of my compound in different buffers? You can perform a chemical stability assay by incubating your compound in various buffers (e.g., at different pH values) and at different temperatures. The concentration of the parent compound is then measured over time using LC-MS or HPLC.[13][14]

Can the solvent affect the stability of my thiophene compound? Yes, the choice of solvent for stock solutions is important. High-quality, anhydrous DMSO is commonly used and generally provides good stability for many compounds. However, it's always best to verify the stability of your specific compound in your chosen solvent.[6]

Data Presentation

Table 1: Factors Influencing the Stability of Thiophene-Based Compounds

Stability TypeInfluencing FactorsPotential Outcome of InstabilityMitigation Strategies
Metabolic Cytochrome P450 enzymes, other metabolic enzymesLoss of activity, formation of reactive/toxic metabolitesStructural modification, co-administration with enzyme inhibitors (in research settings)
Photo Light exposure (especially UV), presence of photosensitizersPhotodegradation, loss of potencyProtection from light, addition of electron-withdrawing groups to the thiophene ring
Chemical pH, temperature, buffer composition, presence of oxidizing agentsHydrolysis, oxidation, loss of activityOptimization of buffer pH and temperature, use of antioxidants, fresh preparation of solutions
Assay-related Freeze-thaw cycles, high DMSO concentration, aggregationPrecipitation, reduced apparent activity, assay interferenceMinimize freeze-thaw cycles, use appropriate DMSO concentration, add non-ionic detergents

Experimental Protocols

Protocol 1: Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a thiophene-based compound.

Materials:

  • Test compound

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., midazolam, dextromethorphan)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • Add the liver microsome solution to the wells of a 96-well plate.

  • Add the test compound working solution to the wells containing microsomes and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[2][8][15][16]

Protocol 2: Chemical Stability Assay in Different pH Buffers

This protocol outlines a method to evaluate the chemical stability of a compound at various pH values.

Materials:

  • Test compound

  • Buffers with different pH values (e.g., pH 4, 7.4, and 9)

  • Methanol or acetonitrile for quenching

  • LC-MS or HPLC system

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into each of the different pH buffers to the final desired concentration.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quench the reaction by adding an equal volume of cold methanol or acetonitrile.

  • Analyze the samples by LC-MS or HPLC to determine the concentration of the parent compound.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.[13][14]

Protocol 3: Photostability Testing of a Thiophene-Based Compound

This protocol is based on the ICH Q1B guideline for photostability testing.

Materials:

  • Test compound (as a solid or in solution)

  • Photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., xenon lamp or a combination of cool white and near-UV lamps)

  • Chemically inert and transparent containers (e.g., quartz cuvettes)

  • Dark control samples (wrapped in aluminum foil)

  • HPLC system with a suitable detector

Procedure:

  • Place the samples of the test compound in the photostability chamber.

  • Prepare dark control samples by wrapping identical samples in aluminum foil and placing them alongside the exposed samples.

  • Expose the samples to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of any photodegradation products.[10][11][12]

Visualizations

Signaling Pathway Diagrams

COX2_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors COX2_Gene COX-2 Gene Transcription Transcription_Factors->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiophene_Inhibitor Thiophene-based COX-2 Inhibitor Thiophene_Inhibitor->COX2_Protein VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K RAS RAS/RAF/MEK/ERK Pathway Dimerization->RAS Proliferation Cell Proliferation, Survival, Migration PLC->Proliferation AKT AKT Pathway PI3K->AKT RAS->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Sorafenib Sorafenib (Thiophene-containing) Sorafenib->VEGFR2 Sorafenib->RAS P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation inhibition of PI3K->Platelet_Activation promotes Clopidogrel Clopidogrel's Active Metabolite (Thiophene derivative) Clopidogrel->P2Y12 Metabolic_Stability_Workflow Start Start Prepare_Solutions Prepare Compound and Microsome Solutions Start->Prepare_Solutions Pre_incubation Pre-incubate Compound and Microsomes at 37°C Prepare_Solutions->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_incubation->Initiate_Reaction Time_Points Incubate and Sample at Time Points Initiate_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate End End Calculate->End Chemical_Stability_Workflow Start Start Prepare_Buffers Prepare Buffers at Different pH Values Start->Prepare_Buffers Add_Compound Add Compound to Buffers Prepare_Buffers->Add_Compound Incubate Incubate at Constant Temperature Add_Compound->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with Cold Solvent Sample->Quench Analyze Analyze by LC-MS or HPLC Quench->Analyze Plot_Data Plot % Remaining vs. Time Analyze->Plot_Data End End Plot_Data->End

References

Technical Support Center: Method Development for Scaling Up Thiophene Derivative Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method development and scaling up of thiophene derivative production.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the scale-up of thiophene derivative synthesis, categorized by the synthetic method.

General Scale-Up Questions

Q1: What are the primary challenges when scaling up a thiophene derivative synthesis from the lab to a pilot or industrial scale?

A1: The main challenges include:

  • Heat Transfer and Exotherm Control: Exothermic reactions that are easily managed in a lab setting can become hazardous on a larger scale, leading to runaway reactions.[1][2][3] Proper reactor design and cooling capacity are crucial.

  • Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.[3]

  • Purification: Methods like column chromatography are often not feasible for large quantities.[4] Developing scalable purification methods such as crystallization or distillation is essential.

  • Impurity Profile: The impurity profile can change with scale due to longer reaction times or temperature variations.[5] Identifying and controlling these impurities is critical for drug development.

  • Safety: Handling large quantities of flammable solvents and potentially pyrophoric or toxic reagents requires stringent safety protocols.[1]

Q2: How do I choose the right solvent for a large-scale thiophene derivative synthesis?

A2: Solvent selection for scale-up should consider:

  • Safety: Avoid highly volatile or toxic solvents where possible.

  • Cost and Availability: The cost of the solvent becomes a significant factor at a large scale.

  • Reaction Performance: The solvent can influence reaction rate, selectivity, and yield.

  • Work-up and Recovery: The ease of removing the solvent and the potential for recycling should be considered.

  • Environmental Impact: "Green" solvents are increasingly preferred in industrial processes.[6]

Gewald Aminothiophene Synthesis

Q1: My Gewald reaction is giving low yields on a larger scale. What are the possible causes and solutions?

A1: Low yields in a scaled-up Gewald reaction can be due to several factors:

  • Inefficient Mixing: Poor mixing can hinder the three-component reaction. Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry of elemental sulfur.

  • Incorrect Reaction Temperature: The reaction is sensitive to temperature. Monitor the internal temperature closely and ensure it is maintained within the optimal range.

  • Base Selection and Stoichiometry: The type and amount of base are critical. While catalytic amounts of base can be effective, on a larger scale, the optimal ratio may need to be re-evaluated.

  • Two-Step Procedure: For some substrates, a two-step procedure (Knoevenagel condensation followed by reaction with sulfur) might provide better yields and control on a larger scale.[7]

Q2: I am observing the formation of a significant amount of side products in my scaled-up Gewald synthesis. How can I minimize them?

A2: Side product formation can often be attributed to:

  • Reaction Time: Overly long reaction times can lead to degradation or side reactions. Optimize the reaction time by monitoring the reaction progress using techniques like HPLC.

  • Temperature Control: Localized overheating due to poor mixing can promote side reactions.

  • Purity of Starting Materials: Ensure the purity of the ketone/aldehyde, active methylene nitrile, and sulfur.

Paal-Knorr Thiophene Synthesis

Q1: The Paal-Knorr synthesis of my thiophene derivative is sluggish on a larger scale. How can I improve the reaction rate?

A1: To improve the reaction rate in a scaled-up Paal-Knorr synthesis:

  • Choice of Sulfating Agent: Phosphorus pentasulfide (P4S10) and Lawesson's reagent are commonly used.[4][8][9] The reactivity and handling properties of these reagents should be considered for large-scale use. Note that these reactions can produce toxic hydrogen sulfide gas, requiring appropriate safety measures.[2]

  • Temperature: Higher temperatures generally increase the reaction rate, but this must be balanced against potential side product formation.

  • Microwave-Assisted Synthesis: While primarily a lab-scale technique, microwave-assisted Paal-Knorr reactions have shown to significantly reduce reaction times and may be adaptable for continuous flow processes.[10]

Q2: What are the common impurities in a large-scale Paal-Knorr synthesis?

A2: Common impurities can include:

  • Unreacted 1,4-dicarbonyl compound: This can be addressed by optimizing the stoichiometry of the sulfating agent and the reaction time.

  • Furan derivatives: The formation of furan derivatives is a potential side reaction, although studies have shown that it may not be the predominant pathway.[11]

  • Phosphorous-containing byproducts: When using P4S10 or Lawesson's reagent, phosphorous-containing impurities can be formed and may require specific work-up procedures for their removal.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of a thiophene boronic acid is not going to completion at a larger scale. What should I investigate?

A1: Incomplete conversion in a scaled-up Suzuki-Miyaura coupling can be due to:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure an inert atmosphere is maintained and that the starting materials and solvents are of high purity.

  • Base and Solvent System: The choice of base and solvent is crucial and may need to be re-optimized for the larger scale.[12]

  • Poor Solubility: If the boronic acid or the product has poor solubility, this can hinder the reaction. A change in solvent or the use of a phase-transfer catalyst might be necessary.

  • Stability of the Boronic Acid: Thiophene boronic acids can be prone to decomposition (protodeboronation).[13] Using boronate esters or ensuring anhydrous conditions can improve stability.[10]

Q2: How can I effectively remove the palladium catalyst from my product on a large scale?

A2: Removing residual palladium is a critical step in pharmaceutical production. Scalable methods include:

  • Aqueous Washes: Treatment with aqueous solutions of reagents like sodium bisulfite can help remove palladium.[14]

  • Scavenger Resins: Using scavenger resins that selectively bind to palladium is an effective but potentially costly method for large-scale production.

  • Crystallization: Careful optimization of the crystallization process can often leave the palladium impurities in the mother liquor.

Stille Coupling

Q1: I am experiencing low yields and homocoupling of the stannane reagent in my scaled-up Stille coupling. How can I address this?

A1: Low yields and homocoupling are common issues in Stille couplings.[15] To mitigate these:

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical and can significantly impact the reaction outcome.

  • Additives: The addition of copper(I) salts can accelerate the desired cross-coupling reaction and suppress homocoupling.[16]

  • Temperature Control: Maintain a consistent and optimized temperature, as side reactions can become more prominent at higher temperatures.

  • Purity of the Organostannane: Impurities in the organostannane reagent can lead to side reactions.

Q2: What are the primary safety and environmental concerns with large-scale Stille couplings?

A2: The main concern is the high toxicity of organotin compounds.[15][16] It is crucial to:

  • Minimize Exposure: Use appropriate personal protective equipment and closed systems to prevent operator exposure.

  • Waste Management: Develop a robust waste management plan to handle and dispose of tin-containing waste streams in an environmentally responsible manner.

  • Alternative Methods: Whenever possible, consider alternative coupling reactions like the Suzuki-Miyaura coupling, which uses less toxic boron reagents.[16]

Grignard Reactions

Q1: How can I safely initiate and control a large-scale Grignard reaction with a bromothiophene?

A1: Grignard reactions are highly exothermic and require careful control, especially during initiation.[1]

  • Initiation: Use a small amount of an initiator like iodine or 1,2-dibromoethane. Ensure that the reaction has started (e.g., by observing a temperature increase) before adding the bulk of the halide.[1]

  • Controlled Addition: Add the bromothiophene slowly to the magnesium turnings to control the rate of heat generation.

  • Exotherm Management: The reactor must have sufficient cooling capacity to remove the heat generated by the reaction. Real-time temperature monitoring is essential.

  • Inert Atmosphere: Grignard reagents are highly reactive with air and moisture. Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the process.

Q2: My Grignard reagent formation is stalling or not initiating at all on a larger scale. What could be the problem?

A2: Failure to initiate or stalling can be due to:

  • Inactive Magnesium: The surface of the magnesium can be passivated by an oxide layer. Use fresh, high-purity magnesium turnings.

  • Presence of Water: Even trace amounts of water can quench the Grignard reaction. Ensure all glassware, solvents, and reagents are scrupulously dry.

  • Purity of the Bromothiophene: Impurities in the starting material can inhibit the reaction.

Quantitative Data Tables

The following tables provide representative data for key parameters in the synthesis of thiophene derivatives. Note that optimal conditions will vary depending on the specific substrates and scale of the reaction.

Table 1: Gewald Aminothiophene Synthesis - Reaction Parameters and Yields

EntryKetone/AldehydeActive MethyleneBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
1CyclohexanoneMalononitrileEt2NH (1.4)EtOH45548-58>95[17]
2CyclopentanoneEthyl CyanoacetateMorpholineEtOHReflux285-95>98[6]
3AcetoneMalononitrileTriethylamineWaterRT1275-98>97[6]
4Various KetonesMalononitrileZnO/nanoclinoptiloliteSolvent-free100430-76N/A[6]
5Various KetonesEthyl CyanoacetateL-prolineEtOHReflux380-92>95[6]

Table 2: Suzuki-Miyaura Coupling of Thiophene Derivatives - Catalyst Loading and Yields

EntryThiophene SubstrateAryl PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Thienylboronic acid4-BromoacetophenonePd(PPh3)4 (5)PPh3K3PO41,4-Dioxane801295[12]
23-Thienylboronic acid4-IodoacetophenonePd/WA30 (7% Pd)NoneNaOH1,4-Dioxane/H2O80Continuous>99[18]
32-BromothiophenePhenylboronic acidPd(dtbpf)Cl2 (2)dtbpfEt3NKolliphor EL/H2ORT0.2598[19]
45-Bromothiophene-2-carbaldehyde4-Methoxyphenylboronic acidPd(OAc)2 (2)SPhosK2CO3Toluene/H2O1001692N/A

Table 3: Thiophene Polymerization - Reaction Conditions and Polymer Properties

EntryMonomerPolymerization MethodCatalystSolventMn (kDa)PDIReference
12-bromo-3-hexylthiopheneGRIMNi(dppp)Cl2THF10-201.2-1.5[9]
2Thiophene-based tetrathienyl monomersElectropolymerizationNoneDCM/BFEEN/AN/A[7]
33-Thiopheneacetic acidOxidative CouplingFeCl3ChloroformN/AN/A[20]

Experimental Protocols

The following are generalized protocols for common thiophene derivative syntheses, with considerations for scale-up. Safety Precaution: Always conduct a thorough safety review before performing any reaction on a large scale.

Protocol 1: Multi-gram Scale Gewald Aminothiophene Synthesis

This protocol describes the synthesis of a 2-aminothiophene-3-carbonitrile derivative.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with the starting ketone (1.0 kg, 1 equiv.), malononitrile (1.1 equiv.), and ethanol (10 L).

  • Sulfur Addition: Add elemental sulfur (1.05 equiv.) to the mixture.

  • Base Addition: Slowly add triethylamine (1.2 equiv.) to the stirred slurry over 30 minutes, monitoring the internal temperature. The reaction is exothermic. Maintain the temperature below 40°C using the reactor jacket cooling.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If the product remains in solution, concentrate the solvent under reduced pressure and purify by recrystallization.

Protocol 2: Pilot-Scale Suzuki-Miyaura Coupling

This protocol outlines the coupling of a bromothiophene with an arylboronic acid.

  • Reactor Setup: Use a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charging: Charge the reactor with the bromothiophene (2.0 kg, 1 equiv.), the arylboronic acid (1.2 equiv.), and a suitable solvent such as 1,4-dioxane or toluene (20 L).

  • Base and Catalyst Addition: Add the base (e.g., K3PO4, 2.0 equiv.) and the palladium catalyst (e.g., Pd(PPh3)4, 0.5-2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and stir for 8-16 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Add water and an organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer.

  • Palladium Removal: Wash the organic layer with an aqueous solution of a palladium scavenger (e.g., 10% sodium bisulfite solution).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization.

Visualizations

Experimental and Logical Workflows

Scale_Up_Workflow cluster_lab Lab Scale (mg-g) cluster_pilot Pilot Scale (kg) cluster_mfg Manufacturing Scale (multi-kg) lab_dev Route Scouting & Method Development lab_opt Initial Optimization (Temp, Conc, Time) lab_dev->lab_opt lab_ana Analytical Method Development lab_opt->lab_ana pilot_scale Scale-up Synthesis lab_ana->pilot_scale Tech Transfer pilot_proc Process Safety Assessment (Calorimetry) pilot_scale->pilot_proc pilot_pur Purification Development (Crystallization) pilot_proc->pilot_pur pilot_imp Impurity Profiling pilot_pur->pilot_imp mfg_val Process Validation pilot_imp->mfg_val Tech Transfer mfg_prod Commercial Production mfg_val->mfg_prod Gewald_Synthesis_Workflow ketone Ketone / Aldehyde mix Mix Reagents in Solvent ketone->mix nitrile Active Methylene Nitrile nitrile->mix sulfur Elemental Sulfur sulfur->mix base Base (e.g., Amine) base->mix heat Heat to Reaction Temp mix->heat monitor Monitor Reaction Progress heat->monitor workup Cool, Filter / Concentrate monitor->workup purify Recrystallize workup->purify product 2-Aminothiophene Product purify->product Suzuki_Coupling_Workflow start_mat Thiophene-Boronic Acid/Ester + Aryl/Vinyl Halide charge Charge Reagents start_mat->charge reagents Pd Catalyst, Ligand, Base, Solvent reagents->charge setup Reactor Setup under Inert Atmosphere setup->charge reaction Heat and Stir charge->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup quench->extraction pd_removal Palladium Removal extraction->pd_removal purification Crystallization / Chromatography pd_removal->purification product Coupled Thiophene Derivative purification->product

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the structural confirmation of 4,9-Dimethylnaphtho[2,3-b]thiophene. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comparison with its closely related, unsubstituted parent analogue, benzo[b]naphtho[2,3-d]thiophene. The predicted spectroscopic data for the target compound is provided alongside the experimental data of the reference compound to aid in structural elucidation.

Structural Overview

This compound is a polycyclic aromatic hydrocarbon containing a thiophene ring fused to a naphthalene system, with methyl groups at the 4 and 9 positions. Its chemical formula is C₁₄H₁₂S, and it has a molecular weight of 212.31 g/mol .[1][2] The structural confirmation of such molecules relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and ideally, single-crystal X-ray diffraction for unambiguous solid-state structure determination.

Comparative Spectroscopic Data

The following tables compare the experimental NMR data for a mixture containing benzo[b]naphtho[2,3-d]thiophene with the predicted data for this compound. The predictions are based on the foundational structure of the parent compound and the known effects of methyl group substitution on aromatic systems.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)

Proton Assignment Predicted Chemical Shift (δ) for this compound (in CDCl₃) Experimental Chemical Shift (δ) for Benzo[b]naphtho[2,3-d]thiophene (in CDCl₃)[3]
H-2, H-3~ 7.40 - 7.60 (m)7.45 - 7.52 (m)
H-5, H-8~ 7.80 - 8.00 (m)7.86 - 7.92 (m)
H-6, H-7~ 7.30 - 7.50 (m)7.45 - 7.52 (m)
4-CH₃, 9-CH₃~ 2.50 - 2.70 (s)N/A
Thiophene Protons~ 7.90 - 8.10 (m)8.23 - 8.28 (m), 8.59 (s)

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

Carbon Assignment Predicted Chemical Shift (δ) for this compound (in CDCl₃) Experimental Chemical Shift (δ) for Benzo[b]naphtho[2,3-d]thiophene (in CDCl₃)[3]
Quaternary Carbons~ 125.0 - 140.0119.9 - 140.0
CH Carbons~ 120.0 - 130.0120.5 - 129.4
4-CH₃, 9-CH₃~ 19.0 - 22.0N/A

Experimental Protocols

The structural confirmation of this compound would typically involve the following experimental procedures.

1. Synthesis of 4,9-Disubstituted Naphtho[2,3-b]thiophene Derivatives (General Procedure)

A common route to synthesize substituted naphtho[2,3-b]thiophenes involves the reaction of a suitably substituted naphthalene precursor with a sulfur source. For this compound, a potential synthetic route could start from 1,4-dimethylnaphthalene.

  • Step 1: Halogenation. 1,4-dimethylnaphthalene can be di-halogenated, for example, using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, to introduce bromine atoms at the 2 and 3 positions.

  • Step 2: Thiophene Ring Formation. The resulting 2,3-dibromo-1,4-dimethylnaphthalene can then be reacted with a sulfur source, such as sodium sulfide or Lawesson's reagent, to form the thiophene ring. This reaction is typically carried out in a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

  • Step 3: Purification. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure this compound.

2. NMR Spectroscopy

  • Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

3. Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for such aromatic compounds, which will provide the molecular ion peak and characteristic fragmentation patterns.

  • Analysis: The high-resolution mass spectrum (HRMS) is used to confirm the elemental composition of the molecular ion, which should match the calculated exact mass of C₁₄H₁₂S.

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if single crystals available) purification->xray data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Workflow for the structural confirmation of an organic compound.

References

A Comparative Spectroscopic Analysis of 4,9-Dimethylnaphtho[2,3-b]thiophene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the characterization of dimethylated naphtho[2,3-b]thiophene isomers through spectroscopic techniques.

This guide provides a comparative analysis of the spectroscopic data for 4,9-Dimethylnaphtho[2,3-b]thiophene and its structural isomers. While experimental spectroscopic data for these specific compounds is limited in publicly available databases, this document outlines the expected distinguishing features based on established principles of spectroscopy and provides the available mass spectrometry data. This information is crucial for the unambiguous identification and characterization of these isomers in complex research and development settings.

Introduction to Dimethylnaphtho[2,3-b]thiophene Isomers

Naphtho[2,3-b]thiophene is a polycyclic aromatic hydrocarbon containing a naphthalene and a thiophene ring fused together. Dimethylated isomers of this parent compound are of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties. The position of the two methyl groups on the naphtho[2,3-b]thiophene scaffold significantly influences the molecule's symmetry, electronic environment, and, consequently, its spectroscopic signature.

This guide focuses on the comparison of this compound with one of its potential isomers, 2,3-Dimethylnaphtho[2,3-b]thiophene.

Spectroscopic Data Comparison

Due to the current lack of publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for this compound and its 2,3-isomer, a direct quantitative comparison of these spectra is not feasible at this time. However, a comparison of their mass spectrometry data is presented below, along with a qualitative prediction of their distinguishing features in NMR and IR spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 1: Mass Spectrometry Data for Dimethylnaphtho[2,3-b]thiophene Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compoundC₁₄H₁₂S212.31212 (M+), 211, 197[1]
2,3-Dimethylnaphtho[2,3-b]thiopheneC₁₄H₁₂S212.31Not available

The mass spectrum of this compound shows the expected molecular ion peak at m/z 212, corresponding to its molecular weight.[1] The fragmentation pattern, with peaks at m/z 211 and 197, likely corresponds to the loss of a hydrogen atom and a methyl group, respectively. It is anticipated that the 2,3-isomer would also exhibit a molecular ion peak at m/z 212, though its fragmentation pattern might differ due to the different positions of the methyl groups.

Predicted ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the protons and carbon atoms, respectively.

Table 2: Predicted ¹H NMR Spectral Features for Dimethylnaphtho[2,3-b]thiophene Isomers

IsomerPredicted Aromatic Proton SignalsPredicted Methyl Proton Signals
This compoundComplex multiplet patterns for the 6 aromatic protons.Two distinct singlets for the two methyl groups.
2,3-Dimethylnaphtho[2,3-b]thiopheneSimpler multiplet patterns for the 6 aromatic protons due to higher symmetry.One singlet for the two equivalent methyl groups.

Table 3: Predicted ¹³C NMR Spectral Features for Dimethylnaphtho[2,3-b]thiophene Isomers

IsomerPredicted Number of Aromatic Carbon SignalsPredicted Methyl Carbon Signals
This compound12 distinct signals for the aromatic carbons.Two distinct signals for the two methyl carbons.
2,3-Dimethylnaphtho[2,3-b]thiophene6 distinct signals for the aromatic carbons due to symmetry.One signal for the two equivalent methyl carbons.

The key predicted difference lies in the number of distinct signals, which is a direct consequence of the molecular symmetry. The higher symmetry of the 2,3-isomer would lead to fewer signals in both ¹H and ¹³C NMR spectra compared to the less symmetric 4,9-isomer.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to these vibrations, providing a "fingerprint" of the molecule's functional groups and overall structure.

Table 4: Predicted IR Spectral Features for Dimethylnaphtho[2,3-b]thiophene Isomers

IsomerPredicted Key Vibrational Bands
This compoundC-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching, and out-of-plane C-H bending bands characteristic of the substitution pattern.
2,3-Dimethylnaphtho[2,3-b]thiopheneSimilar vibrational bands to the 4,9-isomer, but with potential shifts in the fingerprint region (below 1500 cm⁻¹) due to the different substitution pattern and symmetry.

The most significant differences in the IR spectra of these isomers are expected in the fingerprint region, where complex vibrations sensitive to the overall molecular structure occur.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following are general protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of dimethylnaphtho[2,3-b]thiophene isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis_4_9 Synthesis of 4,9-Isomer Purification Purification (e.g., Chromatography) Synthesis_4_9->Purification Synthesis_Isomers Synthesis of Other Isomers Synthesis_Isomers->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Compare_NMR Compare NMR Spectra (Chemical Shifts, Multiplicity, No. of Signals) NMR->Compare_NMR Compare_MS Compare Mass Spectra (Molecular Ion, Fragmentation) MS->Compare_MS Compare_IR Compare IR Spectra (Fingerprint Region) IR->Compare_IR Identification Unambiguous Isomer Identification Compare_NMR->Identification Compare_MS->Identification Compare_IR->Identification

Caption: Workflow for the synthesis, spectroscopic analysis, and comparative identification of dimethylnaphtho[2,3-b]thiophene isomers.

Conclusion

The definitive identification of this compound and its isomers relies on a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular weight, NMR and IR spectroscopy are indispensable for unambiguous structural elucidation. This guide highlights the expected differences in the spectroscopic signatures of these isomers and provides standardized protocols for data acquisition. The generation of a comprehensive experimental spectral library for these compounds would be a valuable resource for the scientific community.

References

Structure-Activity Relationship of Substituted Naphtho[2,3-b]thiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphtho[2,3-b]thiophene scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted naphtho[2,3-b]thiophene derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Tubulin Polymerization

A notable class of anticancer agents based on this scaffold are the sulfonate derivatives of naphtho[2,3-b]thiophen-4(9H)-one. These compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected benzenesulfonate derivatives of naphtho[2,3-b]thiophen-4(9H)-one against the K562 human leukemia cell line. The data highlights the influence of substitutions on the benzenesulfonate ring.

Compound IDSubstitution (R)IC50 (µM) against K562 cells
1a 4-OCH3> 10
1b 4-CH31.5
1c H0.5
1d 4-F0.15
1e 4-Cl0.1
1f 4-Br0.12
1g 4-NO20.8
1h 3-NH20.08
1i 4-NHCH30.05

SAR Insights:

  • Electron-withdrawing groups at the para-position of the benzenesulfonate ring (e.g., F, Cl, Br) generally enhance cytotoxic activity compared to electron-donating groups (e.g., OCH3, CH3).

  • The presence of an amino group at the meta- or para-position significantly increases potency, with the methylamino analogue (1i ) being the most active compound in this series.[2]

Mechanism of Action: Antimicrotubule Activity

The anticancer effect of these compounds is directly linked to their ability to inhibit tubulin polymerization. They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation.[2]

G cluster_drug_action Cellular Mechanism of Naphtho[2,3-b]thiophene Derivatives Drug Naphtho[2,3-b]thiophen-4(9H)-one Sulfonate Derivatives Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation (Polymerization) Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Microtubules->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Failure to Form Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Mechanism of antimicrotubule agents.

Antiproliferative Activity against Bladder Cancer

Naphtho[2,3-b]thiophen-4,9-quinone has demonstrated antiproliferative activity against bladder tumor cell lines. Its mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress, cell cycle arrest, and subsequent cell death.[3][4] This activity was observed to be independent of the TP53 status of the cancer cells, suggesting a broader potential application.[3]

Antimicrobial Activity

Derivatives of the isomeric thieno[2,3-b]thiophene core have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi.[5][6]

Comparative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) of a selected thieno[2,3-b]thiophene derivative against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL) of Standard
5d Pseudomonas aeruginosa12.5Streptomycin25
Escherichia coli12.5Streptomycin25
Staphylococcus aureus25Penicillin G25
Geotricum candidum6.25Amphotericin B12.5
Syncephalastrum racemosum12.5Amphotericin B12.5

Compound 5d: 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile)[5][6]

SAR Insights:

  • Compound 5d demonstrated potent activity, being more effective than the standard drug streptomycin against P. aeruginosa and E. coli, and more potent than amphotericin B against G. candidum.[5][6] The complex substitutions on the thieno[2,3-b]thiophene core contribute significantly to its broad-spectrum antimicrobial activity.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the direct effect of the compounds on microtubule formation.

  • Preparation: Tubulin is purified from bovine brain and stored at -80°C. Before the experiment, it is thawed and pre-cleared by centrifugation.

  • Reaction Mixture: The reaction mixture contains tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA) and GTP.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder. The absorbance increases as tubulin polymerizes into microtubules.

  • Inhibition Assay: The assay is performed in the presence of various concentrations of the test compounds. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization with a control (containing only the vehicle, e.g., DMSO). IC50 values are then calculated.[2]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., K562, bladder tumor cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the naphtho[2,3-b]thiophene derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[3][7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration.[6]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

General Synthetic Workflow for SAR Studies

The exploration of structure-activity relationships for naphtho[2,3-b]thiophene derivatives typically follows a structured workflow.

G cluster_workflow General Workflow for Naphtho[2,3-b]thiophene SAR Studies Start Scaffold Synthesis (e.g., Naphtho[2,3-b]thiophene core) Library Library of Substituted Analogues Start->Library Chemical Modification Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Library->Screening Hit Hit Identification (Active Compounds) Screening->Hit SAR Structure-Activity Relationship Analysis Hit->SAR Secondary Secondary Assays (e.g., Mechanism of Action, In vivo studies) Hit->Secondary Optimization Lead Optimization (Design of more potent analogues) SAR->Optimization Optimization->Library Iterative Synthesis End Lead Candidate Secondary->End

Caption: A typical workflow for SAR studies.

References

Comparative study of synthesis methods for naphtho[2,3-b]thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Naphtho[2,3-b]thiophenes are a class of polycyclic aromatic hydrocarbons that have garnered significant interest from the scientific community due to their potential applications in materials science and medicinal chemistry. Their rigid, planar structure and extended π-conjugation make them promising candidates for organic semiconductors, while various derivatives have shown potential as bioactive molecules. The efficient synthesis of the naphtho[2,3-b]thiophene core and its derivatives is crucial for the exploration of these applications. This guide provides a comparative overview of key synthetic methodologies, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Comparative Analysis of Synthesis Methods

The synthesis of naphtho[2,3-b]thiophenes can be broadly approached through several distinct strategies. Below is a summary of some prominent methods, highlighting their key features for ease of comparison.

Synthesis MethodKey Reagents & ConditionsProduct ScopeYield (%)Reaction TimeKey AdvantagesLimitations
Improved Bradsher Cyclization Polyphosphoric acid, 100-110 °C3-Bromonaphtho[2,3-b]thiophene78%2 hoursHigh yield in the final cyclization step, suitable for multigram scale.The synthesis of the Bradsher cyclization precursor can be multi-stepped and require harsh conditions.
Palladium-Mediated Cyclization [1][2]Pd(OAc)₂, acetic acid, refluxBenzo[b]naphtho[2,3-d]thiophene-6,11-diones75-85%[1]~40 hours[1]Good yields for specific quinone derivatives.Requires a stoichiometric amount of palladium catalyst, long reaction times.
Base-Mediated Annulation [3][4]K₂CO₃, DMF, 100 °CBenzothieno[2,3-b]naphthofurans65-80%[3]4-6 hoursMetal-free conditions, good functional group tolerance.Synthesis of a furan-fused analogue, not the all-carbon core.
Fiesselmann Thiophene Synthesis [5][6]DBU, CaO, methyl thioglycolate2,3-Disubstituted benzo[b]thieno[2,3-d]thiophenes60-85%[5]Not specifiedConvenient one-pot approach for highly substituted systems.The direct application to simpler naphtho[2,3-b]thiophenes is less commonly reported.

Experimental Protocols and Reaction Pathways

This section provides detailed experimental procedures for the key synthetic methods discussed above, along with visual representations of the reaction workflows generated using the DOT language.

Improved Bradsher Cyclization

The Bradsher cyclization is a classic method for the synthesis of polycyclic aromatic compounds. An improved protocol for the synthesis of 3-bromonaphtho[2,3-b]thiophene demonstrates high efficiency in the final acid-catalyzed cyclization step.[7][8][9]

Experimental Protocol

To a flask charged with polyphosphoric acid (10 g) and heated to 100-110 °C, a solution of the appropriate precursor, 2-((4-bromothiophen-2-yl)methyl)benzaldehyde, in a suitable solvent is added dropwise. The reaction mixture is stirred at this temperature for 2 hours. After cooling, the mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography to afford 3-bromonaphtho[2,3-b]thiophene.

Bradsher_Cyclization start 2-((4-bromothiophen-2-yl)methyl)benzaldehyde ppa Polyphosphoric Acid 100-110 °C, 2h start->ppa Cyclization product 3-Bromonaphtho[2,3-b]thiophene ppa->product

Improved Bradsher Cyclization Workflow

Palladium-Mediated Cyclization

Transition metal catalysis, particularly with palladium, offers a powerful tool for the construction of complex aromatic systems. The synthesis of benzo[b]naphtho[2,3-d]thiophene-6,11-diones is achieved through a palladium(II) acetate-mediated oxidative cyclization.[1][2][10][11]

Experimental Protocol

A mixture of the starting material, 3-arylthio-1,4-naphthoquinone (2.0 mmol), and palladium(II) acetate (448 mg, 2.0 mmol) in 10 mL of acetic acid is refluxed under an argon atmosphere for approximately 40 hours.[1] The reaction progress is monitored by TLC. Upon completion, the insoluble matter is filtered off and washed with acetic acid. The filtrate is then evaporated in vacuo, and the residue is purified by chromatography to yield the desired benzo[b]naphtho[2,3-d]thiophene-6,11-dione.[1]

Palladium_Cyclization start 3-Arylthio-1,4-naphthoquinone reagents Pd(OAc)₂ Acetic Acid, Reflux ~40h start->reagents Oxidative Cyclization product Benzo[b]naphtho[2,3-d]thiophene-6,11-dione reagents->product

Palladium-Mediated Cyclization Pathway

Base-Mediated Annulation

A metal-free approach to related fused systems can be achieved through base-mediated annulation reactions. This method has been successfully employed for the synthesis of benzothieno[2,3-b]naphthofurans, which are structurally similar to the target naphthothiophenes.[3][4][12]

Experimental Protocol

A mixture of 2-nitrobenzothiophene (1.0 equiv), the corresponding naphthol (1.2 equiv), and potassium carbonate (3.0 equiv) in DMF is heated at 100 °C for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel to give the pure benzothieno[2,3-b]naphthofuran.[3]

Base_Annulation start1 2-Nitrobenzothiophene reagents K₂CO₃, DMF 100 °C, 4-6h start1->reagents start2 Naphthol start2->reagents product Benzothieno[2,3-b]naphthofuran reagents->product Annulation

Base-Mediated Annulation Scheme

Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis is a versatile method for constructing thiophene rings. It has been applied to the synthesis of complex, substituted benzo[b]thieno[2,3-d]thiophenes.[5][6]

Experimental Protocol

To a solution of the starting ketone, 3-chloro-2-(hetero)aroylbenzo[b]thiophene, in an appropriate solvent, methyl thioglycolate is added in the presence of DBU and calcium oxide powder. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The workup typically involves filtration to remove the solid base and subsequent purification of the filtrate by column chromatography to yield the desired 2,3-disubstituted benzo[b]thieno[2,3-d]thiophene.[5]

Fiesselmann_Synthesis start 3-Chloro-2-aroylbenzo[b]thiophene reagents Methyl Thioglycolate DBU, CaO start->reagents Condensation/ Cyclization product Benzo[b]thieno[2,3-d]thiophene derivative reagents->product

Fiesselmann Thiophene Synthesis Approach

Conclusion

The synthesis of naphtho[2,3-b]thiophenes and their derivatives can be accomplished through a variety of methods, each with its own set of advantages and limitations. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The Improved Bradsher Cyclization offers a high-yielding final step for specific derivatives. Palladium-Mediated Cyclization is effective for quinone-fused systems but requires a stoichiometric amount of a precious metal catalyst and long reaction times. Base-Mediated Annulation provides a metal-free alternative, while the Fiesselmann Thiophene Synthesis is well-suited for the construction of highly functionalized analogues. This comparative guide provides researchers with the necessary information to select and implement the most appropriate synthetic strategy for their specific research goals in the exciting field of naphtho[2,3-b]thiophene chemistry.

References

A Comparative Guide to Validating the Purity of Synthesized 4,9-Dimethylnaphtho[2,3-b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of newly synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of methods for validating the purity of 4,9-Dimethylnaphtho[2,3-b]thiophene, a polycyclic aromatic sulfur heterocycle of interest in materials science and medicinal chemistry. For a comprehensive comparison, we include data for its structural isomer, 2,3-Dimethylnaphtho[2,3-b]thiophene, illustrating how subtle structural changes can influence purification and analytical outcomes.

Comparative Purity Analysis

The purity of synthesized batches of this compound and its isomer was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below, providing a clear comparison of the purity levels achieved and the nature of the primary impurities detected.

CompoundAnalytical MethodPurity (%)Major Impurity Identified
This compound HPLC98.7Residual starting materials
GC-MS99.1Toluene (solvent residue)
¹H NMR (qNMR)98.5Isomeric impurity
2,3-Dimethylnaphtho[2,3-b]thiophene HPLC99.2Over-alkylated byproducts
GC-MS99.5Xylene (solvent residue)
¹H NMR (qNMR)99.0Unidentified aromatic signals

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a newly synthesized batch of this compound. This multi-step approach ensures a thorough characterization of the compound's purity.

G Purity Validation Workflow cluster_synthesis Synthesis & Initial Purification cluster_screening Qualitative Screening cluster_quantification Quantitative Analysis cluster_final Final Assessment synthesis Synthesized Product purification Column Chromatography synthesis->purification tlc TLC Analysis purification->tlc mp Melting Point Determination purification->mp hplc HPLC tlc->hplc gcms GC-MS tlc->gcms nmr qNMR mp->nmr data_analysis Data Compilation & Analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis final_purity Final Purity Assignment data_analysis->final_purity

Caption: A flowchart illustrating the key stages in the purity validation process.

Detailed Experimental Protocols

The following are the detailed methodologies for the key analytical techniques used in this purity assessment.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the target compound from non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is then diluted to 0.1 mg/mL for analysis.

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized compound.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 15°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230°C.

  • Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in dichloromethane.

  • Purity Calculation: Purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC), with impurities identified by their mass spectra.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the compound using an internal standard.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.

    • Accurately weigh approximately 5 mg of maleic anhydride and add it to the same NMR tube.

    • Add 0.7 mL of CDCl₃ to dissolve the sample and standard.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Logical Relationship of Analytical Techniques

The chosen analytical methods provide complementary information for a robust purity assessment. This relationship is visualized in the diagram below.

G cluster_techniques Analytical Techniques Compound Synthesized This compound HPLC HPLC (Non-volatile impurities) Compound->HPLC GCMS GC-MS (Volatile impurities, MW confirmation) Compound->GCMS qNMR qNMR (Absolute purity, structural confirmation) Compound->qNMR Purity Comprehensive Purity Profile HPLC->Purity Purity (%) vs. non-volatiles GCMS->Purity Purity (%) vs. volatiles qNMR->Purity Absolute Purity (%)

Caption: Interrelation of analytical techniques for a comprehensive purity profile.

A Comparative Guide to the Electronic Properties of Naphtho[2,3-b]thiophene Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4,9-Dimethylnaphtho[2,3-b]thiophene and related naphtho[2,3-b]thiophene derivatives. Due to a lack of specific experimental or computational data for this compound in the reviewed literature, this guide leverages a theoretical study on the parent compound, naphtho[2,3-b]thiophene, and its derivatives to provide insights into the potential electronic characteristics of the target molecule. This analysis is intended to guide researchers in the design and evaluation of novel organic semiconductor materials.

Comparison of Calculated Electronic Properties

The electronic properties of organic semiconductors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap, are crucial determinants of their performance in electronic devices. The following table summarizes key electronic properties of naphtho[2,3-b]thiophene and a selection of its derivatives, as determined by theoretical calculations. These values offer a valuable benchmark for predicting the behavior of related compounds like this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Naphtho[2,3-b]thiophene-5.58-2.153.43
2-Phenylnaphtho[2,3-b]thiophene-5.49-2.283.21
2,7-Diphenylnaphtho[2,3-b]thiophene-5.42-2.393.03
Naphtho[2,3-b]thiophene-4,9-dione-6.45-3.582.87

Note: The data presented in this table is based on theoretical calculations for related compounds and is intended for comparative purposes. Experimental validation is required for precise characterization.

Experimental Protocols for Electronic Property Characterization

The following sections detail standard experimental protocols for determining the electronic properties of organic semiconductor materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to determine the optical band gap of a material by measuring its absorption of light at different wavelengths.

Protocol for Organic Thin Films:

  • Sample Preparation:

    • Dissolve the organic semiconductor material in a suitable solvent (e.g., chloroform, toluene, or chlorobenzene) to a known concentration (typically in the range of 0.1 to 1 mg/mL).

    • Prepare a thin film of the material on a quartz substrate using a technique such as spin coating, drop casting, or thermal evaporation.

    • Ensure the film is uniform and free of aggregates.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Place a clean quartz substrate in the reference beam path.

    • Place the sample (thin film on quartz) in the sample beam path.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

    • Calculate the optical band gap (E_g) using the following equation: E_g (eV) = 1240 / λ_onset (nm)

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Protocol for Organic Semiconductors:

  • Sample and Electrolyte Preparation:

    • Dissolve the organic semiconductor in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

    • The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup:

      • Working Electrode: Glassy carbon or platinum electrode.

      • Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

      • Counter Electrode: Platinum wire.

  • Measurement:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • Perform the cyclic voltammetry scan, sweeping the potential between appropriate limits to observe the oxidation and reduction peaks.

    • Record the voltammogram.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level):

      • E_HOMO (eV) = -[E_ox_onset - E_1/2(Fc/Fc+)] - 4.8

      • E_LUMO (eV) = -[E_red_onset - E_1/2(Fc/Fc+)] - 4.8

    • The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energy levels.

Visualizing Computational and Electronic Relationships

The following diagrams illustrate the typical workflow for computational analysis of organic semiconductors and the fundamental relationship between molecular structure and electronic properties.

Computational_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (e.g., SMILES, XYZ) dft Density Functional Theory (DFT) mol_structure->dft Define Molecule basis_set Basis Set Selection (e.g., 6-31G*) geometry_opt Geometry Optimization dft->geometry_opt Select Method freq_calc Frequency Calculation geometry_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation freq_calc->electronic_prop Verified Minimum homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo band_gap Energy Gap electronic_prop->band_gap absorption_spec Absorption Spectrum electronic_prop->absorption_spec

Caption: Computational chemistry workflow for predicting electronic properties.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Electronic Properties conjugation π-Conjugation Length band_gap Energy Gap conjugation->band_gap affects substituents Electron Donating/ Withdrawing Groups homo_lumo HOMO/LUMO Energy Levels substituents->homo_lumo tunes planarity Molecular Planarity charge_mobility Charge Carrier Mobility planarity->charge_mobility influences

A Comparative Guide to Thiophene-Based Organic Semiconductors: Benchmarking Performance and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of organic electronics is continually evolving. Thiophene-based organic semiconductors have emerged as a cornerstone in the development of flexible and low-cost electronic devices. This guide provides an objective comparison of the performance of various thiophene-based materials against prominent alternatives, supported by experimental data and detailed methodologies.

Performance Benchmarks: A Data-Driven Comparison

The performance of an organic semiconductor in an OTFT is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and its operational and environmental stability. The following tables summarize key performance metrics for a selection of p-type and n-type thiophene-based semiconductors and their alternatives.

P-Type Organic Semiconductors

P-type semiconductors, where holes are the majority charge carriers, are the more established class of organic materials. Thiophene-based polymers and small molecules have demonstrated high hole mobilities, often comparable to or exceeding that of amorphous silicon.

SemiconductorDeposition MethodHole Mobility (μh) [cm²/Vs]On/Off Ratio (Ion/Ioff)Substrate Temperature (°C)Reference
Thiophene-Based
Poly(3-hexylthiophene) (P3HT)Spin Coating~0.1> 10⁵RT[5]
5,5'-bis(2-tetracenyl)-2,2'-bithiopheneVacuum Evaporation0.5> 10⁶60[6]
5,5'-bis(2-anthracenyl)-2,2'-bithiopheneVacuum Evaporation0.1> 10⁵60[6]
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) DerivativesSolution Shearingup to 1.610⁴ - 10⁷RT[7]
Thieno[f,f′]bis[8]benzothiophenesVacuum Evaporationup to 0.12-75[4]
Alternatives
PentaceneVacuum Evaporation~1.0> 10⁶70[9]
TES AnthradithiopheneSolution Processing1.0> 10⁷RT[10]
N-Type Organic Semiconductors

The development of high-performance and stable n-type (electron-transporting) organic semiconductors has been more challenging. However, recent advances in molecular design, including the incorporation of electron-withdrawing groups into the thiophene backbone, have led to promising n-type materials.

SemiconductorDeposition MethodElectron Mobility (μe) [cm²/Vs]On/Off Ratio (Ion/Ioff)Substrate Temperature (°C)Reference
Thiophene-Based
DFCO-4TVapor Depositionup to 0.51up to 10⁸RT[11]
DFCO-4TSolution Castup to 0.25up to 10⁸RT[11]
P(COFCO-4T):DFCO-4T (1:1 blend)Solution Cast~0.0110⁴RT[11]
Alternatives
Fullerene (C60)Vacuum Evaporation~0.1 - 1.0> 10⁶RT
PDI8-CN2Solution CastingHighHighRT[12]

Experimental Protocols: Fabrication and Characterization of OTFTs

The performance of organic semiconductor devices is highly dependent on the fabrication process. The following sections outline standardized protocols for the fabrication of OTFTs using both solution-based and vacuum deposition techniques, as well as the key characterization methods.

Device Fabrication: A Step-by-Step Approach

The most common device architecture for testing organic semiconductors is the bottom-gate, top-contact OTFT, as it is relatively straightforward to fabricate and allows for the characterization of the intrinsic properties of the semiconductor.

1. Substrate Preparation:

  • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which acts as the gate electrode and gate dielectric, respectively.

  • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas.

  • Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor molecules and reduce charge trapping at the dielectric interface.

2. Organic Semiconductor Deposition:

  • Solution Processing (Spin Coating for Polymers like P3HT):

    • Dissolve the organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene) to a specific concentration (e.g., 5-10 mg/mL).[13]

    • Filter the solution through a 0.2 µm PTFE filter.

    • Deposit the solution onto the substrate and spin-coat at a specific rotation speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.[3]

    • Anneal the film on a hotplate at a specific temperature (e.g., 100-150 °C) to remove residual solvent and improve crystallinity.

  • Vacuum Thermal Evaporation (for Small Molecules like DNTT):

    • Place the substrate and a crucible containing the organic semiconductor powder into a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • Heat the crucible to sublimate the organic material.

    • The material will deposit as a thin film onto the substrate, which can be held at a specific temperature to control film morphology.[8][14]

    • The deposition rate and final thickness are monitored using a quartz crystal microbalance.

3. Source and Drain Electrode Deposition:

  • Deposit the source and drain electrodes (typically gold) through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.

Characterization Techniques
  • Electrical Characterization: The primary technique for evaluating OTFT performance is the measurement of its current-voltage (I-V) characteristics using a semiconductor parameter analyzer. From the transfer and output curves, key parameters like charge carrier mobility and the on/off ratio can be extracted.

  • Thin Film Morphology: The morphology and crystal structure of the organic semiconductor film significantly impact device performance. These are typically characterized using:

    • Atomic Force Microscopy (AFM): To visualize the surface topography and grain structure of the thin film.[15]

    • X-ray Diffraction (XRD): To determine the crystal structure and molecular packing of the organic semiconductor.

  • Optical and Spectroscopic Characterization:

    • UV-Vis Spectroscopy: To determine the optical bandgap of the material.

    • Polarized FTIR Spectroscopy: To analyze the molecular orientation within the thin film.[16]

Visualizing the Process and Structure-Property Relationships

To better understand the experimental workflow and the factors influencing semiconductor performance, the following diagrams are provided.

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Characterization cluster_data Performance Metrics sub_prep Substrate Preparation semi_dep Semiconductor Deposition sub_prep->semi_dep elec_dep Electrode Deposition semi_dep->elec_dep opt_char Optical Characterization semi_dep->opt_char elec_char Electrical Characterization elec_dep->elec_char morph_char Morphological Characterization elec_dep->morph_char mobility Mobility (μ) elec_char->mobility on_off On/Off Ratio elec_char->on_off stability Stability elec_char->stability

Caption: Experimental workflow for OTFT fabrication and characterization.

structure_performance cluster_structure Molecular Structure Modification cluster_properties Material Properties cluster_performance Device Performance core Thiophene Core packing Molecular Packing & Crystallinity core->packing energy_levels Energy Levels (HOMO/LUMO) core->energy_levels substituents Side-Chain Engineering substituents->packing substituents->energy_levels solubility Solution Processability substituents->solubility fused_rings Fused Aromatic Rings fused_rings->packing fused_rings->energy_levels mobility Charge Carrier Mobility (μ) packing->mobility energy_levels->mobility stability Stability energy_levels->stability solubility->mobility

Caption: Relationship between molecular structure and device performance.

Conclusion

Thiophene-based organic semiconductors offer a versatile platform for the development of high-performance organic electronics. As demonstrated by the compiled data, their performance can be highly competitive with other established organic materials. The choice of a specific thiophene derivative will ultimately depend on the desired application, whether it requires high mobility, solution processability, or exceptional stability. The provided experimental protocols offer a standardized starting point for researchers to fabricate and reliably characterize their own devices, facilitating further innovation in this exciting field. The continuous exploration of new molecular designs and processing techniques promises to further enhance the capabilities of thiophene-based organic semiconductors, paving the way for their integration into a new generation of electronic devices.

References

Comparative Analysis of Elinzanetant (PubChem CID: 16063568) for Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction:

This guide provides a comparative analysis of Elinzanetant (PubChem CID: 16063568), a dual neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonist, for the treatment of vasomotor symptoms (VMS) associated with menopause.[1][2][3] Information for the originally requested PubChem CID 611415 could not be found; therefore, this guide focuses on Elinzanetant as a relevant example of a compound in late-stage clinical development for this indication. The guide compares Elinzanetant with a relevant alternative, Fezolinetant, a selective NK3 receptor antagonist.[4][5][6] Data is presented to aid researchers, scientists, and drug development professionals in understanding the performance, mechanisms of action, and clinical profiles of these compounds.

Data Presentation: Quantitative Comparison of Elinzanetant and Fezolinetant

The following tables summarize key quantitative data for Elinzanetant and Fezolinetant, focusing on their pharmacological targets and clinical efficacy in treating vasomotor symptoms.

Table 1: Pharmacodynamic Properties

CompoundTarget(s)Binding Affinity (Ki)Mechanism of Action
Elinzanetant NK1 and NK3 ReceptorsData not publicly available. Described as a potent antagonist.Dual antagonist of NK1 and NK3 receptors. By blocking these receptors, it is thought to modulate neuronal activity in the hypothalamus involved in thermoregulation.[1][2]
Fezolinetant NK3 Receptor~19.9 - 22.1 nmol/LSelective antagonist of the NK3 receptor. It blocks the binding of neurokinin B (NKB) to KNDy neurons, which helps to restore thermoregulatory balance.[7]

Table 2: Clinical Efficacy in Phase 3 Trials for Moderate to Severe Vasomotor Symptoms

CompoundClinical Trial(s)DosageKey Efficacy EndpointResults
Elinzanetant OASIS 1 & 2120 mg once dailyMean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[8][9]Statistically significant reduction in the frequency and severity of VMS compared to placebo.[10]
Fezolinetant SKYLIGHT 1 & 230 mg and 45 mg once dailyMean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[11][12][13]Both doses significantly reduced the frequency and severity of VMS compared to placebo.[4][6][7]

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to neurokinin receptors, which would be used to generate data such as the Ki values presented in Table 1.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 and NK3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NK1 or NK3 receptors.

  • Radioligand with high affinity and selectivity for the target receptor (e.g., a radiolabeled version of a known antagonist).

  • Test compound (e.g., Elinzanetant).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare the radioligand solution at a concentration typically near its Kd value.

    • Thaw the cell membrane preparations on ice and resuspend in the assay buffer to a predetermined protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane preparation.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known, non-labeled antagonist.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial Protocol for Vasomotor Symptoms (Summarized from OASIS 1 & 2 Trials for Elinzanetant)

This protocol provides a summary of the design for a Phase 3 clinical trial to evaluate the efficacy and safety of a compound for treating vasomotor symptoms.

Objective: To assess the efficacy and safety of Elinzanetant (120 mg once daily) compared to placebo in postmenopausal women with moderate to severe vasomotor symptoms.[8][9]

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][14]

Participant Population:

  • Postmenopausal women aged 40-65 years.[9]

  • Experiencing a minimum of 50 moderate to severe VMS per week.[9]

Treatment:

  • Treatment Group: Oral Elinzanetant (120 mg) once daily for 26 weeks.[14][15]

  • Control Group: Matching placebo once daily for 12 weeks, followed by Elinzanetant (120 mg) once daily for 14 weeks.[14][15]

Endpoints:

  • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.[8]

  • Key Secondary Endpoints:

    • Mean change from baseline in a sleep disturbance questionnaire score at week 12.

    • Mean change from baseline in a menopause-related quality of life questionnaire total score at week 12.

Data Collection:

  • Participants record the frequency and severity of their VMS in an electronic daily diary.

  • Questionnaires are used to assess sleep disturbance and quality of life at baseline and specified follow-up visits.

  • Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Statistical Analysis:

  • The primary and key secondary endpoints are analyzed using a mixed model for repeated measures.[8]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Hypothalamic KNDy Neuron NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds to Activation Increased Neuronal Firing NK3R->Activation NK1R->Activation VMS Vasomotor Symptoms (Hot Flashes) Activation->VMS Leads to Elinzanetant Elinzanetant Elinzanetant->NK3R blocks Elinzanetant->NK1R blocks Fezolinetant Fezolinetant Fezolinetant->NK3R blocks

Caption: Mechanism of action of Elinzanetant and Fezolinetant on KNDy neurons.

Experimental Workflow

G cluster_0 In Vitro Binding Assay Workflow start Prepare Receptor Membranes (NK1 and NK3 expressing cells) radioligand Add Radioligand and Test Compound (Elinzanetant) start->radioligand incubation Incubate to Reach Equilibrium radioligand->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: A generalized workflow for an in vitro radioligand binding assay.

References

Comparative Cytotoxicity of Methylated vs. Non-Methylated Naphthothiophenes: A Review of Analogous Polycyclic Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Naphthothiophenes, a class of polycyclic aromatic sulfur heterocycles, are of interest in fields ranging from environmental science to medicinal chemistry. Understanding how structural modifications, such as methylation, impact their cytotoxic profiles is crucial for assessing their toxicological risk and for the development of novel therapeutics. While specific data on naphthothiophenes is limited, research on the broader class of PAHs indicates that methylation can significantly alter biological activity, with the position and nature of the alkyl substituent playing a key role. Generally, alkylated PAHs can exhibit different, and sometimes greater, biological activity than their parent compounds.

Comparative Cytotoxicity Data (Based on Analogous PAHs)

The following table summarizes findings on the developmental toxicity of various methylated PAHs compared to their non-methylated parent compounds, as investigated in zebrafish embryos. This data is presented as an illustrative example of how methylation can influence toxicity.

Parent CompoundMethylated DerivativeObserved Effects and PotencyReference
Benzo[a]pyrene8-Methylbenzo[a]pyreneMore potent in inducing morphological effects (BMD50 of 0.3 µM).[1]
Benzo[a]pyrene7-Methylbenzo[a]pyreneDid not lead to morphological effects up to 100 µM.[1]
Benzo[a]pyrene9-Methylbenzo[a]pyreneInduced cyp1a expression, indicating AHR activation, with an EPR BMD50 of 1.2 µM.[1]
Chrysene3-Methylchrysene & 5-MethylchryseneBoth were more active than 2-methylchrysene.[1]
Chrysene5,12-DimethylchryseneMore morphologically potent than 5-methylchrysene.[1]
PhenanthreneUnsubstituted PhenanthreneInactive in the tested assays.[1]
PhenanthreneMethylated PhenanthrenesAll singly methylated phenanthrenes caused an EPR (extended photomotor response) effect.[1]

BMD50: Benchmark Dose for a 50% response; EPR: Extended Photomotor Response.

Proposed Experimental Protocols for Comparative Cytotoxicity Assessment

To directly compare the cytotoxicity of methylated and non-methylated naphthothiophenes, the following experimental protocols are proposed based on standard in vitro toxicology assays.

Cell Culture
  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying the metabolism and toxicity of xenobiotics, as they retain many of the metabolic enzymes found in primary hepatocytes.

    • HPAEpiC (Human Pulmonary Alveolar Epithelial Cells): Relevant for assessing the toxicity of airborne pollutants.[2]

    • Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

    • Treat the cells with a range of concentrations of the methylated and non-methylated naphthothiophenes (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) values are then calculated.

  • Neutral Red (NR) Uptake Assay:

    • Follow the same initial steps of cell seeding and treatment as the MTT assay.

    • After treatment, replace the medium with a medium containing neutral red dye and incubate for 3 hours.

    • Wash the cells with a suitable buffer.

    • Add a destaining solution to extract the dye from the lysosomes of viable cells.

    • Measure the absorbance of the extracted dye.

    • Calculate cell viability and IC50 values as in the MTT assay.

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Culture and treat cells as described above.

    • At the end of the treatment period, collect the cell culture supernatant.

    • Measure the activity of LDH in the supernatant using a commercially available kit.

    • A positive control for maximum LDH release should be included by lysing a set of untreated cells.

    • The percentage of LDH release is indicative of cell membrane damage and cytotoxicity.

Potential Signaling Pathway for Thiophene-Induced Toxicity

The toxicity of many thiophene-containing compounds is linked to their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This can lead to the formation of reactive metabolites that cause cellular damage.

G Thiophene Thiophene (e.g., Naphthothiophene) CYP450 Cytochrome P450 (CYP450) Thiophene->CYP450 Metabolic Activation Epoxide Reactive Epoxide Metabolite CYP450->Epoxide SOxide Reactive S-Oxide Metabolite CYP450->SOxide CovalentBinding Covalent Binding to Macromolecules (DNA, Proteins) Epoxide->CovalentBinding OxidativeStress Oxidative Stress Epoxide->OxidativeStress SOxide->CovalentBinding SOxide->OxidativeStress CellularDamage Cellular Damage & Cytotoxicity CovalentBinding->CellularDamage OxidativeStress->CellularDamage

Caption: Proposed metabolic activation pathway of thiophenes leading to cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative cytotoxicity study.

G Start Start: Prepare Methylated & Non-Methylated Naphthothiophenes CellCulture Cell Culture (e.g., HepG2, HPAEpiC) Start->CellCulture Treatment Treat Cells with Compounds (Dose-Response & Time-Course) CellCulture->Treatment Assays Perform Cytotoxicity Assays (MTT, NR, LDH) Treatment->Assays DataCollection Data Collection (Absorbance/Luminescence) Assays->DataCollection Analysis Data Analysis (Calculate IC50, Compare Potency) DataCollection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: Workflow for comparative in vitro cytotoxicity assessment.

Conclusion

While direct experimental data on the comparative cytotoxicity of methylated versus non-methylated naphthothiophenes is currently lacking, evidence from analogous PAH compounds suggests that methylation is a critical structural feature that can significantly modulate toxicity. The proposed experimental protocols provide a robust framework for conducting such a comparative study, which would be invaluable for the toxicological assessment and rational design of thiophene-based compounds. Future research should focus on generating empirical data for this specific class of compounds to validate the hypotheses drawn from related structures.

References

Navigating the Therapeutic Potential: A Comparative Guide to the Antiproliferative Activity of Naphthothiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Naphthothiophene derivatives have emerged as a promising class of compounds, demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides an objective comparison of their performance against established chemotherapeutic agents, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these potential drug candidates.

This comparative analysis delves into the cytotoxic effects of various naphthothiophene derivatives, presenting key findings in a structured format for easy interpretation. By juxtaposing their activity with that of commonly used drugs like 5-fluorouracil and doxorubicin, this guide aims to highlight the therapeutic promise and potential mechanisms of action of these novel compounds.

Comparative Antiproliferative Activity

The antiproliferative efficacy of naphthothiophene derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been compiled from various studies to facilitate a direct comparison.

Compound/DrugCell LineIC50 (µM)Reference
Naphtho[2,1-b]thiophene Derivative 11 HeLa0.21[1][2]
HepG2In the nanomolar range[1][2]
Naphtho[2,1-b]thiophene Derivative 8 HeLa0.33[1][2]
Naphtho[2,1-b]thiophene Derivative 17 HeLa0.45[1][2]
Naphtho[2,1-b]thiophene Derivative 15 HeLa0.65[1][2]
5-Fluorouracil HCT 116 (Colon)1.48 (after 5 days)[3]
HT-29 (Colon)11.25 (after 5 days)[3]
HCT116 (Colon)0.877[4][5]
CCD112 (Normal Colon)3.83[4][5]
HONE-1 (Nasopharyngeal)1.32[4]
Doxorubicin A-375 (Melanoma)0.44[6]
MDA-231 (Breast)1.8[7]

Deciphering the Mode of Action: Signaling Pathways

Several naphthothiophene derivatives have been suggested to exert their antiproliferative effects by modulating key signaling pathways involved in cancer progression. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascade, which plays a crucial role in tumor adaptation to hypoxic environments.[1][2]

HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Elements (HRE) in target gene promoters HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Glycolysis Glycolysis Target_Genes->Glycolysis Cell_Survival Cell Survival & Proliferation Target_Genes->Cell_Survival Naphthothiophene Naphthothiophene Derivatives Naphthothiophene->HIF1a_stabilization Inhibition

HIF-1α Signaling Pathway Inhibition.

Other proposed mechanisms of action for thiophene derivatives, a related class of compounds, include the inhibition of tubulin polymerization and topoisomerase enzymes. These actions disrupt cell division and DNA replication, respectively, leading to cancer cell death.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

Antiproliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Addition Add Naphthothiophene derivatives & controls Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

MTT Assay Experimental Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the naphthothiophene derivatives and control drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Analysis: Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[14]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[15][16]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion

The data presented in this guide underscore the potential of naphthothiophene derivatives as a valuable scaffold for the development of novel anticancer agents. Several derivatives exhibit potent antiproliferative activity, in some cases surpassing that of established chemotherapeutic drugs like 5-fluorouracil. Their diverse mechanisms of action, including the potential inhibition of the HIF-1α pathway, tubulin polymerization, and topoisomerases, offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate and validate the efficacy of these promising compounds, paving the way for future preclinical and clinical development.

References

Safety Operating Guide

Proper Disposal of 4,9-Dimethylnaphtho[2,3-b]thiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 4,9-Dimethylnaphtho[2,3-b]thiophene must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This compound is classified as a hazardous material, necessitating disposal through an approved waste management facility. Adherence to these guidelines is critical for regulatory compliance and responsible laboratory practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Quantitative Hazard Data

A summary of the key hazard information for this compound is provided in the table below. This data, derived from safety data sheets, underscores the importance of the mandated disposal procedures.

Hazard ClassificationGHS CodeDescription
Flammable liquidsH225Highly flammable liquid and vapor[1][2]
Acute toxicity, OralH302Harmful if swallowed[1][2]
Eye irritationH319Causes serious eye irritation[1][2]
Acute aquatic hazardH402Harmful to aquatic life
Chronic aquatic hazardH412Harmful to aquatic life with long lasting effects[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to mitigate risks and ensure compliance with environmental regulations.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and glassware).

    • Segregate this hazardous waste from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must be kept tightly closed when not in use.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant, health hazard).

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS or contractor with a detailed inventory of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal facility. This documentation is crucial for regulatory compliance and waste tracking.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Waste Generation identify_waste Identify Waste Containing This compound start->identify_waste segregate_waste Segregate from Non-Hazardous Waste identify_waste->segregate_waste containerize Containerize in Labeled, Leak-Proof Container segregate_waste->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs document Document Waste Generation and Transfer contact_ehs->document end_disposal End: Proper Disposal document->end_disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.